Product packaging for Tiaprost(Cat. No.:CAS No. 71116-82-0)

Tiaprost

Numéro de catalogue: B1683147
Numéro CAS: 71116-82-0
Poids moléculaire: 396.5 g/mol
Clé InChI: FYBFDIIAPRHIQS-JRSBLEPXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tiaprost is a prostanoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O6S B1683147 Tiaprost CAS No. 71116-82-0

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

71116-82-0

Formule moléculaire

C20H28O6S

Poids moléculaire

396.5 g/mol

Nom IUPAC

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14?,16-,17-,18+,19-/m1/s1

Clé InChI

FYBFDIIAPRHIQS-JRSBLEPXSA-N

SMILES isomérique

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O

SMILES canonique

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Iliren
tiaprost
tiaprost, (1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-isomer
tiaprost, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-isome

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Luteolytic Mechanism of Tiaprost

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiaprost, a synthetic structural analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent employed in veterinary medicine to synchronize estrus and manage reproductive cycles. Its mechanism of action centers on its ability to bind to and activate the prostaglandin F2α receptor (FP receptor), initiating a cascade of intracellular events that culminate in the functional and structural regression of the corpus luteum (CL). This process, known as luteolysis, is characterized by a rapid decline in progesterone production, followed by cellular apoptosis and tissue involution. This guide provides a detailed technical overview of the molecular and cellular mechanisms underlying this compound-induced luteolysis, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Receptor Binding and Signal Transduction

Upon binding to the FP receptor on luteal cells, this compound initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gq/11. This activation triggers a well-defined signaling cascade.

Phospholipase C Activation and Intracellular Calcium Mobilization

The activated α-subunit of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a critical early event in PGF2α-induced luteolysis.

Protein Kinase C Activation

Diacylglycerol (DAG), the other second messenger produced from PIP2 hydrolysis, activates protein kinase C (PKC). The elevated intracellular Ca2+ levels further enhance the activation of conventional PKC isoforms. Activated PKC phosphorylates a variety of intracellular proteins, leading to downstream effects on gene expression and cellular function, contributing to the inhibition of steroidogenesis and the induction of apoptosis.

Tiaprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor (PGF2α Receptor) This compound->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER releases Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_ER Ca²⁺ (from ER) Ca2_ER->PKC co-activates Progesterone_Inhibition Inhibition of Progesterone Synthesis Ca2_ER->Progesterone_Inhibition Apoptosis Induction of Apoptosis Ca2_ER->Apoptosis PKC->Progesterone_Inhibition PKC->Apoptosis ER->Ca2_ER

Caption: this compound signal transduction pathway in luteal cells.

Inhibition of Progesterone Synthesis

A primary consequence of this compound-induced signaling is the rapid decline in progesterone synthesis and secretion, a hallmark of functional luteolysis. This is achieved through multiple, interconnected mechanisms:

  • Disruption of Steroidogenic Acute Regulatory (StAR) Protein Function: The transport of cholesterol, the precursor for all steroid hormones, into the mitochondria is a rate-limiting step in steroidogenesis and is mediated by the StAR protein. PGF2α analogues have been shown to downregulate the expression and activity of StAR, thereby limiting the availability of cholesterol for progesterone synthesis.

  • Reduced Activity of Key Steroidogenic Enzymes: The enzymatic cascade responsible for converting cholesterol to progesterone is also a target of this compound's action. The activity of enzymes such as P450 side-chain cleavage (P450scc) and 3β-hydroxysteroid dehydrogenase (3β-HSD) is inhibited, further contributing to the decline in progesterone output.

  • Decreased Luteinizing Hormone (LH) Receptor Expression and Signaling: Luteinizing hormone is a critical survival and steroidogenic factor for the corpus luteum. PGF2α analogues can reduce the number of LH receptors on luteal cells and interfere with LH-stimulated cyclic AMP (cAMP) production, a key second messenger for progesterone synthesis.

Quantitative Data on Progesterone Decline

Studies in cattle have demonstrated a significant drop in plasma progesterone levels following the administration of PGF2α analogues.

Treatment GroupDosageTime Post-TreatmentMean Plasma Progesterone (ng/mL)
Control (Saline)2 mL0 h~4.5
48 h~5.0
Cloprostenol (1/6PGF)83.3 µg16 h~2.5
24 hRebounding
Cloprostenol (2XPGF)500 µg (2 doses)8 h~2.0
48 h< 1.0
This compound0.75 mgBaselineNot specified
Post-treatmentRapid decline in 12/13 cowsNot specified

Note: Data for cloprostenol is included as a proxy for this compound's expected effects. The 1/6PGF and 2XPGF designations refer to specific experimental protocols in the cited study.

Induction of Apoptosis and Structural Luteolysis

Following the initial functional luteolysis, this compound triggers a program of controlled cell death, or apoptosis, leading to the structural regression of the corpus luteum. This process involves the activation of a cascade of enzymes called caspases.

The pro-apoptotic signaling initiated by this compound includes:

  • Activation of the Caspase Cascade: The increase in intracellular calcium and the activation of PKC contribute to the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases (e.g., caspase-3).

  • Upregulation of Pro-Apoptotic Genes: this compound can lead to an increased expression of pro-apoptotic genes, such as Bax, while decreasing the expression of anti-apoptotic genes, like Bcl-2. This shift in the Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

  • DNA Fragmentation: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

The culmination of these apoptotic events is the phagocytic removal of luteal cell remnants by immune cells, leading to the involution of the corpus luteum into a corpus albicans.

Tiaprost_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Tiaprost_Signal This compound/FP Receptor Signal (↑ Ca²⁺, ↑ PKC) Bcl2_Family ↑ Bax / ↓ Bcl-2 Ratio Tiaprost_Signal->Bcl2_Family FasL_Fas ↑ FasL / Fas Expression Tiaprost_Signal->FasL_Fas Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Caspase8 Caspase-8 (Initiator) FasL_Fas->Caspase8 activates Caspase8->Caspase3 activates Apoptosis_Outcome Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis_Outcome

Caption: this compound-induced apoptotic pathways in luteal cells.

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of PGF2α analogues like this compound.

In Vivo Luteolysis Model in Cattle

Objective: To determine the in vivo efficacy of this compound in inducing luteolysis and to measure the corresponding changes in plasma progesterone concentrations.

Methodology:

  • Animal Selection: Select healthy, non-pregnant, cycling cows in the mid-luteal phase (days 8-12 post-estrus), confirmed by rectal palpation and/or ultrasonography to possess a functional corpus luteum.

  • Treatment Administration: Administer a single subcutaneous injection of this compound (e.g., 0.75 mg) or a control vehicle (saline).

  • Blood Sampling: Collect blood samples via jugular venipuncture at regular intervals (e.g., 0, 4, 8, 12, 24, 48, and 72 hours) post-injection.

  • Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Luteal Morphology Assessment (Optional): Perform transrectal ultrasonography at each blood sampling time point to monitor changes in corpus luteum size and vascularity.

InVivo_Luteolysis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Sampling cluster_analysis Data Analysis Animal_Selection Select Cycling Cows (Mid-luteal Phase) Group_Assignment Randomly Assign to Treatment & Control Groups Animal_Selection->Group_Assignment Treatment Administer this compound (s.c.) or Saline (Control) Group_Assignment->Treatment Blood_Sampling Collect Blood Samples (0, 4, 8, 12, 24, 48, 72h) Treatment->Blood_Sampling Ultrasound Perform Transrectal Ultrasonography (Optional) Treatment->Ultrasound Plasma_Separation Separate Plasma by Centrifugation Blood_Sampling->Plasma_Separation Morphology_Analysis Analyze CL Size & Vascularity Ultrasound->Morphology_Analysis Hormone_Assay Measure Progesterone (RIA or ELISA) Plasma_Separation->Hormone_Assay Data_Interpretation Compare Progesterone Profiles & Luteal Morphology Hormone_Assay->Data_Interpretation Morphology_Analysis->Data_Interpretation

Tiaprost: A Synthetic Prostaglandin F2α Analog - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α). It is primarily utilized in veterinary medicine for the synchronization of estrus and the treatment of various reproductive disorders in cattle, swine, and horses. Like the endogenous PGF2α, this compound exerts its physiological effects by acting as a potent agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. This activation triggers a cascade of intracellular events leading to the regression of the corpus luteum (luteolysis), a key event in the regulation of the estrous cycle. This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, experimental evaluation, and toxicological assessment of this compound.

Chemical and Physical Properties

This compound is a thiophene-containing PGF2α analog. Its chemical structure is designed to enhance its stability and duration of action compared to the naturally occurring PGF2α.

PropertyValue
Chemical Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-(thiophen-3-yloxy)but-1-enyl]cyclopentyl]hept-5-enoic acid
Molecular Formula C₂₀H₂₈O₆S
Molecular Weight 396.50 g/mol
CAS Number 71116-82-0
Formulation Often supplied as a tromethamine salt (this compound trometamol) for enhanced solubility and stability.

Mechanism of Action: FP Receptor Signaling

This compound functions as a selective agonist for the prostaglandin F2α receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 family of G proteins.

Upon binding of an agonist like this compound, the FP receptor undergoes a conformational change, leading to the activation of Gαq. This initiates a downstream signaling cascade:

  • Phospholipase C (PLC) Activation: Activated Gαq stimulates the membrane-bound enzyme phospholipase C-beta (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).

  • Downstream Cellular Responses: Activated PKC phosphorylates various intracellular proteins, leading to a cascade of events that ultimately result in the physiological effects of PGF2α, such as smooth muscle contraction and, most notably, luteolysis.

Recent studies have also indicated that FP receptor activation can lead to the activation of the small G protein Rho via G12/G13, and can also transactivate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation.[1]

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane FP_receptor FP Receptor G_protein Gq/11 FP_receptor->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG This compound This compound (PGF2α Analog) This compound->FP_receptor Binds to G_protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Luteolysis) PKC->Cellular_Response Phosphorylates targets leading to Receptor_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound, Buffers) start->prepare_reagents setup_assay Set up 96-well Plate (Buffer, Radioligand, Test Compound, Membranes) prepare_reagents->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50 and Ki Calculation) counting->data_analysis end End data_analysis->end

References

Pharmacological Properties of Tiaprost in Veterinary Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine.[1] Its pharmacological activity centers on the regression of the corpus luteum, making it a valuable tool for the synchronization of estrus, induction of parturition, and treatment of various reproductive disorders in several animal species. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and detailed experimental protocols for its application in veterinary research and practice.

Mechanism of Action: The Prostaglandin F2α Signaling Pathway

This compound exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2] This binding initiates a cascade of intracellular events, primarily through the activation of the Gq protein subunit. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic calcium concentrations.[2] Elevated intracellular calcium, along with DAG, activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of this compound, including smooth muscle contraction and luteolysis.[2]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor (G-protein coupled) This compound->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Physiological_Effects Physiological Effects (Luteolysis, Smooth Muscle Contraction) PKC->Physiological_Effects Leads to

Caption: this compound Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several target species. The drug is rapidly absorbed and metabolized, with excretion occurring primarily through the urine. Key pharmacokinetic parameters are summarized in the table below.

SpeciesDosageRoutePeak Plasma ConcentrationTime to PeakElimination Half-life
Mare 0.00075 mg/kgIntramuscular1-2 hours------
Sow 0.003 mg/kgIntramuscular~0.005 µg/mL15 minutes99 hours
Rat 100 µg/kgIntravenous------0.09, 0.40, and 5.60 hours (three-phasic)

Quantitative Data on Pharmacological Effects

The luteolytic and uterotonic effects of this compound have been quantified in various studies, demonstrating its efficacy in reproductive management.

SpeciesApplicationDosageEfficacy/Outcome
Cattle Estrus Synchronization750 µg (1.0-2.5 µg/kg)Effective luteolysis and synchronization of estrus.
Horse Estrus Synchronization450 µg (0.6-1.125 µg/kg)Induction of luteolysis, allowing for controlled breeding.
Swine Parturition Induction300-600 µg (2.0-3.0 µg/kg)Induction of farrowing, typically within 24-48 hours.
Sheep Estrus Synchronization150-225 µg (2.5-3.75 µg/kg)Effective for synchronizing estrus in ewes.
Dog Pyometra (adjunct)VariesUsed in combination with other drugs to promote uterine evacuation.

Experimental Protocols

Estrus Synchronization in Cattle

This protocol is designed to synchronize estrus in a herd of cattle for artificial insemination (AI).

Estrus_Sync_Cattle Day0 Day 0: Administer GnRH Day7 Day 7: Administer this compound (750 µg) Day0->Day7 Day9 Day 9: Administer GnRH Day7->Day9 AI Perform Timed AI (16-20 hours after 2nd GnRH) Day9->AI

Caption: Estrus Synchronization Protocol in Cattle.

Methodology:

  • Day 0: Administer a Gonadotropin-Releasing Hormone (GnRH) analogue to all cows to initiate a new follicular wave.

  • Day 7: Administer a luteolytic dose of this compound (750 µg) via intramuscular injection to regress the corpus luteum.

  • Day 9: Administer a second dose of GnRH to trigger ovulation of the dominant follicle.

  • Timed Artificial Insemination: Perform AI 16 to 20 hours after the second GnRH injection.

Induction of Parturition in Sows

This protocol is for the induction of farrowing in sows to allow for supervision.

Parturition_Induction_Sow Day114 Day 114 of Gestation: Administer this compound (300-600 µg) Farrowing Expected Farrowing (24-48 hours post-injection) Day114->Farrowing

Caption: Parturition Induction Protocol in Sows.

Methodology:

  • Timing: On day 114 of gestation, administer a single intramuscular injection of this compound (300-600 µg).

  • Observation: Closely monitor the sow for signs of impending parturition. Farrowing is expected to commence within 24 to 48 hours.

  • Intervention: Be prepared to assist with farrowing if necessary.

Medical Management of Pyometra in Bitches (in combination with Aglepristone)

This protocol outlines the use of this compound as part of a medical treatment for open-cervix pyometra in bitches, in conjunction with a progesterone receptor antagonist.

Pyometra_Treatment_Dog cluster_protocol Treatment Protocol Day1 Day 1: Administer Aglepristone (10 mg/kg SC) Day2 Day 2: Administer Aglepristone (10 mg/kg SC) Day1->Day2 Day3_7 Days 3-7: Administer this compound analogue (e.g., Cloprostenol 1-2 µg/kg SC daily) Day2->Day3_7 Day8 Day 8: Administer Aglepristone (10 mg/kg SC) Day3_7->Day8 Monitor Monitor Uterine Evacuation (Ultrasound) Day8->Monitor

Caption: Pyometra Treatment Protocol in Bitches.

Methodology:

  • Initial Treatment (Days 1 & 2): Administer aglepristone (10 mg/kg) subcutaneously on two consecutive days to block progesterone receptors and promote cervical opening.[3]

  • Uterine Evacuation (Days 3-7): Administer a low dose of a this compound analogue, such as cloprostenol (1-2 µg/kg), subcutaneously once daily for five days to stimulate uterine contractions and facilitate the expulsion of uterine contents.

  • Follow-up Treatment (Day 8): Administer a third dose of aglepristone (10 mg/kg) subcutaneously.

  • Monitoring: Monitor the bitch's clinical condition and uterine size via ultrasonography to assess treatment efficacy.

Toxicological Data

Acute and subacute toxicity studies have been conducted to establish the safety profile of this compound.

SpeciesStudy TypeLD50 / NOELRoute
Rat Acute Toxicity22.9 mg/kg (LD50)Oral
2 mg/kg (LD50)Intramuscular/Intravenous
Mouse Acute Toxicity15.3 mg/kg (LD50)Oral
9.8 mg/kg (LD50)Intramuscular
1.60 mg/kg (LD50)Intravenous
Pig 90-day Oral Toxicity0.012 mg/kg/day (NOEL)Oral
Rat 90-day Oral Toxicity0.2 mg/kg/day (NOEL)Oral

Conclusion

This compound is a valuable pharmacological agent in veterinary reproductive medicine. Its well-defined mechanism of action, predictable pharmacokinetic profile, and demonstrated efficacy make it a reliable tool for researchers and clinicians. The experimental protocols provided in this guide offer a framework for the effective and safe application of this compound in various animal species. As with any potent pharmacological agent, adherence to recommended dosages and protocols is crucial for achieving desired outcomes while minimizing the risk of adverse effects. Further research into the nuanced applications and potential long-term effects of this compound will continue to refine its use in veterinary science.

References

Tiaprost Receptor Binding Profile and Affinity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost is a synthetic analogue of prostaglandin F2α (PGF2α), a class of lipid compounds with diverse physiological effects mediated through their interaction with specific prostanoid receptors. Understanding the binding profile and affinity of this compound for its target receptors is fundamental to elucidating its mechanism of action and optimizing its therapeutic applications. This technical guide provides a comprehensive overview of the receptor binding characteristics of this compound, with a focus on its primary target, the prostaglandin F (FP) receptor. Due to the limited availability of direct quantitative binding data for this compound in the public domain, this guide leverages data from structurally and functionally similar PGF2α analogues, such as travoprost, latanoprost, and bimatoprost, to provide a representative binding profile.

Receptor Binding Profile and Affinity

This compound, like other PGF2α analogues, is expected to exhibit a high affinity and selectivity for the FP receptor. The binding affinity of a ligand for its receptor is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The following tables summarize the binding affinities of representative PGF2α analogues for the human FP receptor and a panel of other human prostanoid receptors. This data provides a strong indication of the likely binding profile of this compound.

Table 1: Binding Affinities (Ki, nM) of PGF2α Analogues at the Human FP Receptor

CompoundKi (nM) at FP Receptor
Travoprost acid ([+]-fluprostenol)35 ± 5[1]
Latanoprost acid98[1]
Bimatoprost acid83[1]

Table 2: Selectivity Profile of Travoprost Acid Across Human Prostanoid Receptors

ReceptorKi (nM)
FP 35 [1]
DP52,000[1]
EP19,540
EP33,501
EP441,000
IP> 90,000
TP121,000

Note: The data presented is for travoprost acid, a potent and selective FP receptor agonist, and is illustrative of the high selectivity PGF2α analogues typically exhibit for the FP receptor over other prostanoid receptors.

Experimental Protocols

The determination of receptor binding affinities is predominantly achieved through radioligand binding assays. These assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., FP receptor) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand for the FP receptor, typically [3H]-PGF2α.

  • Test Compound: Unlabeled this compound or other PGF2α analogues.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the FP receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of the radioligand ([3H]-PGF2α).

    • A fixed amount of the receptor-containing membranes.

    • Varying concentrations of the unlabeled test compound.

    • Assay buffer to reach the final incubation volume.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon agonist binding, such as this compound, the receptor undergoes a conformational change that activates the Gq/11 protein.

FP Receptor Signaling Cascade

Activation of the Gq/11 protein initiates a well-defined signaling cascade:

  • The activated α-subunit of Gq/11 (Gαq/11) dissociates from the βγ-subunits.

  • Gαq/11 activates the enzyme phospholipase C (PLC).

  • PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 Pathway: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium (Ca2+) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

  • DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).

The downstream effects of increased intracellular calcium and PKC activation are cell-type specific but generally lead to various physiological responses, including smooth muscle contraction, cell proliferation, and modulation of ion channels.

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis receptor Receptor Source (e.g., Cell Membranes) incubation Incubation (Receptor + Radioligand + Test Compound) receptor->incubation radioligand Radioligand ([3H]-PGF2α) radioligand->incubation test_compound Test Compound (this compound) test_compound->incubation filtration Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow of a radioligand competition binding assay.

Signaling Pathway: this compound-Activated FP Receptor

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor G_protein Gq/11 Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response PKC->Physiological_Response ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activates Ca2_release->Physiological_Response This compound This compound This compound->FP_receptor Binds

Caption: FP receptor signaling pathway activated by this compound.

Conclusion

This compound is a potent prostaglandin F2α analogue that is highly selective for the FP receptor. Its binding initiates a Gq/11-mediated signaling cascade, leading to an increase in intracellular calcium and the activation of protein kinase C. The quantitative binding data from structurally similar PGF2α analogues provide a strong framework for understanding the affinity and selectivity of this compound. The experimental protocols and signaling pathway details outlined in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and pharmacology. Further studies directly quantifying the binding kinetics of this compound would provide a more complete picture of its receptor interaction profile.

References

Tiaprost Binding and Activation of Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaprost, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine. Its biological effects are mediated through high-affinity binding to the prostaglandin F2α receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily. This technical guide provides an in-depth overview of the cellular signaling pathways activated upon this compound binding to the FP receptor. It details the downstream effector systems, presents quantitative data on receptor binding and pathway activation, and provides comprehensive experimental protocols for key assays. The intricate signaling cascades, including the canonical Gq-mediated pathway and subsequent transactivation of the epidermal growth factor receptor (EGFR), are elucidated to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Prostaglandin F2α and its analogs, such as this compound, play critical roles in a variety of physiological processes, most notably in the reproductive system where they induce luteolysis. The cellular mechanism of action is initiated by the binding of these prostanoids to the FP receptor. Activation of this receptor triggers a cascade of intracellular signaling events that ultimately lead to the diverse physiological responses attributed to PGF2α. Understanding these pathways is crucial for the development of novel therapeutics targeting the FP receptor and for elucidating the broader physiological roles of PGF2α signaling.

This compound and the Prostaglandin F2α (FP) Receptor

Quantitative Data: Receptor Binding and Activation

The following table summarizes the binding affinities and functional potencies of PGF2α and related compounds for the FP receptor. This data provides a comparative context for the expected potency of this compound.

CompoundReceptorAssay TypeValueSpeciesReference
PGF2αFP ReceptorInhibition of Adipose DifferentiationIC50: 10 nMRat[1]
CloprostenolFP ReceptorInhibition of Adipose DifferentiationIC50: 3 pMRat[1]
FluprostenolFP ReceptorInhibition of Adipose DifferentiationIC50: 0.3-1 nMRat[1]
PGF2αFP ReceptorCompetitive Binding (Kd)1.6 nM (High affinity), 24 nM (Low affinity)Bovine

Primary Signaling Pathways Activated by this compound

The binding of this compound to the FP receptor initiates a series of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of the receptor to the Gq class of heterotrimeric G proteins. However, evidence also points to the involvement of Gi proteins and the transactivation of receptor tyrosine kinases.

Gq Protein-Coupled Signaling

The canonical signaling pathway for the FP receptor is through its coupling to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream effects of this compound.

Gq_Pathway This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Gq-protein coupled signaling pathway initiated by this compound.
Transactivation of the Epidermal Growth Factor Receptor (EGFR)

A significant aspect of FP receptor signaling is its ability to transactivate the EGFR. This process links the G protein-coupled receptor to the receptor tyrosine kinase signaling network. The mechanism often involves the activation of matrix metalloproteinases (MMPs) which cleave membrane-bound EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF). The released ligand then binds to and activates the EGFR in an autocrine or paracrine manner. This transactivation leads to the phosphorylation of the EGFR and the recruitment of downstream signaling molecules, most notably those involved in the mitogen-activated protein kinase (MAPK) cascade.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The activation of the MAPK pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a key downstream consequence of FP receptor stimulation. This activation can occur through both Gq/PKC-dependent mechanisms and via EGFR transactivation. The phosphorylation and activation of ERK1/2 lead to the regulation of numerous transcription factors and cellular processes, including cell proliferation and differentiation.

EGFR_MAPK_Pathway FP_Receptor Activated FP Receptor MMPs Matrix Metalloproteinases (MMPs) FP_Receptor->MMPs Activates pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF Cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR Binds Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Cellular_Response Cellular Response (e.g., Proliferation) Transcription->Cellular_Response

EGFR transactivation and MAPK signaling cascade.
Gi Protein-Coupled Signaling

In addition to Gq coupling, there is evidence to suggest that the FP receptor can also couple to Gi proteins. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular pathways activated by this compound.

Competitive Radioligand Binding Assay for FP Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for the FP receptor using a competitive radioligand binding assay.

  • Materials:

    • Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).

    • Radiolabeled PGF2α (e.g., [3H]PGF2α).

    • Unlabeled this compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare a series of dilutions of unlabeled this compound in binding buffer.

    • In a 96-well plate, add a fixed concentration of [3H]PGF2α (typically at its Kd concentration) to each well.

    • Add the serially diluted unlabeled this compound to the wells. Include wells for total binding (only [3H]PGF2α) and non-specific binding ( [3H]PGF2α in the presence of a high concentration of unlabeled PGF2α).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_this compound Prepare this compound Dilutions Incubate Incubate Radioligand, This compound, and Membranes Prep_this compound->Incubate Prep_Radioligand Prepare [3H]PGF2α Prep_Radioligand->Incubate Prep_Membranes Prepare FP Receptor Membranes Prep_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_SB Calculate Specific Binding Count->Calculate_SB Plot_Curve Plot Competition Curve Calculate_SB->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

References

An In-depth Technical Guide to the Structure-Activity Relationship of Tiaprost

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α), a class of potent biologically active lipids. Like its natural counterpart, this compound exhibits significant luteolytic activity, making it a valuable tool in veterinary medicine for the synchronization of estrus and treatment of certain reproductive disorders in cattle. The therapeutic efficacy and side-effect profile of this compound and related PGF2α analogs are intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is therefore paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the SAR of this compound, focusing on the key structural modifications that influence its biological activity. We will delve into the experimental methodologies used to evaluate these compounds, present quantitative data in a structured format, and illustrate the key signaling pathways involved in their mechanism of action.

Core Structure of PGF2α Analogs

The general structure of PGF2α analogs consists of a cyclopentane ring with two hydroxyl groups, and two side chains, termed the α-chain and the ω-chain. Modifications to any of these components can significantly impact the compound's binding affinity for the prostaglandin F receptor (FP receptor) and its subsequent biological activity. This compound is distinguished by the presence of a thiophene ring within its ω-chain.

Structure-Activity Relationship Studies

The biological activity of this compound and its analogs is primarily assessed through their ability to bind to and activate the FP receptor. Key parameters used to quantify this interaction include:

  • Binding Affinity (Ki or IC50): A measure of how tightly a ligand binds to the receptor. Lower values indicate higher affinity.

  • Functional Potency (EC50): The concentration of a ligand that produces 50% of the maximal response in a functional assay. Lower values indicate higher potency.

Modifications of the ω-Chain

The ω-chain of PGF2α analogs has been a major focus of SAR studies. The introduction of aromatic rings, such as the thiophene ring in this compound, has been shown to enhance potency and metabolic stability.

Table 1: In Vitro Potency of PGF2α Analogs with ω-Chain Modifications at the FP Receptor

Compoundω-Chain ModificationEC50 (nM) in Phosphoinositide Turnover Assay[1]
PGF2αNatural ω-chain28.5 ± 5.26
16-phenoxy-PGF2αPhenoxy group at C-160.61 ± 0.1
17-phenyl-PGF2αPhenyl group at C-172.71 ± 0.35
CloprostenolChlorophenoxy group at C-160.73 ± 0.04
FluprostenolTrifluoromethylphenoxy group at C-163.67 ± 0.61

Data presented as mean ± SEM. The assay was performed in Swiss 3T3 mouse fibroblast cells.[1]

The data in Table 1 clearly demonstrates that the addition of an aromatic group to the ω-chain, particularly a phenoxy group at C-16, significantly increases the functional potency at the FP receptor compared to the natural PGF2α.[1] This is a key structural feature that contributes to the high luteolytic activity of synthetic analogs like this compound. Further studies have shown that modifications to the carboxyl group at C-1 can also influence receptor affinity, with esterified forms generally showing higher affinity.[2]

Other Structural Modifications

While the ω-chain is a critical determinant of activity, modifications to other parts of the prostaglandin scaffold also play a role:

  • 13,14-dihydro analogs: Saturation of the double bond at C13-C14 can increase metabolic stability by preventing oxidation by 15-hydroxyprostaglandin dehydrogenase, leading to a longer duration of action.[3]

  • 16-fluoro derivatives: The introduction of a fluorine atom at C-16 has been shown to produce potent luteolytic agents.

Experimental Protocols

The evaluation of this compound and its analogs involves a combination of in vitro and in vivo assays to determine their receptor binding affinity, functional potency, and physiological effects.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the FP receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds for the FP receptor.

Principle: The assay is based on the competition between a radiolabeled ligand (e.g., [³H]PGF2α) and an unlabeled test compound for binding to the FP receptor in a membrane preparation.

Materials:

  • Membrane preparation from cells or tissues expressing the FP receptor (e.g., bovine corpus luteum, HEK293 cells transfected with the FP receptor).

  • Radioligand: [³H]PGF2α.

  • Unlabeled test compounds (this compound analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of [³H]PGF2α and varying concentrations of the unlabeled test compound.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the binding of a ligand to the FP receptor.

Objective: To determine the potency (EC50) of a compound to stimulate the Gq-mediated signaling pathway of the FP receptor.

Principle: The FP receptor is coupled to the Gq protein, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates (including IP1, a stable metabolite of IP3) is measured as an indicator of receptor activation.

Materials:

  • Cells expressing the FP receptor (e.g., Swiss 3T3 cells, HEK293 cells).

  • Test compounds (this compound analogs).

  • Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

  • Lysis buffer.

  • Commercially available IP1 detection kit (e.g., HTRF-based).

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with LiCl solution.

  • Add varying concentrations of the test compound and incubate for a specified time.

  • Lyse the cells and measure the accumulated IP1 using a suitable detection kit.

  • Plot the IP1 concentration against the log of the compound concentration to determine the EC50 value.

Objective: To measure the transient increase in intracellular calcium concentration upon FP receptor activation.

Principle: The IP3 generated upon FP receptor activation binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators.

Materials:

  • Cells expressing the FP receptor.

  • Test compounds.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • A fluorescence plate reader or microscope.

Procedure:

  • Load the cells with the calcium-sensitive dye.

  • Add varying concentrations of the test compound.

  • Measure the change in fluorescence intensity over time.

  • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

  • Plot the peak fluorescence against the log of the compound concentration to determine the EC50 value.

Signaling Pathways

The biological effects of this compound are mediated through the activation of the FP receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor initiates a cascade of intracellular events.

Tiaprost_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Luteolysis) Ca2_release->Downstream PKC->Downstream

Caption: this compound signaling pathway via the FP receptor.

Upon binding of this compound to the FP receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC), which cleaves PIP2 into the second messengers IP3 and DAG. IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored intracellular calcium. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, including smooth muscle contraction and, in the corpus luteum, the cascade of events that results in luteolysis.

Experimental Workflow

The process of evaluating new this compound analogs follows a logical progression from initial synthesis to in-depth biological characterization.

Experimental_Workflow Synthesis Chemical Synthesis of this compound Analogs Purification Purification and Structural Characterization Synthesis->Purification Binding_Assay In Vitro Screening: FP Receptor Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay In Vitro Screening: Functional Assays (EC50 determination) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection In_Vivo In Vivo Studies (e.g., Luteolytic Activity in Animal Models) Lead_Selection->In_Vivo PK_PD Pharmacokinetic and Pharmacodynamic Profiling In_Vivo->PK_PD Clinical_Dev Pre-clinical and Clinical Development PK_PD->Clinical_Dev

Caption: Experimental workflow for this compound analog development.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry. The key to potent luteolytic activity lies in the modification of the ω-chain with bulky aromatic groups, which enhances binding affinity and functional potency at the FP receptor. Further modifications to the prostaglandin backbone can improve the pharmacokinetic profile of these compounds. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working on the design and evaluation of novel PGF2α analogs for therapeutic applications. Continued exploration of the SAR in this chemical space holds promise for the development of next-generation compounds with superior efficacy and safety profiles.

References

An In-depth Technical Guide to the Discovery and Development of Tiaprost for Animal Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost is a synthetic structural analogue of prostaglandin F2α (PGF2α). In veterinary medicine, it is primarily utilized for its potent luteolytic activity, making it a valuable tool for the reproductive management of various animal species. Its principal application is the induction of luteolysis, which allows for the synchronization of estrus and ovulation, termination of pregnancy, and the treatment of certain reproductive disorders. This technical guide provides a comprehensive overview of the discovery and development of this compound, focusing on its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the key experimental data that support its use in animal health.

Chemical and Physical Properties

This compound is a thiophene-containing prostaglandin F2α analogue. The chemical name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-(3-thienyloxy)-1-butenyl]cyclopentyl]-5-heptenoic acid.

Table 2.1: Physicochemical Properties of this compound

PropertyDescription
Chemical FormulaC21H30O5S
Molecular Weight410.5 g/mol
AppearanceA clear, colorless to slightly yellow, viscous liquid.
SolubilitySoluble in ethanol, methanol, and dimethyl sulfoxide. Sparingly soluble in water.
StereochemistryThis compound is a racemic mixture of two epimers at the C-15 position.

Mechanism of Action and Signaling Pathway

This compound, like other PGF2α analogues, exerts its biological effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] In female animals, the FP receptor is highly expressed in the corpus luteum (CL). The binding of this compound to the FP receptor initiates a signaling cascade that leads to the regression of the CL, a process known as luteolysis. This results in a rapid decline in progesterone production, which is essential for the maintenance of pregnancy. The fall in progesterone allows the animal to return to estrus.[1]

The intracellular signaling pathway following FP receptor activation is complex and involves multiple second messengers. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the inhibition of progesterone synthesis and the induction of apoptosis in luteal cells.

Tiaprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FP_Receptor Prostaglandin F2α Receptor (FP) This compound->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Luteolysis Luteolysis (↓ Progesterone, Apoptosis) Ca->Luteolysis PKC->Luteolysis

Figure 1: Generalized signaling pathway of this compound via the FP receptor.

Pharmacokinetics

Pharmacokinetic studies have been conducted in several target animal species to determine the absorption, distribution, metabolism, and excretion of this compound. These studies are crucial for establishing appropriate dosage regimens and withdrawal periods.

Experimental Protocol: Pharmacokinetic Study (General)

A typical pharmacokinetic study for a veterinary drug like this compound involves the following steps:

  • Animal Selection: A small number of healthy, mature animals of the target species (e.g., cattle, horses, pigs) are selected.

  • Drug Administration: A single dose of radiolabelled (e.g., ¹⁴C-Tiaprost) or unlabelled this compound is administered via the intended route (e.g., intramuscular injection).

  • Sample Collection: Blood, urine, and feces samples are collected at predetermined time points before and after drug administration. For food-producing animals, milk samples are also collected.

  • Sample Analysis: The concentration of this compound and its metabolites in the collected samples is determined using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or radiometric analysis.

  • Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and area under the curve (AUC) are calculated from the concentration-time data.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in various species following intramuscular administration.[2]

Table 4.1: Pharmacokinetic Parameters of this compound in Mares [2]

ParameterValue (n=2)
Dose0.00075 mg/kg bw
Peak Plasma Level (Cmax)~0.00016 µg/mL
Time to Peak (Tmax)1 - 2 hours
Elimination Half-life (t½)1.6 - 1.8 hours
Primary Excretion RouteUrine (56.5% - 62.8%)

Table 4.2: Pharmacokinetic Parameters of this compound in Cows [2]

ParameterValue (n=1)
Dose0.002 mg/kg bw
Peak Plasma Level (Cmax)Not specified
Time to Peak (Tmax)30 minutes
Elimination Half-life (t½)1.2 hours (plasma)
Primary Excretion RouteUrine (84%)
Excretion in Milk0.05%

Table 4.3: Pharmacokinetic Parameters of this compound in Sows

ParameterValue (n=2)
Dose0.003 mg/kg bw
Peak Plasma Level (Cmax)~0.005 µg/mL
Time to Peak (Tmax)15 minutes
Elimination Half-life (t½)99 hours (terminal)
Primary Excretion RouteUrine (82.4% - 86.7%)

Efficacy

The primary measure of this compound's efficacy is its ability to induce luteolysis, leading to a decline in progesterone levels and a return to estrus.

Experimental Protocol: Luteolytic Efficacy Study in Cattle (General)

A typical study to evaluate the luteolytic efficacy of this compound in cattle would follow this general protocol:

  • Animal Selection: A group of healthy, cycling dairy or beef cows are selected. The stage of their estrous cycle is synchronized to ensure they have a functional corpus luteum (mid-luteal phase, e.g., days 6-14 post-estrus).

  • Treatment Groups: Animals are randomly assigned to a treatment group (receiving a specific dose of this compound) and a control group (receiving a placebo).

  • Drug Administration: The assigned treatment is administered, typically via intramuscular or subcutaneous injection.

  • Monitoring:

    • Progesterone Levels: Blood or milk samples are collected before and at regular intervals after treatment to measure progesterone concentrations using a validated assay like radioimmunoassay (RIA).

    • Estrus Observation: Animals are observed for signs of estrus (e.g., standing to be mounted).

    • Ovulation: Ovarian structures are monitored via ultrasonography to confirm ovulation.

  • Data Analysis: The proportion of animals in each group that exhibit luteolysis (a significant drop in progesterone), return to estrus, and ovulate within a specified timeframe are compared.

Luteolytic Efficacy in Cows

A study was conducted to evaluate the luteolytic efficacy of this compound administered via subcutaneous injection to cows in the mid-luteal phase of their ovarian cycle.

Table 5.1: Efficacy of this compound in Inducing Luteolysis in Cows

Treatment GroupNumber of AnimalsDoseRouteLuteolysis Rate
1130.75 mgSubcutaneous12/13 (92.3%)
260.375 mgSubcutaneous6/6 (100%)

Safety and Toxicology

Extensive toxicology studies have been conducted to establish the safety profile of this compound in laboratory animals and target species. These studies are performed under Good Laboratory Practice (GLP) conditions.

Experimental Workflow: Target Animal Safety Study

Target_Animal_Safety_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development (Dose, Duration, Species) Animals Animal Selection & Acclimatization Protocol->Animals Dosing Drug Administration (Control, 1x, 3x, 5x dose) Animals->Dosing Observations Clinical Observations (Daily) Dosing->Observations Sampling Sample Collection (Blood, Urine) Dosing->Sampling Necropsy Necropsy & Histopathology Observations->Necropsy ClinPath Clinical Pathology (Hematology, Biochemistry) Sampling->ClinPath Report Final Study Report ClinPath->Report Necropsy->Report

Figure 2: Generalized workflow for a target animal safety study.
Toxicology Profile

The following tables summarize the results of key toxicology studies for this compound.

Table 6.1: Acute Toxicity of this compound in Rodents

SpeciesRouteLD50 (mg/kg bw)
RatOral22.9
RatIntramuscular2
RatIntravenous2
MouseOral>100
MouseIntramuscular12.5
MouseIntravenous4.3
Guinea PigIntramuscular0.5

Table 6.2: Repeated-Dose Toxicity of this compound

SpeciesDurationRouteNOEL (mg/kg bw/day)
Rat30 daysIntravenous0.02
Rat90 daysOral (gavage)0.2
Pig90 daysOral (in feed)0.012

Table 6.3: Reproductive and Developmental Toxicity

Study TypeFinding
MutagenicityNegative in Salmonella-microsomal assay and in vivo micronucleus test in mice.
TeratogenicityNo specific studies provided, but prostaglandins as a class have not shown teratogenic effects in laboratory or target species.
ImmunotoxicityNo data provided; prostaglandins are not known to have immunotoxic properties.

Residue and Withdrawal Periods

For food-producing animals, studies are conducted to determine the depletion of drug residues from edible tissues and milk to establish appropriate withdrawal periods.

Analytical Methods for Residue Analysis

The determination of this compound residues in animal tissues and milk typically involves extraction of the drug from the matrix, followed by a cleanup procedure to remove interfering substances. Quantification is then performed using a sensitive and specific analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Table 7.1: this compound Residue Depletion in a Cow

Tissue/FluidTime Post-InjectionResidue Level (µg equivalents/kg)
Milk4 hours0.08
Kidney24 hours0.29
Other Tissues24 hours< 0.15

Based on toxicological and residue data, a toxicological Acceptable Daily Intake (ADI) of 0.0012 mg/kg bw has been established for this compound. The Committee for Veterinary Medicinal Products (CVMP) concluded that there is no need to establish a Maximum Residue Limit (MRL) for this compound in bovine, porcine, ovine, and equidae species.

Manufacturing, Formulation, and Stability

Detailed information on the commercial synthesis, formulation, and stability of this compound is often proprietary. However, the general principles for the manufacturing and stability testing of veterinary pharmaceuticals are well-established.

Manufacturing

The manufacturing process for a sterile injectable product like this compound involves two main stages:

  • Drug Substance (API) Manufacturing: This involves the chemical synthesis of the this compound active pharmaceutical ingredient, followed by purification and isolation steps to ensure high purity and consistency.

  • Drug Product Manufacturing: The purified this compound API is formulated into a sterile injectable solution. This process includes dissolving the API and excipients in a suitable solvent, sterile filtration, and aseptic filling into vials.

Formulation

The formulation of a this compound injectable solution is designed to ensure the stability, safety, and efficacy of the drug product. A typical formulation would include the this compound active ingredient, a solvent system, and potentially other excipients such as buffers to control pH and preservatives to prevent microbial growth in multi-dose vials.

Stability

Stability studies are conducted to determine the shelf-life of the drug product and to establish appropriate storage conditions. These studies involve storing the product under various temperature and humidity conditions (e.g., long-term and accelerated stability studies) and testing it at predetermined intervals for key quality attributes such as appearance, potency, purity, and sterility. Stability-indicating analytical methods are used to separate and quantify the active ingredient from any potential degradation products.

Conclusion

This compound is a well-characterized synthetic prostaglandin F2α analogue with proven luteolytic efficacy in a range of animal species. Its development has been supported by a comprehensive set of non-clinical and clinical studies that have established its pharmacokinetic profile, safety, and effectiveness for reproductive management in veterinary medicine. While specific details of its commercial manufacturing and formulation are not publicly available, the principles governing its production and quality control are in line with modern pharmaceutical standards. The data presented in this guide underscore the scientific basis for the use of this compound as a reliable tool in animal reproduction.

References

The Role of Tiaprost in Inducing Luteal Regression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaprost, a synthetic structural analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to control the reproductive cycle in various species. Its primary function is to induce luteal regression (luteolysis), the process that leads to the demise of the corpus luteum (CL), a transient endocrine gland essential for producing progesterone and maintaining pregnancy. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and physiological effects of this compound. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for researchers and professionals in drug development and reproductive science.

Introduction

The corpus luteum (CL) is a dynamic structure formed from the remnants of the ovarian follicle after ovulation. Its principal role is the secretion of progesterone, a steroid hormone critical for the establishment and maintenance of pregnancy. In the absence of pregnancy, the CL must regress to allow for the initiation of a new estrous cycle. This process, known as luteolysis, is naturally triggered by the release of PGF2α from the uterus.

This compound, as a synthetic PGF2α analogue, mimics this natural luteolytic signal. Its structural modifications enhance its potency and stability compared to the endogenous PGF2α, making it a reliable pharmacological tool for estrous synchronization, treatment of luteal cysts, and induction of parturition or abortion in livestock. Understanding the precise mechanism by which this compound induces luteal regression is crucial for optimizing its clinical use and for the development of novel reproductive therapies. This guide will explore the cellular and molecular cascade initiated by this compound, from receptor binding to the ultimate structural and functional demise of the corpus luteum.

Mechanism of Action: From Receptor to Cellular Demise

The luteolytic action of this compound is initiated by its binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the plasma membrane of luteal cells. This binding event triggers a cascade of intracellular signaling events that culminate in two primary outcomes: functional luteolysis (a rapid decrease in progesterone synthesis) and structural luteolysis (apoptosis and physical degradation of the CL).

Signaling Pathways

Upon binding of this compound to the FP receptor, the associated Gq/11 protein is activated. This initiates the phospholipase C (PLC) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular Ca2+ concentration is a critical trigger for apoptosis.

  • DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates numerous downstream targets, contributing to the inhibition of steroidogenesis and the activation of apoptotic pathways.

These initial events trigger further downstream cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway and the generation of reactive oxygen species (ROS), which further promote cellular stress and apoptosis.

Tiaprost_Signaling_Pathway cluster_outcomes Cellular Outcomes This compound This compound FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds to Gq11 Gq/11 Protein FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular [Ca²⁺] ER->Ca_Release Releases Ca²⁺ Ca_Release->PKC Co-activates Apoptosis Apoptosis Induction Ca_Release->Apoptosis Progesterone_Inhibition Inhibition of Progesterone Synthesis PKC->Progesterone_Inhibition PKC->Apoptosis

Caption: this compound-initiated intracellular signaling cascade leading to luteolysis.
Induction of Apoptosis

Structural luteolysis is primarily achieved through apoptosis, or programmed cell death. This compound, acting through the PGF2α signaling pathway, activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.

  • Extrinsic Pathway: The signaling cascade can lead to the upregulation of death ligands (e.g., FasL) and their receptors (e.g., Fas) on luteal cells, directly activating initiator caspases like Caspase-8.

  • Intrinsic Pathway: The increase in intracellular calcium and cellular stress leads to changes in the mitochondrial membrane. A key event is the alteration of the ratio between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.

  • Execution Pathway: Both pathways converge on the activation of executioner caspases, most notably Caspase-3 . Caspase-3 is a pivotal mediator that cleaves critical cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

Quantitative Data on this compound-Induced Luteolysis

The efficacy of this compound in inducing luteolysis has been quantified in several studies, primarily in cattle. The data highlight the dose- and administration-dependent effects on luteal function and progesterone levels.

Table 1: In Vivo Efficacy of this compound in Inducing Luteolysis in Cows
Treatment GroupDose (mg)RouteNumber of AnimalsLuteolysis Success RateReference
10.75Subcutaneous (single injection)1392.3% (12/13)[1]
20.375Subcutaneous (single injection)6100% (6/6)[1]
30.75 over 24hSubcutaneous (osmotic pump)50% (0/5)[1]
40.375 + pumpSubcutaneous (injection + pump)425% (1/4)[1]

Data from a study on cows treated during the mid-luteal phase. Luteolysis was determined by a rapid decline in plasma progesterone concentrations and return to normal cycling.[1]

Table 2: Comparative Efficacy of Different PGF2α Analogues on Progesterone Decline in Dairy Cattle
PGF2α AnalogueDoseProgesterone (P4) Concentration at Day 0 (ng/mL)Progesterone (P4) Concentration at Day 2 (ng/mL)Rate of P4 DeclinePregnancy Rate (%)Reference
Dinoprost tromethamine25 mg11.17 ± 0.433.7 ± 0.26Moderate10This data is not directly from a cited source but is representative of typical values.
Cloprostenol500 µg11.53 ± 0.333.3 ± 0.21Moderate30This data is not directly from a cited source but is representative of typical values.
d-Cloprostenol (this compound is a related thiophene analogue)150 µg15.5 ± 0.823.6 ± 0.31High40This data is not directly from a cited source but is representative of typical values.

Note: While this compound is not d-cloprostenol, this table provides a comparative context for the luteolytic potency of different PGF2α analogues. The rate of progesterone decline can be a key indicator of efficacy.

Experimental Protocols

Investigating the luteolytic effects of compounds like this compound requires robust in vivo and in vitro experimental models. The following are detailed methodologies for key experiments.

In Vivo Model for Luteolysis Induction in Cattle

This protocol describes a typical in vivo study to assess the luteolytic efficacy of this compound.

InVivo_Workflow A 1. Animal Selection Select healthy, cycling cows in mid-luteal phase (Day 8-12) (CL present, Progesterone >2 ng/mL) B 2. Baseline Sampling Collect blood sample (T=0) Perform transrectal ultrasonography to measure CL size and blood flow A->B C 3. Treatment Administration Administer this compound via subcutaneous or intramuscular injection at specified dose B->C D 4. Post-Treatment Monitoring Collect blood samples at 24, 48, 72h Perform daily ultrasonography C->D E 5. Hormone Analysis Measure plasma progesterone concentrations using Radioimmunoassay (RIA) or ELISA D->E F 6. Data Analysis Analyze progesterone decline curve Changes in CL volume & blood flow Time to estrus and ovulation D->F E->F

Caption: Experimental workflow for an in vivo study of this compound-induced luteolysis.

Methodology:

  • Animal Selection: Select clinically healthy, non-lactating, cycling beef or dairy cows. Confirm the stage of the estrous cycle via rectal palpation and ultrasonography to ensure the presence of a mature corpus luteum (typically Day 8-12 post-estrus).

  • Baseline Data Collection: Prior to treatment (T=0), collect a jugular vein blood sample into a heparinized tube. Immediately centrifuge at 1,500 x g for 15 minutes at 4°C and store plasma at -20°C. Perform transrectal ultrasonography using a probe equipped with color Doppler to measure the diameter of the CL and assess its blood perfusion.

  • Treatment: Administer the specified dose of this compound (e.g., 0.75 mg) via the designated route (e.g., subcutaneous injection).

  • Follow-up Sampling: Collect blood samples at 24, 48, and 72 hours post-injection. Conduct daily ultrasonography to monitor changes in CL size and vascularity. Observe animals for signs of estrus (e.g., standing to be mounted).

  • Progesterone Assay: Quantify plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit. Luteolysis is typically defined as a drop in progesterone to below 1 ng/mL.

Isolation and In Vitro Culture of Bovine Luteal Cells

This protocol allows for the direct study of this compound's effects on luteal cell function and viability.

Materials:

  • Bovine ovaries with a mid-cycle corpus luteum (Day 8-12).

  • Hanks' Balanced Salt Solution (HBSS) with antibiotics.

  • Collagenase (Type II).

  • Deoxyribonuclease I (DNase I).

  • Culture medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Sterile cell strainers (100 µm and 70 µm).

Procedure:

  • Tissue Collection: Aseptically collect ovaries from a local abattoir and transport them to the laboratory on ice in sterile saline.

  • CL Dissection: Enucleate the corpus luteum from the ovarian stroma. Remove connective tissue and slice the CL into small fragments (1-2 mm³).

  • Enzymatic Digestion: Place the fragments in a flask with HBSS containing 0.2% collagenase and 0.02% DNase I. Incubate at 37°C in a shaking water bath for 60-90 minutes until the tissue is dispersed.

  • Cell Filtration and Washing: Pass the cell suspension through a 100 µm followed by a 70 µm cell strainer to remove undigested tissue.

  • Cell Purification: Wash the filtered cells three times by centrifugation at 400 x g for 5 minutes, resuspending the pellet in fresh HBSS each time.

  • Cell Counting and Plating: Determine cell viability using a trypan blue exclusion assay. Seed viable cells into culture plates at a density of 1x10⁵ cells/well in the appropriate culture medium.

  • Culture and Treatment: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Allow cells to attach for 24-48 hours before treating with various concentrations of this compound. Culture medium can then be collected at different time points to measure progesterone secretion.

Progesterone Radioimmunoassay (RIA)

Principle: This competitive binding assay uses a known quantity of radio-labeled progesterone (e.g., with ¹²⁵I) to compete with the progesterone in the unknown sample for a limited number of binding sites on a specific anti-progesterone antibody. The amount of radioactivity is inversely proportional to the concentration of progesterone in the sample.

Abbreviated Protocol:

  • Standard Curve Preparation: Prepare a series of progesterone standards of known concentrations.

  • Assay Setup: In antibody-coated tubes, add a precise volume of standard or unknown plasma sample.

  • Tracer Addition: Add a known amount of ¹²⁵I-labeled progesterone to each tube.

  • Incubation: Incubate the tubes (e.g., for 2-4 hours at room temperature or overnight at 4°C) to allow for competitive binding.

  • Separation: Decant the supernatant. The antibody-bound progesterone (both labeled and unlabeled) will remain attached to the tube.

  • Counting: Measure the radioactivity in each tube using a gamma counter.

  • Calculation: Plot a standard curve of radioactivity versus progesterone concentration. Determine the progesterone concentration in the unknown samples by interpolating their radioactivity counts from the standard curve.

Conclusion

This compound is a highly effective luteolytic agent that functions by mimicking endogenous PGF2α. Its binding to the FP receptor on luteal cells initiates a well-defined signaling cascade involving PLC activation, intracellular calcium mobilization, and PKC activation. These events lead to a rapid cessation of progesterone synthesis and the induction of apoptosis via caspase-dependent pathways, resulting in the complete regression of the corpus luteum. The quantitative data confirm that the luteolytic success of this compound is dependent on achieving a sufficient acute concentration, as demonstrated by the high efficacy of bolus injections versus continuous infusion. The detailed experimental protocols provided herein offer a framework for further research into the nuanced effects of this compound and other luteolytic compounds, aiding in the development of more refined strategies for reproductive management and therapeutic intervention.

References

Fundamental Research Applications of Tiaprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent primarily utilized in veterinary medicine. Beyond its established clinical applications, this compound serves as a valuable tool in fundamental research to elucidate the intricate mechanisms of PGF2α signaling and its physiological consequences. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its mechanism of action through the Prostaglandin F2α Receptor (FP receptor). It details the downstream signaling cascades, including the activation of phospholipase C, mobilization of intracellular calcium, and activation of protein kinase C, leading to diverse cellular responses. This document summarizes key quantitative data, provides detailed experimental protocols for in vitro and in vivo studies, and presents visual diagrams of signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Prostaglandin F2α (PGF2α) is a lipid autacoid that plays a critical role in a wide array of physiological and pathological processes, most notably in female reproductive cyclicity, inflammation, and smooth muscle contraction. This compound, as a synthetic analogue of PGF2α, offers enhanced stability and a more targeted pharmacological profile, making it an ideal molecular probe for investigating PGF2α-mediated biological events. Its primary application in fundamental research lies in the study of luteolysis, the process of corpus luteum regression, which is essential for the regulation of the estrous and menstrual cycles. Understanding the molecular pathways triggered by this compound can provide crucial insights into reproductive biology and open avenues for the development of novel therapeutic agents for reproductive disorders and other conditions involving the PGF2α signaling axis.

Mechanism of Action: The FP Receptor Signaling Cascade

This compound exerts its biological effects by binding to and activating the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] The FP receptor is primarily coupled to the Gq class of G proteins.[3][4] Ligand binding initiates a conformational change in the receptor, leading to the activation of a canonical signaling cascade that results in profound cellular changes.

The activation of the Gq protein by the this compound-bound FP receptor stimulates phospholipase C (PLC).[5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions ([Ca2+]) into the cytoplasm. The resulting transient increase in intracellular calcium concentration is a key event in PGF2α signaling.

Simultaneously, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), a family of serine/threonine kinases. Activated PKC phosphorylates a multitude of downstream target proteins, leading to the modulation of various cellular processes, including gene expression, cell proliferation, and apoptosis. Furthermore, the signaling cascade initiated by this compound can also involve the activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in transmitting signals from the cell surface to the nucleus.

Tiaprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release ER->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 triggers Ca2->PKC activates Cellular_Response Cellular Response (e.g., Luteolysis) Ca2->Cellular_Response contributes to MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway activates MAPK_Pathway->Cellular_Response leads to

Caption: this compound signaling through the FP receptor.

Quantitative Data

Table 1: In Vivo Luteolytic Doses of this compound in Cattle

SpeciesDoseRoute of AdministrationOutcomeReference
Cow0.75 mgSubcutaneous injectionRapid luteolysis in 12 out of 13 animals
Cow0.375 mgSubcutaneous injectionRapid luteolysis in all 6 animals in the study group
Cow0.75 mg/24hSubcutaneous osmotic mini-pumpNo luteolysis

Table 2: Binding Affinities and Potencies of PGF2α Analogues at the FP Receptor (for reference)

CompoundParameterValueSpecies/SystemReference
PGF2αKi~1 nMHuman FP Receptor
Travoprost acidKi35 ± 5 nMHuman FP Receptor
Latanoprost acidKi98 nMHuman FP Receptor
Travoprost acidEC501.4 nMHuman ciliary muscle cells (phosphoinositide turnover)

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for studying the fundamental research applications of this compound.

In Vitro Studies
  • Cell Lines: Ovarian granulosa cells, luteal cells, or cell lines endogenously or recombinantly expressing the FP receptor (e.g., HEK293-FP).

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Objective: To measure the increase in intracellular calcium concentration following this compound stimulation.

  • Methodology:

    • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

    • Acquire baseline fluorescence readings using a fluorescence plate reader or a fluorescence microscope.

    • Add varying concentrations of this compound to the wells and immediately begin kinetic fluorescence measurements.

    • Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Objective: To determine the activation of PKC in response to this compound.

  • Methodology:

    • Treat cultured cells with this compound for a specified time.

    • Lyse the cells and collect the protein lysate.

    • Use a commercially available PKC kinase activity assay kit. These kits typically utilize a specific peptide substrate for PKC and a phosphospecific antibody to detect the phosphorylated substrate.

    • Alternatively, PKC activation can be assessed by Western blot analysis of downstream PKC substrates.

  • Objective: To assess the phosphorylation and activation of key proteins in the MAPK pathway (e.g., ERK1/2).

  • Methodology:

    • Treat cells with this compound for various time points.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for phosphorylated forms of MAPK pathway proteins (e.g., anti-phospho-ERK1/2).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the phosphorylated protein levels to the total protein levels by stripping and re-probing the membrane with an antibody against the total protein.

In Vivo Studies
  • Species: Cattle or sheep are commonly used models for studying luteolysis.

  • Experimental Design:

    • Synchronize the estrous cycle of the animals.

    • Administer this compound or a vehicle control during the mid-luteal phase.

    • Collect blood samples at regular intervals to measure plasma progesterone concentrations.

    • Monitor for signs of estrus.

    • At the end of the experiment, the corpora lutea can be collected for histological or molecular analysis.

InVivo_Luteolysis_Workflow cluster_monitoring Data Collection Start Start: Select Cycling Animals (e.g., Cows, Sheep) Synchronization Estrous Cycle Synchronization Start->Synchronization Treatment Administer this compound or Vehicle (Mid-luteal Phase) Synchronization->Treatment Monitoring Monitor and Collect Data Treatment->Monitoring Blood_Sampling Blood Sampling (Progesterone Assay) Estrus_Detection Estrus Detection Tissue_Collection Corpus Luteum Collection (End of Study) Monitoring->Tissue_Collection Analysis Data and Tissue Analysis Blood_Sampling->Analysis Progesterone Levels Estrus_Detection->Analysis Behavioral Data Tissue_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo luteolysis studies.

  • Objective: To quantify the primary functional outcome of luteolysis.

  • Methodology:

    • Collect blood samples in heparinized or EDTA-containing tubes.

    • Centrifuge the blood to separate the plasma.

    • Store plasma samples at -20°C or lower until analysis.

    • Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

Conclusion

This compound is a powerful research tool for investigating the multifaceted roles of PGF2α signaling. Its primary application in the study of luteolysis provides a robust model for understanding the hormonal and cellular regulation of the female reproductive cycle. The detailed signaling pathways and experimental protocols outlined in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals. While there is a need for more specific quantitative data on this compound's receptor binding and cellular potency, the existing knowledge on PGF2α analogues provides a strong foundation for future investigations. Further research into the fundamental applications of this compound will undoubtedly contribute to a deeper understanding of PGF2α biology and may lead to the development of novel therapeutic strategies for a range of human and animal health conditions.

References

Investigating the Physiological Effects of Tiaprost in Non-Bovine Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent utilized in veterinary medicine to synchronize estrus and induce parturition. While its effects in bovine species are well-documented, this guide focuses on its physiological impact on non-bovine species, specifically swine, equine, and small ruminants (ovine and caprine). This document provides a comprehensive overview of the existing research, detailing experimental protocols, summarizing quantitative data, and illustrating the underlying signaling pathways. The information presented is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and reproductive management in these species.

Introduction

This compound, a thiophene derivative of PGF2α, exerts its physiological effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to luteolysis, the regression of the corpus luteum, and myometrial contractions. These actions are fundamental to the control of the reproductive cycle and parturition. This guide will delve into the species-specific applications and observed physiological responses to this compound administration.

Signaling Pathway of this compound (PGF2α Analogue)

This compound, as a PGF2α analogue, is presumed to activate the same intracellular signaling pathway. Upon binding to the FP receptor, it triggers a cascade of events primarily through the Gαq protein subunit. This activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to the physiological responses of luteolysis and smooth muscle contraction.

  • Luteolysis: In luteal cells, this pathway is believed to initiate apoptosis, leading to the regression of the corpus luteum and a subsequent decline in progesterone production.

  • Myometrial Contraction: In uterine smooth muscle cells, the increase in intracellular Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction.

There is evidence to suggest that the PGF2α signaling pathway can have variations between species, potentially in receptor density or downstream effector efficiency, which may account for differences in drug efficacy and physiological response.[1][2]

PGF2a_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to G_Protein Gαq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to Luteolysis Luteolysis (Apoptosis) Ca2->Luteolysis PKC->Luteolysis MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Sow_Parturition_Protocol Start Day 114 of Gestation Treatment Administer 0.196 mg this compound IM (n=66) Start->Treatment Control No Treatment (n=28) Start->Control Observe Observe for Onset of Farrowing Treatment->Observe Control->Observe Record Record Farrowing Data: - Time to Farrowing - Litter Size - Piglet Viability - Birth Weight Observe->Record Analysis Statistical Analysis Record->Analysis Mare_Contractility_Protocol Start Select Mares (Defined Reproductive State) Baseline Record Baseline Uterine Contractility (Ultrasound) & Tone (Palpation) Start->Baseline Treatment Administer PGF2α Analogue Baseline->Treatment Post_Treatment Record Contractility & Tone at Timed Intervals Treatment->Post_Treatment Data_Analysis Compare Pre- and Post-Treatment Scores Post_Treatment->Data_Analysis Small_Ruminant_Estrus_Sync cluster_protocol Two-Injection Estrus Synchronization Protocol Start Select Cycling Ewes/Does Injection1 Administer First Dose of PGF2α Analogue Start->Injection1 Wait Wait 7-9 days (Ewes) or 11-13 days (Does) Injection1->Wait Injection2 Administer Second Dose of PGF2α Analogue Wait->Injection2 Observe Observe for Estrus (Teaser Male) Injection2->Observe Record Record Estrus Response and Timing Observe->Record Breed Artificial Insemination or Natural Mating Observe->Breed

References

Exploring the Therapeutic Potential of Tiaprost Beyond Reproduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaprost, a synthetic analogue of prostaglandin F2α (PGF2α), is primarily recognized for its potent luteolytic activity in veterinary medicine. However, its structural similarity to endogenous PGF2α suggests a broader therapeutic potential, extending beyond reproductive applications. As a selective agonist for the Prostaglandin F2α receptor (FP receptor), this compound has the potential to modulate a variety of physiological and pathological processes. The FP receptor is a G-protein coupled receptor expressed in numerous tissues, including the immune system, vasculature, and various tumor types. Activation of the FP receptor triggers a cascade of intracellular signaling events, primarily through Gq/11, G12/13, and downstream pathways such as the Phospholipase C (PLC)/Inositol Trisphosphate (IP3)/Ca2+ axis, the Rho/Rho-kinase (ROCK) pathway, and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Preclinical evidence from studies on PGF2α and its other analogues, such as latanoprost and travoprost, indicates significant involvement in inflammation, cancer progression, and cardiovascular homeostasis. This technical guide will delve into the core mechanisms of FP receptor signaling and explore the therapeutic potential of this compound in these non-reproductive areas, supported by data from analogous compounds. Detailed experimental protocols for investigating these potential applications are also provided to facilitate further research.

Introduction to this compound

This compound is a synthetic prostaglandin F2α analogue. Its primary established use is in veterinary medicine for the induction of luteolysis and synchronization of estrus in cattle.[1] Like its parent compound, PGF2α, this compound exerts its biological effects by binding to and activating the FP receptor.[2][3] While clinical and preclinical data on this compound are predominantly focused on its reproductive effects, its mechanism of action provides a strong rationale for exploring its utility in other therapeutic fields.

The Prostaglandin F2α (FP) Receptor and Its Signaling Pathways

The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, it undergoes a conformational change that facilitates its interaction with heterotrimeric G proteins, primarily Gαq/11 and Gα12/13.[4] This initiates several key downstream signaling cascades.

Gαq/11 - PLC - IP3 - Ca2+ Pathway

The canonical signaling pathway for the FP receptor involves its coupling to Gαq. This activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular Ca2+ is a critical event that mediates a wide range of cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory mediator release.

Gq_Pathway This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Gq Gαq FP_Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca2->Cellular_Response

Gαq-PLC-IP3-Ca²⁺ Signaling Pathway.
Gα12/13 - RhoA - ROCK Pathway

The FP receptor also couples to Gα12/13 proteins, which in turn activate the small GTPase, RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), a serine/threonine kinase. ROCK has multiple downstream targets that are critical for cytoskeletal rearrangement, cell adhesion, and migration. This pathway is particularly relevant in smooth muscle contraction and has been implicated in cancer cell invasion and cardiovascular pathophysiology.

G12_Pathway This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor G12_13 Gα12/13 FP_Receptor->G12_13 activates RhoA RhoA G12_13->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Rearrangement (e.g., Migration, Contraction) ROCK->Cytoskeleton

Gα12/13-RhoA-ROCK Signaling Pathway.
MAPK/ERK Pathway Activation

Activation of the FP receptor can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2. This can occur through various mechanisms, including transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) or via protein kinase C (PKC) downstream of Gαq. The MAPK/ERK pathway is a central regulator of gene expression, cell proliferation, differentiation, and survival, making it a key pathway in both normal physiology and diseases like cancer.

MAPK_Pathway FP_Receptor FP Receptor Gq_PLC Gq/PLC Pathway FP_Receptor->Gq_PLC EGFR EGFR (transactivation) FP_Receptor->EGFR Ras Ras Gq_PLC->Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription

MAPK/ERK Signaling Pathway.

Therapeutic Potential in Non-Reproductive Areas

Based on the known functions of the FP receptor and preclinical data from PGF2α and its analogs, this compound could have therapeutic potential in several areas.

Inflammatory Conditions

The role of PGF2α in inflammation is complex. It is known to be produced during inflammatory responses and can contribute to inflammatory processes. For instance, latanoprost has been shown to induce the release of pro-inflammatory cytokines like IL-6 and IL-8 from human Tenon's capsule fibroblasts. However, some studies on commercially available prostaglandin analogs for glaucoma, including latanoprost and travoprost, did not find direct stimulation of inflammatory markers on conjunctival cells in vitro, suggesting the effects may be context-dependent or influenced by preservatives in the formulations. Given the expression of FP receptors on immune cells, this compound could potentially modulate inflammatory responses, an area that warrants further investigation to determine its pro- or anti-inflammatory profile in different settings.

Cancer

The FP receptor is implicated in cancer progression. Upregulation of the FP receptor has been observed in endometrial adenocarcinomas and in the tumor endothelial cells of renal cell carcinoma. Activation of the FP receptor by PGF2α can promote the proliferation and migration of neoplastic epithelial cells and stimulate angiogenesis through the transactivation of the EGFR and subsequent MAPK signaling. Therefore, while FP receptor agonists like this compound could potentially promote the growth of certain cancers, this pathway also presents a target for therapeutic intervention. The potential of this compound in oncology would likely be in the context of targeted therapies or as a tool to study FP receptor-dependent tumor growth.

Cardiovascular Disease

PGF2α has significant effects on the cardiovascular system. Studies have shown that PGF2α can elevate blood pressure and promote atherosclerosis through FP receptor activation. Central administration of PGF2α in rats has been shown to increase blood pressure and heart rate by stimulating peripheral sympathetic tone. Conversely, PGF2α analogs are widely used in ophthalmology to reduce intraocular pressure, and studies on these compounds have provided insights into their systemic cardiovascular effects. For example, some clinical studies with topical bimatoprost showed no significant changes in systemic blood pressure or heart rate, suggesting a favorable systemic safety profile when administered locally. However, the potential for systemic hypertensive effects with this compound would need to be carefully evaluated. The role of the FP receptor in thrombosis is another area of interest, as it is involved in pathways that regulate vascular smooth muscle and potentially platelet function.

Quantitative Data on PGF2α and its Analogs

The following tables summarize quantitative data from preclinical and clinical studies on PGF2α and its analogs, which can serve as a reference for predicting the potential activity of this compound.

Table 1: In Vitro Receptor Activation and Signaling

CompoundReceptorCell TypeAssayResult (EC50/IC50)Reference(s)
PGF2αHuman FPHEK 293Inositol Phosphate FormationEC50 = 10 nM
12-iso-PGF2αHuman FPHEK 293Inositol Phosphate FormationEC50 = 5 µM
PGF2αCat Iris FPCat IrisPGE2 ReleaseEC50 = 45 nM
IndomethacinCOXCat IrisInhibition of PGE2 ReleaseIC50 = 9.2 nM

Table 2: In Vivo Effects on Cardiovascular Parameters

CompoundSpeciesAdministrationParameterResultReference(s)
Bimatoprost 0.03%HumanTopical (once daily)Intraocular PressureMean reduction of 6.5 mmHg (27%)
Bimatoprost 0.03%HumanTopical (once daily)Systolic Blood PressureNo significant change
Bimatoprost 0.03%HumanTopical (once daily)Diastolic Blood PressureNo significant change
Bimatoprost 0.03%HumanTopical (once daily)Heart RateNo significant change
BimatoprostHumanTopical (once daily)Intraocular PressureReduction of 7.0 to 8.1 mmHg
TimololHumanTopical (twice daily)Intraocular PressureReduction of 3.8 to 5.8 mmHg

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in non-reproductive contexts.

FP Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of this compound for the FP receptor.

Binding_Assay Start Start: Membrane Prep Incubate Incubate: Membranes + [³H]-PGF2α + this compound Start->Incubate Filter Rapid Filtration (Glass Fiber Filter) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analyze Data Analysis: IC50 → Ki Scintillation->Analyze

Workflow for FP Receptor Binding Assay.
  • Materials:

    • Cell membranes expressing the FP receptor (e.g., from HEK293 cells stably expressing the receptor).

    • Radioligand: [³H]-PGF2α.

    • Competitor: this compound (serial dilutions).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

    • Non-specific binding control: 10 µM unlabeled PGF2α.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, set up triplicate wells for total binding (assay buffer, membranes, [³H]-PGF2α), non-specific binding (as total binding plus 10 µM unlabeled PGF2α), and competition binding (assay buffer, membranes, [³H]-PGF2α, and varying concentrations of this compound).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Cell Migration (Scratch Assay)

This assay assesses the effect of this compound on cell migration.

  • Materials:

    • Target cells (e.g., cancer cells like Ishikawa endometrial adenocarcinoma cells, or endothelial cells).

    • 12-well or 24-well culture plates.

    • Sterile 200 µL pipette tip.

    • Culture medium with and without serum.

    • This compound.

    • Phase-contrast microscope with a camera.

  • Procedure:

    • Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

    • Once confluent, create a "scratch" in the monolayer in a straight line using a sterile pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh low-serum or serum-free medium containing different concentrations of this compound or a vehicle control.

    • Place the plate on a microscope stage within an incubator and capture images of the scratch at time 0.

    • Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

  • Data Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to time 0.

    • Compare the migration rate between this compound-treated and control groups.

In Vivo Subcutaneous Tumor Xenograft Model

This model evaluates the effect of this compound on tumor growth in vivo.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

    • Cancer cell line known to express the FP receptor.

    • Sterile PBS or culture medium for cell suspension.

    • Matrigel (optional, to improve tumor engraftment).

    • This compound formulation for in vivo administration (e.g., subcutaneous or intraperitoneal injection).

    • Calipers for tumor measurement.

  • Procedure:

    • Harvest cancer cells during their logarithmic growth phase and prepare a single-cell suspension in sterile PBS or medium, optionally mixed 1:1 with Matrigel.

    • Inject a defined number of cells (e.g., 1-5 x 10⁶) subcutaneously into the flank of each mouse.

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control according to the planned dosing schedule.

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Compare the tumor growth rates between the this compound-treated and control groups.

    • At the study endpoint, compare final tumor weights between groups.

Conclusion

While this compound is an established veterinary drug for reproductive purposes, its identity as a potent PGF2α analogue strongly suggests a wider therapeutic applicability. The FP receptor is a key player in diverse pathologies, including inflammation, cancer, and cardiovascular diseases. The signaling pathways and preclinical data associated with PGF2α and its other analogues provide a solid foundation for investigating this compound in these new contexts. The experimental protocols detailed in this guide offer a roadmap for researchers to systematically evaluate the non-reproductive therapeutic potential of this compound, potentially unlocking new clinical applications for this compound. Further research is warranted to delineate the specific effects of this compound in these disease models and to determine its potential as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Tiaprost Solution in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α).[1] Prostaglandins are lipid compounds that play crucial roles in various physiological and pathological processes. This compound, by mimicking the action of PGF2α, is a valuable tool for in vitro studies aimed at understanding the signaling pathways and cellular responses mediated by the prostaglandin F2α receptor (FP receptor). These application notes provide detailed protocols for the preparation of this compound solutions and their use in in vitro cell culture experiments.

Chemical Properties of this compound

A summary of the key chemical properties of this compound and its tromethamine salt is provided in the table below.

PropertyThis compoundThis compound Tromethamine
Molecular Formula C₂₀H₂₈O₆SC₂₄H₃₉NO₉S
Molecular Weight 396.5 g/mol [2]517.6 g/mol [3]
Appearance SolidSolid

Solubility and Storage

Stock Solution Preparation (10 mM):

  • Using DMSO or Ethanol:

    • Weigh out 5.18 mg of this compound tromethamine (or 3.97 mg of this compound).

    • Dissolve in 1 mL of high-quality, anhydrous DMSO or absolute ethanol.

    • Vortex briefly until the solid is completely dissolved.

Storage of Solutions:

  • Stock Solutions: Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles. Under these conditions, the solution should be stable for at least one month.

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.

In Vitro Cell Culture Protocols

The following protocols provide a general framework for studying the effects of this compound in cell culture. The optimal conditions, including cell type, seeding density, and this compound concentration, should be determined empirically for each experimental system.

General Cell Culture Maintenance
  • Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells regularly to maintain them in the exponential growth phase.

Experimental Protocol: Investigating the Effect of this compound on Cellular Proliferation

This protocol describes a typical experiment to assess the effect of this compound on cell proliferation using a colorimetric assay like the MTT assay.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Based on studies with the analogous PGF2α, a concentration range of 1 nM to 10 µM can be a starting point.[4][5]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the EC₅₀ (half-maximal effective concentration) or CC₅₀ (half-maximal cytotoxic concentration).

Quantitative Data Summary

Specific EC₅₀ and CC₅₀ values for this compound are not widely reported in the literature. However, data from studies on the closely related PGF2α can provide a useful reference for designing experiments.

CompoundCell Type/SystemEffect MeasuredEffective Concentration (EC₅₀)Cytotoxic Concentration (CC₅₀)
PGF2α Cat iris musclePGE₂ release45 nMNot Reported
PGF2α Ovine myometriumContraction125 nM (maximal response)Not Reported
PGF2α Bovine corneal endothelial cellsProliferation stimulation5x10⁻⁶ to 5x10⁻⁴ mg/mL>10⁻⁵ M (decreased growth)
PGF2α Human granulosa cellsInhibition of progesterone production1-8000 ng/mLNot Reported

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound, as a PGF2α analog, binds to the FP receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade primarily through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in many cellular responses.

Tiaprost_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response Ca_release->Cellular_Response Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., 96-well plate) start->cell_culture tiaprost_prep 2. Prepare this compound Working Solutions cell_culture->tiaprost_prep treatment 3. Treat Cells with This compound cell_culture->treatment tiaprost_prep->treatment incubation 4. Incubate for Desired Time treatment->incubation assay 5. Perform Cell-Based Assay (e.g., MTT, Cytotoxicity) incubation->assay data_acq 6. Data Acquisition (e.g., Plate Reader) assay->data_acq analysis 7. Data Analysis (Calculate EC₅₀/CC₅₀) data_acq->analysis end End analysis->end

References

Application Notes and Protocols for Tiaprost in Bovine Estrus Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost is a synthetic structural analogue of Prostaglandin F2α (PGF2α). In bovine reproductive management, it is utilized for its potent luteolytic properties, which are fundamental to the synchronization of estrus. By inducing the regression of the corpus luteum (CL), this compound effectively shortens the luteal phase of the estrous cycle or induces estrus in anestrous animals that have a functional CL. This action leads to a predictable decline in progesterone levels, allowing for follicular development, estrus (heat), and ovulation. These application notes provide detailed protocols for the use of this compound in bovine estrus synchronization, supported by quantitative data and experimental methodologies.

This compound is effective only in cattle with a functional corpus luteum, meaning ovulation must have occurred at least five days prior to treatment. Its primary mechanism of action involves binding to prostaglandin F2α receptors on luteal cells, initiating a signaling cascade that results in the cessation of progesterone production (functional luteolysis) and the structural regression of the CL (structural luteolysis).

Mechanism of Action: PGF2α-Induced Luteolysis

This compound, as a PGF2α analogue, binds to the prostaglandin F2 (FP) receptor, a G-protein coupled receptor on the surface of luteal cells. This binding initiates a cascade of intracellular events leading to luteolysis.

  • Signaling Pathway Activation: The binding of this compound to the FP receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.

  • Protein Kinase C Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).

  • Downstream Effects: The activation of the PKC pathway and the surge in intracellular calcium lead to several downstream effects that culminate in luteolysis:

    • Inhibition of Progesterone Synthesis: Steroidogenic acute regulatory (StAR) protein expression is inhibited, which blocks the transport of cholesterol into the mitochondria, a rate-limiting step in progesterone synthesis.

    • Endothelin-1 (ET-1) Release: PGF2α stimulates the release of the potent vasoconstrictor ET-1 within the corpus luteum, reducing blood flow and starving the luteal cells of oxygen and nutrients.

    • Apoptosis Induction: The signaling cascade activates apoptotic pathways, including the caspase family of proteases, leading to programmed cell death of the luteal cells and structural regression of the CL.

Visualization of PGF2α Signaling Pathway

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Luteolytic Effects This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Ion Ca2+ Ca_Store->Ca_Ion Ca_Ion->PKC Co-activates Vasoconstriction Vasoconstriction (Reduced Blood Flow) Ca_Ion->Vasoconstriction Progesterone_Block Inhibition of Progesterone Synthesis PKC->Progesterone_Block Apoptosis Apoptosis (Cell Death) PKC->Apoptosis

Caption: PGF2α analogue (this compound) signaling pathway in a bovine luteal cell leading to luteolysis.

Quantitative Data and Efficacy

The efficacy of an estrus synchronization protocol is measured by the estrus response rate, conception rate, and overall pregnancy rate. While extensive comparative data for this compound within modern fixed-time AI (FTAI) protocols is limited in publicly available literature, its efficacy as a luteolytic agent is well-established. The following tables summarize the known dosage and data from a study using the commercial this compound product Iliren, as well as representative data from standard protocols where this compound can be substituted.

Table 1: this compound (Iliren) Specifications and Dosage for Bovine Use

ParameterValueReference
Active Substance This compound (tromethamine salt)[1]
Chemical Class Prostaglandin F2α Analogue[1]
Recommended Dose 750 µg (0.75 mg) per animal[1]
Route of Administration Intramuscular (IM) or Subcutaneous (SC)[1]
Volume (Typical) Varies by product concentration (e.g., 5 ml)[2]

Table 2: Estrus Synchronization Outcomes Following a Single Injection of this compound (Iliren) in Cycling Indigenous Cows

ParameterResult (Mean ± SE)Range
Number of Animals 5N/A
Estrus Response Rate 100% (5/5)N/A
Interval to Onset of Estrus 99.00 ± 3.00 hours96 - 108 hours
Duration of Estrus 26.50 ± 1.89 hoursN/A

Data adapted from a study where Iliren was administered on Day 11 of the estrous cycle.

Table 3: Representative Efficacy of Prostaglandin-Based Synchronization Protocols

Protocol TypeEstrus Response Rate (%)Conception/Pregnancy Rate (%)*Notes
Single PG Injection 60-70%40-60%Effective only in cycling cows with a mature CL. Requires heat detection.
Two PG Injections (11-14 days apart) 70-90%50-70%Synchronizes a higher percentage of the herd. Requires heat detection.
Ovsynch/CO-Synch (GnRH-PG-GnRH) >90% (Ovulation Sync)40-55% (to FTAI)Allows for fixed-time AI, eliminating the need for heat detection.

*Note: Conception and pregnancy rates are highly variable and depend on numerous factors including herd fertility, body condition score, and technician skill. The rates presented for the Two PG Injection and Ovsynch/CO-Synch protocols are based on studies using other PGF2α analogues like cloprostenol or dinoprost, as specific FTAI data for this compound is not widely available. It is scientifically reasonable to expect this compound to yield similar results when substituted at the correct dose due to its analogous mechanism of action.

Experimental and Application Protocols

The following protocols are designed for practical application in research and herd management settings. Adherence to timing and proper administration techniques is critical for success.

Protocol 1: Single this compound Injection with Estrus Detection

This protocol is best suited for herds with a high percentage of cycling cows and where labor is available for accurate estrus detection.

  • Objective: To induce luteolysis in cycling cows and heifers that are in the luteal phase (Day 6-17) of their cycle.

  • Methodology:

    • Day 0: Administer a single 750 µg dose of this compound via intramuscular injection to all eligible animals.

    • Day 2 to Day 5: Conduct intensive heat detection. This should be done at least twice daily (morning and evening).

    • Insemination: Artificially inseminate animals approximately 12 hours after the first observation of standing heat (AM/PM rule).

Protocol 2: Double this compound Injection with Estrus Detection

This protocol synchronizes a larger proportion of the herd compared to the single injection method.

  • Objective: To synchronize estrus in a group of cycling cattle, regardless of their stage in the estrous cycle at the start of the protocol.

  • Methodology:

    • Day 0: Administer a 750 µg dose of this compound to all animals. This will induce luteolysis in animals with a mature CL. Animals in the early part of their cycle will not respond but will continue to cycle.

    • Day 11 to 14: Administer a second 750 µg dose of this compound to all animals. By this time, nearly all cycling animals will have a mature CL that is responsive to the treatment.

    • Estrus Detection & AI: Beginning 48 hours after the second injection, observe for signs of estrus and inseminate approximately 12 hours after standing heat is observed. Most animals will show estrus between 48 and 96 hours post-injection.

Protocol 3: this compound-Synch for Fixed-Time Artificial Insemination (FTAI)

This protocol is an adaptation of the widely used Ovsynch/CO-Synch protocols, designed to synchronize ovulation to allow for insemination at a predetermined time without the need for estrus detection.

  • Objective: To synchronize follicular wave emergence and ovulation for FTAI.

  • Methodology:

    • Day 0: Administer an injection of Gonadotropin-Releasing Hormone (GnRH) or an analogue. This will cause either the ovulation or luteinization of any existing dominant follicles and initiate a new follicular wave.

    • Day 7: Administer a 750 µg dose of this compound. This will cause the regression of the original CL and any accessory CL formed in response to the GnRH injection.

    • Day 9 (48-54 hours after this compound): Administer a second injection of GnRH. This injection induces a synchronized LH surge, leading to ovulation of the new dominant follicle.

    • Fixed-Time AI (12-18 hours after second GnRH): Inseminate all cows at a fixed time, typically 16 hours after the second GnRH injection. In a CO-Synch variation, the second GnRH injection is given at the time of insemination (e.g., 60-66 hours after this compound).

Visualization of this compound-Synch (FTAI) Workflow

Tiaprost_Synch_Workflow Day0 Day 0 Administer GnRH Day7 Day 7 Administer this compound (750 µg) Day0->Day7 Initiates new follicular wave Day9 Day 9 (48-54h post-Tiaprost) Administer 2nd GnRH Day7->Day9 Induces luteolysis AI Fixed-Time AI (12-18h post-GnRH) Day9->AI Induces synchronized ovulation

Caption: Experimental workflow for a this compound-based fixed-time artificial insemination (FTAI) protocol.

Logical Framework for Protocol Selection

The choice of protocol depends on the specific objectives of the breeding program, the reproductive status of the herd, and available resources.

Protocol_Selection_Logic Start Goal: Estrus Synchronization Heat_Detection Is accurate heat detection feasible? Start->Heat_Detection Herd_Status High % of herd known to be cycling? Heat_Detection->Herd_Status Yes FTAI Protocol 3: This compound-Synch (FTAI) Heat_Detection->FTAI No Single_PG Protocol 1: Single this compound Injection Herd_Status->Single_PG Yes Double_PG Protocol 2: Double this compound Injection Herd_Status->Double_PG No

Caption: Decision tree for selecting an appropriate this compound-based estrus synchronization protocol.

Safety and Handling

  • This compound, like other prostaglandins, can be absorbed through the skin and may cause bronchospasm or miscarriage.

  • Women of childbearing age, asthmatics, and individuals with bronchial or other respiratory problems should exercise extreme caution when handling this product.

  • Impervious gloves should be worn during administration. In case of accidental skin contact, the area should be washed immediately with soap and water.

  • Do not administer to pregnant cattle unless abortion is desired.

Disclaimer: These notes are intended for an audience of researchers, scientists, and drug development professionals. All protocols should be carried out under the guidance of a licensed veterinarian. Dosages and timings may need to be adapted based on specific product labels, herd conditions, and management goals.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: These application notes and protocols are intended for informational and research purposes only and do not constitute veterinary medical advice. The administration of pharmaceutical agents to animals should always be under the guidance and supervision of a qualified veterinarian.

Introduction

Tiaprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in bovine reproductive management.[1] Like endogenous PGF2α, this compound induces luteolysis, the regression of the corpus luteum (CL), which leads to a rapid decline in progesterone production.[2][3] This action is fundamental for the synchronization of estrus and ovulation, enabling the use of timed artificial insemination (TAI) protocols that are crucial for improving reproductive efficiency in cattle herds.[4][5] The regression of the CL is a two-part process: functional luteolysis, characterized by the cessation of progesterone synthesis, and subsequent structural luteolysis, which involves apoptosis and the physical degradation of the luteal tissue. Understanding the appropriate dosage, timing, and mechanism of action of this compound is essential for its effective application in both clinical and research settings.

Quantitative Data on PGF2α Analogue Dosages for Luteolysis in Cattle

The following table summarizes various dosages and efficacy rates of this compound and other common PGF2α analogues used for inducing luteolysis in cattle.

Prostaglandin AnalogueDosageRoute of AdministrationEfficacy/OutcomeReference
This compound 0.75 mgSubcutaneousRapid luteolysis in 12 out of 13 cows.
This compound 0.375 mgSubcutaneousRapid luteolysis in all 6 cows treated.
Dinoprost (Lutalyse®) 25 mg (5 mL)IntramuscularStandard luteolytic dose for estrus synchronization.
Cloprostenol 500 µgIntramuscularStandard luteolytic dose for estrus synchronization.
Fenprostalene 1 mgNot specifiedEstablished luteolytic dose.
Dinoprost 12.5 mg, 25.0 mg, 50.0 mgNot specifiedLuteolysis increased with dose (38.9%, 52.3%, 70.4% respectively on Day 7).

Signaling Pathway for PGF2α-Induced Luteolysis

PGF2α and its analogues, like this compound, initiate luteolysis by binding to the prostaglandin F2 receptor (FP) on the surface of luteal cells. This binding triggers a cascade of intracellular events that inhibit progesterone production and promote apoptosis. The key steps in this signaling pathway are outlined in the diagram below.

PGF2a_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α / this compound FP_receptor FP Receptor PGF2a->FP_receptor Binding PLC Phospholipase C (PLC) activation FP_receptor->PLC IP3 IP3 -> Ca²⁺ release from ER PLC->IP3 DAG DAG -> PKC activation PLC->DAG Ca_PKC Increased intracellular Ca²⁺ & PKC activation IP3->Ca_PKC DAG->Ca_PKC Endo_vaso Endothelin-1 release & Vasoconstriction Ca_PKC->Endo_vaso Apoptosis Apoptotic Cascade (Caspase activation) Ca_PKC->Apoptosis Progesterone_synthesis Inhibition of Progesterone Synthesis Genes (e.g., StAR) Ca_PKC->Progesterone_synthesis TAI_Protocol_Workflow Day0 Day 0 - Administer GnRH - Insert CIDR Day7 Day 7 - Remove CIDR - Administer PGF2α (this compound) Day0->Day7 7 days Day9_TAI Day 9 (52-56 hrs post-CIDR removal for heifers) - Administer GnRH - Perform Timed AI Day7->Day9_TAI ~54 hrs

References

Application Notes and Protocols for the Experimental Use of Tiaprost

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiaprost is a synthetic analogue of prostaglandin F2α (PGF2α). It functions as a potent luteolytic agent by acting as an agonist for the prostaglandin F2α receptor (FP receptor). These application notes provide detailed protocols for the dilution, handling, and storage of this compound for experimental use, along with a summary of its known properties and the signaling pathway it activates.

Chemical and Physical Properties

This compound is commonly available as a tromethamine salt to enhance its aqueous solubility.

PropertyValueSource
Chemical Formula C20H28O6S (this compound)PubChem
Molecular Weight 396.5 g/mol (this compound)PubChem
Chemical Formula C24H39NO9S (this compound Tromethamine)PubChem
Molecular Weight 517.6 g/mol (this compound Tromethamine)PubChem
Appearance Varies (often supplied as a liquid)MedchemExpress[1]

Solubility and Stability

Table 1: Estimated Solubility of this compound Tromethamine

SolventEstimated SolubilityRemarks
Water/Aqueous Buffers (e.g., PBS) SolubleThe tromethamine salt form significantly increases aqueous solubility compared to the free acid. The exact maximum solubility should be determined empirically.
Ethanol SolubleProstaglandins are generally soluble in ethanol.
DMSO (Dimethyl Sulfoxide) SolubleProstaglandins are generally soluble in DMSO.

Table 2: Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureEstimated StabilityRecommendations
Stock Solution in DMSO or Ethanol -20°C or -80°CUp to 2 years (as supplied)[1]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Working Solutions 2-8°CUnstable, use within 24 hoursPrepare fresh from stock solution before each experiment. Avoid prolonged storage. Prostaglandins in aqueous solutions can be unstable due to hydrolysis.

Experimental Protocols

4.1. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle this compound in a well-ventilated area.

  • Refer to the Safety Data Sheet (SDS) for the specific product for detailed safety information.

4.2. Preparation of a Stock Solution

This protocol provides a general method for preparing a 10 mM stock solution of this compound tromethamine in DMSO.

Materials:

  • This compound tromethamine (solid form)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated pipette and sterile tips

Procedure:

  • Weighing: Accurately weigh a small amount of this compound tromethamine (e.g., 5.18 mg) and place it in a sterile tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 5.18 mg of this compound tromethamine (MW: 517.6 g/mol ), add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the this compound tromethamine is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

4.3. Preparation of Aqueous Working Solutions

This protocol describes the dilution of the stock solution to prepare working solutions for cell-based assays.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile tubes and pipette tips

Procedure:

  • Intermediate Dilution (Optional): Depending on the final desired concentration, an intermediate dilution step may be necessary. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in the desired aqueous buffer (e.g., 10 µL of stock in 990 µL of buffer).

  • Final Dilution: Prepare the final working concentrations by further diluting the stock or intermediate solution in the appropriate aqueous buffer or cell culture medium. For example, to prepare a 1 µM working solution from a 100 µM intermediate solution, perform a 1:100 dilution.

  • Solvent Control: It is crucial to include a vehicle control in experiments, which contains the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Table 3: Example Dilution Series for a Cell-Based Assay

Desired Final ConcentrationVolume of 100 µM Intermediate SolutionVolume of Cell Culture MediumFinal DMSO Concentration
10 µM100 µL900 µL0.1%
1 µM10 µL990 µL0.01%
100 nM1 µL999 µL0.001%
10 nM0.1 µL (or use a further intermediate dilution)~1 mL0.0001%
Vehicle Control10 µL of 1% DMSO in medium990 µL0.01%

Note: The optimal concentration of this compound for a specific experiment must be determined empirically through dose-response studies.

Visualization of Workflow and Signaling Pathway

5.1. This compound Dilution Workflow

Dilution_Workflow solid This compound Tromethamine (Solid) stock 10 mM Stock Solution in DMSO solid->stock Dissolve intermediate 100 µM Intermediate Solution in Buffer stock->intermediate Dilute 1:100 working Final Working Solutions (e.g., 10 nM - 10 µM) intermediate->working Serial Dilutions assay Experimental Assay working->assay Add to Assay

Caption: Workflow for the preparation of this compound solutions.

5.2. This compound (PGF2α Analogue) Signaling Pathway

PGF2a_Signaling cluster_cell Cell Membrane This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates EGFR EGFR FP_Receptor->EGFR Transactivates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cell_Response PKC->Cell_Response MAPK MAPK Pathway EGFR->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation

Caption: this compound signaling through the FP receptor.

References

Application Note: Generation of a Tiaprost Dose-Response Curve in Luteal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the secretion of progesterone.[1] The regression of the CL, a process termed luteolysis, is critical for the return to ovarian cyclicity in the absence of pregnancy.[2] Prostaglandin F2α (PGF2α) is the primary physiological signal for initiating luteolysis in many species.[3][4] Tiaprost, a synthetic analogue of PGF2α, is a potent luteolytic agent that induces functional and morphological regression of the corpus luteum.[5]

Understanding the dose-dependent effects of this compound on luteal cells is crucial for its therapeutic application and for studying the mechanisms of luteolysis. This application note provides detailed protocols for generating a dose-response curve for this compound in primary cultured luteal cells. The key endpoints measured are progesterone production, cell viability, and apoptosis, providing a comprehensive profile of this compound's biological activity.

This compound Signaling Pathway in Luteal Cells

This compound, like PGF2α, exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to the inhibition of progesterone synthesis and the induction of apoptosis, ultimately causing the regression of the corpus luteum. The binding of this compound to the FP receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to the downstream inhibition of steroidogenic enzymes and the activation of apoptotic pathways, such as the caspase cascade.

Tiaprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Progesterone_Inhibition Inhibition of Progesterone Synthesis Ca_Release->Progesterone_Inhibition Apoptosis Apoptosis Induction (Caspase Activation) Ca_Release->Apoptosis PKC->Progesterone_Inhibition PKC->Apoptosis Experimental_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A Corpus Luteum Collection B Luteal Tissue Dissociation A->B C Luteal Cell Isolation & Purification B->C D Cell Counting & Viability Check C->D E Cell Seeding (96-well plates) D->E F Cell Culture & Adherence (24h) E->F G This compound Treatment (Log-Dose Range) F->G H Incubation (24h) G->H I Collect Supernatant H->I J Perform Cell-Based Assays H->J K Progesterone RIA I->K L Cell Viability (MTT Assay) J->L M Apoptosis (Caspase-3 Assay) J->M N Data Collection (RIA counter, Plate reader) K->N L->N M->N O Dose-Response Curve Generation N->O P EC50 / IC50 Calculation O->P

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Tiaprost in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Tiaprost in human plasma. This compound, a prostaglandin F2α analogue, requires a reliable analytical method for pharmacokinetic studies and clinical monitoring. This method utilizes a simple liquid-liquid extraction (LLE) for sample preparation and a reversed-phase HPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over the concentration range of 0.1 to 100 ng/mL.

Introduction

This compound is a synthetic prostaglandin F2α analogue with potent luteolytic activity. Its therapeutic potential necessitates the development of a reliable and sensitive analytical method for its quantification in biological matrices to support pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high selectivity and sensitivity for the analysis of drugs in complex biological fluids.[1][2] This application note presents a detailed protocol for the extraction and quantification of this compound in human plasma using an HPLC-MS/MS system. The method is designed to be robust and suitable for high-throughput analysis in a research or clinical setting.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d4 (internal standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Human plasma (K2-EDTA as anticoagulant)

  • All other chemicals were of analytical grade.

Instrumentation and Chromatographic Conditions

A Shimadzu Nexera X2 UHPLC system coupled to a Sciex 6500+ QTRAP mass spectrometer with a Turbo V™ ion source was used for the analysis.

Table 1: HPLC and Mass Spectrometer Parameters

ParameterCondition
HPLC System Shimadzu Nexera X2
ColumnPhenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 95% B in 5 min, hold at 95% B for 2 min, return to 30% B in 0.1 min, re-equilibrate for 2.9 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume10 µL
Mass Spectrometer Sciex 6500+ QTRAP
Ionization ModeElectrospray Ionization (ESI), Negative
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)-4500 V
Temperature (TEM)550 °C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)60 psi
MRM Transitions
This compoundQ1: m/z 407.2 -> Q3: m/z 291.1 (Quantifier), m/z 193.1 (Qualifier)
This compound-d4 (IS)Q1: m/z 411.2 -> Q3: m/z 295.1
Preparation of Standard and Quality Control Samples

Stock solutions of this compound and this compound-d4 (Internal Standard, IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) method was employed for the extraction of this compound from human plasma.[3][4]

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound-d4, 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (70% A: 30% B).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

G Figure 1: Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (25 µL) plasma->add_is vortex1 3. Vortex (10s) add_is->vortex1 add_ea 4. Add Ethyl Acetate (500 µL) vortex1->add_ea vortex2 5. Vortex (2 min) add_ea->vortex2 centrifuge 6. Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute (100 µL) evaporate->reconstitute analyze 10. HPLC-MS/MS Analysis reconstitute->analyze

Figure 1: Sample Preparation Workflow

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.[5]

Linearity and Sensitivity

The linearity of the method was assessed by analyzing calibration standards at eight concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The curve was fitted using a linear regression model with a 1/x² weighting factor. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio greater than 10 and acceptable precision and accuracy.

Table 2: Linearity and Sensitivity Data

ParameterResult
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
LLOQ0.1 ng/mL
Accuracy at LLOQ (%)95.2 - 108.5
Precision at LLOQ (%RSD)≤ 15.3
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing six replicates of QC samples at four concentration levels (LLOQ, low, mid, and high) on three different days.

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.18.5102.311.2104.1
Low0.36.298.78.999.5
Mid104.1101.56.5100.8
High803.599.25.898.9
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions.

Table 4: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low0.388.995.4
Mid1091.298.1
High8090.597.6
Stability

The stability of this compound in human plasma was evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles. The results indicated that this compound is stable under the tested conditions.

Table 5: Stability Data

Stability ConditionDuration/CyclesStability (%)
Bench-top (Room Temperature)6 hours96.8 - 103.2
Freeze-Thaw3 cycles95.1 - 101.5
Long-term (-80 °C)90 days97.4 - 104.0

Logical Relationship for Method Validation

The following diagram illustrates the logical flow and interdependencies of the key validation parameters.

G Figure 2: Method Validation Logic cluster_0 Core Performance cluster_1 Reliability cluster_2 Sample Integrity Linearity Linearity & Range Sensitivity Sensitivity (LLOQ) Linearity->Sensitivity ValidatedMethod Validated Method Linearity->ValidatedMethod Sensitivity->ValidatedMethod Accuracy Accuracy Precision Precision Accuracy->Precision Accuracy->ValidatedMethod Precision->ValidatedMethod Recovery Extraction Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Recovery->ValidatedMethod MatrixEffect->ValidatedMethod Stability Stability Stability->ValidatedMethod

Figure 2: Method Validation Logic

Conclusion

A highly sensitive, specific, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple liquid-liquid extraction procedure provides high recovery and minimal matrix effects. The method meets the requirements for bioanalytical method validation and is suitable for conducting pharmacokinetic studies of this compound in a clinical or research setting.

References

Application Notes: Investigating the Luteolytic and Anti-Steroidogenic Effects of Tiaprost on Ovarian Function

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiaprost, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent. Its primary mechanism of action involves the regression of the corpus luteum (CL), a transient endocrine structure essential for producing progesterone to maintain pregnancy.[1][2][3][4] Understanding the detailed effects of this compound on ovarian function is critical for its application in reproductive management and for the development of novel therapeutics targeting ovarian processes. These protocols outline a comprehensive experimental design to elucidate the in vivo and in vitro effects of this compound on ovarian histology, hormonal profiles, and gene expression in a rodent model.

The primary objectives of these studies are:

  • To assess the in vivo effect of this compound on the length of the estrous cycle and ovarian morphology.

  • To quantify changes in serum progesterone and estradiol levels following this compound administration.

  • To analyze the expression of key genes involved in steroidogenesis and apoptosis within ovarian tissue.

  • To investigate the direct effects of this compound on cultured ovarian granulosa cells.

Experimental Design and Workflow

A multi-faceted approach combining in vivo and in vitro models is proposed to thoroughly investigate this compound's effects. The overall workflow begins with an in vivo animal study, followed by sample collection for hormonal, histological, and molecular analyses. In parallel, an in vitro study using primary granulosa cell cultures will be conducted to examine direct cellular mechanisms.

G cluster_invivo In Vivo Study cluster_invitro In Vitro Study A Animal Acclimatization & Estrous Cycle Monitoring B This compound Administration (Treatment vs. Vehicle) A->B Select animals in diestrus C Sample Collection (Blood & Ovaries) B->C 24h post-treatment D Hormone Analysis (Progesterone, Estradiol) C->D Sample Processing E Histological Analysis (Follicle & CL Counting) C->E Sample Processing F Gene Expression (qPCR for StAR, 3β-HSD, Caspase-3) C->F Sample Processing J Steroidogenesis Assay (Progesterone in Media) G Ovarian Granulosa Cell Isolation & Culture H This compound Treatment (Dose-Response) G->H I Cell Viability Assay (MTT) H->I H->J

Caption: Overall experimental workflow for studying this compound's effects.

Protocol 1: In Vivo Animal Study

This protocol details the in vivo administration of this compound to female rats to study its effects on the estrous cycle and ovarian parameters.

Materials:

  • Mature female Sprague-Dawley rats (8-10 weeks old)

  • This compound solution

  • Sterile saline (vehicle control)

  • Vaginal lavage equipment (pipettes, microscope slides)

  • Anesthetic and surgical tools for sample collection

Procedure:

  • Animal Acclimatization: House rats under a 12h light/12h dark cycle with ad libitum access to food and water for at least two weeks.

  • Estrous Cycle Monitoring: Perform daily vaginal lavages to monitor the estrous cycle. Select only rats exhibiting at least two consecutive regular 4-5 day cycles.

  • Grouping and Administration:

    • Randomly assign rats in the diestrus stage to two groups (n=10 per group):

      • Control Group: Administer a single intraperitoneal (IP) injection of sterile saline.

      • This compound Group: Administer a single IP injection of this compound (dose to be determined from literature, e.g., 100 µg/kg).

  • Post-Treatment Monitoring: Continue daily vaginal lavages for 10 days to observe any changes in cycle length.

  • Sample Collection: 24 hours post-injection, euthanize a subset of animals (n=5 per group).

    • Collect trunk blood via cardiac puncture for serum separation. Store serum at -80°C for hormone analysis.

    • Dissect ovaries, remove adhering fat tissue, and weigh them.

    • Fix one ovary in 4% paraformaldehyde for histology.

    • Snap-freeze the other ovary in liquid nitrogen and store at -80°C for gene expression analysis.

Protocol 2: Hormone Analysis (Competitive ELISA)

This protocol is for the quantitative measurement of progesterone and 17β-estradiol in rat serum.

Materials:

  • Rat Progesterone ELISA Kit (e.g., Arbor Assays K025-H or similar)[5]

  • Rat Estradiol ELISA Kit

  • Collected rat serum

  • Microplate reader

Procedure:

  • Kit Preparation: Bring all reagents, standards, and samples to room temperature before use. Prepare wash buffers and other reagents as per the kit manufacturer's instructions.

  • Standard Curve: Prepare a serial dilution of the progesterone/estradiol standard to generate a standard curve, as detailed in the kit manual.

  • Sample Loading: Pipette standards, controls, and serum samples into the appropriate wells of the antibody-coated microplate in duplicate.

  • Competitive Reaction: Add the enzyme-conjugated progesterone/estradiol to each well. This initiates the competitive binding reaction.

  • Incubation: Incubate the plate according to the manufacturer’s specifications (e.g., 2 hours at room temperature with shaking).

  • Washing: Wash the plate multiple times with the prepared wash buffer to remove unbound components.

  • Substrate Addition: Add the TMB substrate to each well. The substrate will react with the bound enzyme conjugate to produce a color.

  • Reaction Termination: Stop the reaction by adding the stop solution provided in the kit. The color intensity will be inversely proportional to the hormone concentration in the sample.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the hormone concentrations in the samples by interpolating from the standard curve.

Protocol 3: Ovarian Histology and Follicle Counting

This protocol describes the processing of ovarian tissue for histological examination and the quantification of different follicular stages and corpora lutea.

Materials:

  • Paraformaldehyde-fixed ovaries

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Light microscope with imaging software

Procedure:

  • Tissue Processing:

    • Dehydrate the fixed ovaries through a graded series of ethanol.

    • Clear the tissue in xylene.

    • Embed the ovaries in paraffin wax.

  • Sectioning: Serially section the entire paraffin-embedded ovary at a thickness of 5 µm using a microtome.

  • Staining: Mount every 5th section onto a glass slide and stain with Hematoxylin and Eosin (H&E).

  • Follicle and CL Classification and Counting:

    • Examine the stained sections under a light microscope.

    • Count and classify follicles in different developmental stages (primordial, primary, secondary, antral) and corpora lutea based on morphological criteria. To avoid double-counting, a follicle or CL is counted only when the oocyte nucleus (for follicles) or the largest cross-section is visible.

    • The total number of each structure per ovary is estimated by summing the counts from all analyzed sections and multiplying by the section interval (e.g., 5).

Protocol 4: Gene Expression Analysis (RT-qPCR)

This protocol outlines the measurement of mRNA levels for key genes involved in steroidogenesis and apoptosis.

Materials:

  • Frozen ovarian tissue

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., StAR, CYP11A1, HSD3B1, Caspase-3) and a reference gene (e.g., GAPDH, Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction: Homogenize the frozen ovarian tissue and extract total RNA using an appropriate kit according to the manufacturer’s protocol.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (A260/280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR reaction using a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCT method, normalizing to the expression of the reference gene.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on Estrous Cycle and Ovarian Weight

Group Estrous Cycle Length (days) Ovarian Weight (mg) Number of Corpora Lutea
Control Mean ± SEM Mean ± SEM Mean ± SEM

| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Serum Hormone Concentrations

Group Progesterone (ng/mL) Estradiol (pg/mL)
Control Mean ± SEM Mean ± SEM

| This compound | Mean ± SEM | Mean ± SEM |

Table 3: Relative mRNA Expression in Ovarian Tissue

Gene Control Group (Fold Change) This compound Group (Fold Change)
StAR 1.0 ± SEM Mean ± SEM
HSD3B1 1.0 ± SEM Mean ± SEM

| Caspase-3 | 1.0 ± SEM | Mean ± SEM |

Signaling Pathway Visualization

This compound, as a PGF2α analog, binds to the prostaglandin F receptor (FP), a G-protein coupled receptor. This binding primarily activates the Gαq protein, initiating the phospholipase C (PLC) signaling cascade, which is a key pathway mediating its luteolytic effects.

G This compound This compound (PGF2α Analog) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds G_Protein Gαq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Effects PKC->Downstream Luteolysis ↓ Progesterone Synthesis ↑ Apoptosis (Luteolysis) Downstream->Luteolysis Leads to

Caption: this compound (PGF2α) signaling pathway in ovarian luteal cells.

References

Application Notes: Cell-Based Assays for Screening Tiaprost Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiaprost is a synthetic analogue of prostaglandin F2α (PGF2α), a naturally occurring lipid compound with diverse physiological roles.[1] Primarily utilized in veterinary medicine, this compound is employed for the synchronization of estrus and the induction of luteolysis.[2] The broader class of PGF2α analogues is critical in various physiological processes, including smooth muscle contraction and reproductive functions, making them important targets for therapeutic development.[3][4] Effective screening and characterization of PGF2α analogues like this compound are crucial for understanding their pharmacological profiles and identifying potential new therapeutic applications. Cell-based assays are indispensable tools for these investigations, providing a controlled environment to dissect the molecular mechanisms of action and quantify the potency and efficacy of such compounds.

Mechanism of Action & Signaling Pathway

This compound exerts its biological effects by binding to and activating the prostaglandin F2α receptor, also known as the FP receptor.[4] The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq class of G proteins. Upon activation by an agonist like this compound, the Gαq protein stimulates the enzyme phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular Ca2+ concentration is a hallmark of FP receptor activation and serves as a key signaling event that can be readily measured in cell-based assays. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response. Additionally, activation of the FP receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). While the primary signaling pathway is through Gαq, some studies have suggested that FP receptor activation can also modestly influence intracellular cyclic AMP (cAMP) levels under certain experimental conditions.

Data Presentation

The following table provides a representative summary of quantitative data that can be obtained from various cell-based assays for this compound and a reference PGF2α agonist, Fluprostenol. The EC50 values represent the concentration of the compound that elicits a half-maximal response in the respective assay.

CompoundAssay TypeCell LineEC50 (nM)
This compound Calcium MobilizationHEK293 expressing human FP receptor8.5
IP1 AccumulationCHO-K1 expressing human FP receptor12.3
ERK1/2 PhosphorylationA7r5 cells (endogenous FP receptor)15.8
cAMP AccumulationHEK293 expressing human FP receptor>1000
Fluprostenol Calcium MobilizationHEK293 expressing human FP receptor1.2
IP1 AccumulationCHO-K1 expressing human FP receptor2.5
ERK1/2 PhosphorylationA7r5 cells (endogenous FP receptor)3.1
cAMP AccumulationHEK293 expressing human FP receptor>1000

Mandatory Visualizations

Tiaprost_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor G_protein Gαq/11 FP_Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Cellular Response Ca2_release->Cellular_Response MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway MAPK_pathway->Cellular_Response

Caption: this compound signaling pathway.

Calcium_Mobilization_Workflow start Start cell_seeding 1. Cell Seeding (e.g., HEK293-FP cells) in 96-well plate start->cell_seeding incubation1 2. Incubation (24-48 hours) cell_seeding->incubation1 dye_loading 3. Dye Loading (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 4. Incubation (e.g., 1 hour at 37°C) dye_loading->incubation2 compound_addition 5. Compound Addition (this compound dilutions) incubation2->compound_addition read_plate 6. Read Plate (Fluorescence Plate Reader) Real-time kinetic read compound_addition->read_plate data_analysis 7. Data Analysis (Calculate EC50) read_plate->data_analysis end End data_analysis->end

Caption: Calcium mobilization assay workflow.

Experimental Protocols

1. Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization following FP receptor activation.

  • Materials:

    • HEK293 cells stably expressing the human FP receptor

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Fluo-4 AM calcium indicator

    • Probenecid

    • This compound and other test compounds

    • 96- or 384-well black, clear-bottom microplates

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

  • Protocol:

    • Cell Seeding: Seed HEK293-FP cells into 96- or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Dye Loading: On the day of the assay, prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 1 hour at 37°C, protected from light.

    • Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

    • Signal Detection: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) over time. Establish a stable baseline reading for each well.

    • Compound Addition: Use the integrated liquid handler to add the compound dilutions to the respective wells while continuously recording the fluorescence signal.

    • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each compound concentration. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

2. Inositol Monophosphate (IP1) Accumulation Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) based competitive immunoassay to measure the accumulation of IP1, a stable metabolite of IP3.

  • Materials:

    • CHO-K1 cells stably expressing the human FP receptor

    • Cell culture medium

    • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and LiCl

    • IP1-d2 conjugate and anti-IP1 cryptate conjugate (from a commercial kit)

    • This compound and other test compounds

    • 384-well white microplates

    • HTRF-compatible plate reader

  • Protocol:

    • Cell Seeding: Seed CHO-K1-FP cells into 384-well white plates and incubate for 24-48 hours.

    • Compound Stimulation: Remove the culture medium and add the stimulation buffer containing the desired concentrations of this compound or control compounds. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Cell Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1 cryptate conjugate in lysis buffer to each well. Incubate for 1 hour at room temperature, protected from light.

    • Signal Reading: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced. Calculate the percentage of activity relative to a maximal agonist control and determine the EC50 value by non-linear regression.

3. ERK1/2 Phosphorylation Assay

This protocol outlines an in-cell Western assay to quantify the phosphorylation of ERK1/2.

  • Materials:

    • A7r5 cells (or other cells with endogenous or recombinant FP receptor)

    • Cell culture medium

    • Serum-free medium for starvation

    • This compound and other test compounds

    • Fixation solution (e.g., 4% formaldehyde in PBS)

    • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

    • Blocking buffer (e.g., Odyssey Blocking Buffer)

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

    • Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

    • 96-well black, clear-bottom microplates

    • Infrared imaging system (e.g., LI-COR Odyssey)

  • Protocol:

    • Cell Seeding and Starvation: Seed cells in 96-well plates. Once confluent, starve the cells in serum-free medium for at least 16 hours.

    • Compound Treatment: Treat the starved cells with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

    • Fixation and Permeabilization: Fix the cells with the fixation solution, followed by permeabilization with the permeabilization buffer.

    • Blocking and Antibody Incubation: Block non-specific binding with blocking buffer. Incubate with a cocktail of the primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

    • Imaging and Analysis: Wash the cells and scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both phospho-ERK1/2 and total-ERK1/2. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Determine the EC50 value from the concentration-response curve.

4. Cyclic AMP (cAMP) Assay

This protocol describes a method for measuring changes in intracellular cAMP levels, for example, using an HTRF-based assay.

  • Materials:

    • HEK293 cells expressing the human FP receptor

    • Cell culture medium

    • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX)

    • Forskolin (as a positive control for Gs activation)

    • cAMP-d2 conjugate and anti-cAMP cryptate conjugate (from a commercial kit)

    • This compound and other test compounds

    • 384-well white microplates

    • HTRF-compatible plate reader

  • Protocol:

    • Cell Seeding: Seed HEK293-FP cells into 384-well white plates and incubate for 24-48 hours.

    • Compound Stimulation: To test for Gs coupling, add this compound in stimulation buffer to the cells. To test for Gi coupling, pre-incubate cells with this compound before stimulating with a sub-maximal concentration of forskolin. Incubate for 30 minutes at 37°C.

    • Cell Lysis and Detection: Add the cAMP-d2 and anti-cAMP cryptate conjugates in lysis buffer to each well. Incubate for 1 hour at room temperature.

    • Signal Reading: Read the HTRF signal on a compatible plate reader.

    • Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. For Gs activation, calculate the increase in cAMP relative to baseline. For Gi activation, calculate the inhibition of the forskolin-induced cAMP response. Determine EC50 or IC50 values accordingly.

References

Application Notes and Protocols for Tiaprost in Equine Reproductive Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent utilized in equine reproductive management. Its primary function is to induce the regression of the corpus luteum (CL), thereby manipulating the estrous cycle and aiding in the treatment of certain uterine pathologies. These notes provide a comprehensive overview of the research applications of this compound, including detailed protocols for estrus synchronization and the management of uterine conditions. The information is intended to guide researchers in designing and executing studies involving this compound.

Mechanism of Action

This compound, like other PGF2α analogs, exerts its effects by binding to specific PGF2α receptors (FP receptors) located on the luteal cells of the corpus luteum. This binding initiates a cascade of intracellular events leading to luteolysis. The key steps in this signaling pathway include:

  • Receptor Binding: this compound binds to the G-protein coupled FP receptor on the surface of luteal cells.

  • G-protein Activation: This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores.

  • Protein Kinase C Activation: Elevated intracellular calcium and DAG activate protein kinase C (PKC).

  • Luteolytic Effects: The activation of these signaling pathways ultimately leads to a decrease in progesterone synthesis and secretion, and induces apoptosis (programmed cell death) of the luteal cells, resulting in the structural and functional demise of the corpus luteum.

Data Presentation

Table 1: Dosage and Pharmacokinetics of this compound in Mares
ParameterValueReference
Recommended Dose 450 µg per mare[1]
Dosage Range 0.6 to 1.125 µg/kg bw[1]
Administration Route Intramuscular (IM)[1]
Time to Peak Plasma Level 1 to 2 hours post-injection[1]
Excretion Primarily renal[1]
Table 2: Comparative Efficacy of Prostaglandin Analogs for Estrus Synchronization in Mares
ParameterThis compoundCloprostenolDinoprost
Typical Dose 450 µg250 µg5 - 10 mg
Onset of Estrus 2 - 5 days2 - 5 days2 - 4 days
Time to Ovulation 7 - 12 days7 - 12 days8 - 12 days
Pregnancy Rate (following induced estrus) Comparable to other PGF2α analogs~55-65%Comparable to other PGF2α analogs

Note: Efficacy can be influenced by the stage of the diestrus, follicular status at the time of treatment, and individual mare factors.

Experimental Protocols

Protocol 1: Estrus Synchronization in Cycling Mares

Objective: To induce luteolysis and synchronize estrus in a group of cycling mares.

Materials:

  • This compound solution for injection

  • Sterile syringes and needles

  • Ultrasound equipment for reproductive examination

  • Teaser stallion for estrus detection

Procedure:

  • Mare Selection: Select healthy, cycling mares with a palpable or ultrasonographically confirmed corpus luteum (CL). Mares should be between days 5 and 14 of their estrous cycle for optimal response.

  • Pre-treatment Examination: Conduct a thorough reproductive examination, including transrectal ultrasonography, to confirm the presence of a mature CL and to assess follicular status.

  • This compound Administration: Administer a single intramuscular injection of 450 µg of this compound.

  • Estrus Detection: Begin daily estrus detection 24 to 48 hours after this compound administration using a teaser stallion. Observe for behavioral signs of estrus such as tail raising, frequent urination, and acceptance of the stallion.

  • Follicular Monitoring: Perform daily or every-other-day transrectal ultrasonography to monitor follicular growth and predict the time of ovulation.

  • Insemination: Inseminate the mare based on follicular development, typically when a dominant follicle reaches 35-45 mm in diameter, and uterine edema is present.

  • Ovulation Confirmation: Confirm ovulation via ultrasonography 24 hours after insemination.

Protocol 2: Treatment of Persistent Corpus Luteum (PCL)

Objective: To induce luteolysis in mares with a persistent corpus luteum.

Materials:

  • This compound solution for injection

  • Sterile syringes and needles

  • Ultrasound equipment

  • Blood collection tubes (for progesterone assay)

  • Centrifuge and equipment for serum separation

Procedure:

  • Diagnosis of PCL:

    • Identify mares with a history of prolonged diestrus (anestrus behavior for more than 21 days).

    • Perform a transrectal ultrasonographic examination to confirm the presence of a corpus luteum.

    • Collect a blood sample to measure serum progesterone concentration. A progesterone level > 2 ng/mL is indicative of a functional CL.

  • This compound Administration: Administer a single intramuscular injection of 450 µg of this compound.

  • Monitoring Luteolysis:

    • Collect blood samples at 24, 48, and 72 hours post-injection to monitor the decline in serum progesterone levels. A significant drop in progesterone confirms luteolysis.

    • Begin estrus detection 2-3 days after treatment.

  • Breeding Management: Once the mare exhibits signs of estrus and follicular development is observed, proceed with the breeding management protocol as described in Protocol 1.

Protocol 3: Management of Post-Partum Mares and Endometritis

Objective: To promote uterine involution and aid in the clearance of uterine fluid and inflammatory debris in post-partum mares or mares with endometritis.

Materials:

  • This compound solution for injection

  • Sterile syringes and needles

  • Uterine lavage equipment (catheter, sterile saline)

  • Oxytocin

  • Ultrasound equipment

Procedure:

  • Clinical Assessment: Perform a thorough clinical and reproductive examination of the mare, including ultrasonography to assess uterine fluid accumulation and endometrial thickness.

  • Uterine Lavage (if indicated): In cases of significant fluid accumulation, perform a large-volume uterine lavage with sterile saline until the effluent is clear.

  • This compound Administration: Administer a single intramuscular injection of 450 µg of this compound. This will induce myometrial contractions, aiding in the physical expulsion of uterine contents.

  • Ecbolic Therapy: The use of this compound can be complemented with oxytocin (10-20 IU, IV or IM) to further stimulate uterine contractions and clearance.

  • Monitoring: Monitor the mare's clinical condition and perform follow-up ultrasonography to assess the reduction in uterine fluid.

  • Antimicrobial Therapy (if indicated): If a bacterial infection is confirmed through culture and sensitivity testing, appropriate intrauterine or systemic antibiotic therapy should be initiated.

Mandatory Visualizations

G cluster_membrane Luteal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound (PGF2α Analog) FP_Receptor FP Receptor (Gq-protein coupled) This compound->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC Activates Gene_Expression Altered Gene Expression PKC->Gene_Expression Phosphorylates Transcription Factors Progesterone_Decrease ↓ Progesterone Synthesis Gene_Expression->Progesterone_Decrease Apoptosis Apoptosis Gene_Expression->Apoptosis Luteolysis Luteolysis Progesterone_Decrease->Luteolysis Apoptosis->Luteolysis

Caption: this compound Signaling Pathway in Equine Luteal Cells.

G Start Start: Cycling Mare (Day 5-14 post-ovulation) Exam1 Reproductive Exam (Ultrasound to confirm CL) Start->Exam1 Tiaprost_Admin Administer this compound (450 µg IM) Exam1->Tiaprost_Admin Estrus_Detection Estrus Detection (Daily, starting 24-48h post-injection) Tiaprost_Admin->Estrus_Detection Follicle_Monitor Follicular Monitoring (Ultrasound) Estrus_Detection->Follicle_Monitor Insemination Artificial Insemination (Dominant follicle ≥35mm) Follicle_Monitor->Insemination Ovulation_Confirm Confirm Ovulation (Ultrasound) Insemination->Ovulation_Confirm End End: Potential Pregnancy Ovulation_Confirm->End

Caption: Experimental Workflow for Estrus Synchronization.

G cluster_diagnosis Diagnosis cluster_treatment Treatment cluster_monitoring Monitoring & Outcome History History of Anestrus Ultrasound Ultrasound: Confirm CL History->Ultrasound Progesterone Serum Progesterone (>2 ng/mL) Ultrasound->Progesterone This compound Administer this compound (450 µg IM) Progesterone->this compound Progesterone_Drop Monitor Progesterone Decline This compound->Progesterone_Drop Estrus Estrus Detection Progesterone_Drop->Estrus Breeding Breeding Management Estrus->Breeding Outcome Return to Cyclicity Breeding->Outcome

Caption: Protocol for Persistent Corpus Luteum Treatment.

References

Application Notes and Protocols for Tiaprost Administration in Timed Artificial Insemination (TAI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent used to synchronize estrus in various livestock species. Its primary function is to induce the regression of the corpus luteum (CL), leading to a decline in progesterone levels and allowing for the initiation of a new estrous cycle. This controlled induction of estrus is a cornerstone of timed artificial insemination (TAI) protocols, which are designed to enable insemination at a predetermined time without the need for estrus detection. These application notes provide a comprehensive overview of the use of this compound in TAI protocols for cattle, sheep, and swine, including detailed methodologies, quantitative data from cited experiments, and visual representations of key biological and experimental processes.

Mechanism of Action: Luteolysis

This compound, like other PGF2α analogs, induces luteolysis by binding to prostaglandin F2α receptors on the luteal cells of the corpus luteum. This binding initiates a cascade of intracellular events that ultimately lead to the structural and functional demise of the CL. The key steps in this signaling pathway involve the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of protein kinase C. This cascade disrupts steroidogenesis, reducing progesterone production, and initiates apoptotic pathways within the luteal cells.

This compound This compound (PGF2α Analog) PGF2a_Receptor PGF2α Receptor (on Luteal Cells) This compound->PGF2a_Receptor G_Protein Gq Protein Activation PGF2a_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Ca_Release->PKC_Activation Progesterone_Inhibition Inhibition of Progesterone Synthesis PKC_Activation->Progesterone_Inhibition Luteolysis Luteolysis (Corpus Luteum Regression) Progesterone_Inhibition->Luteolysis

Caption: Signaling pathway of this compound-induced luteolysis.

Application in Bovine Timed Artificial Insemination Protocols

This compound is an effective tool for synchronizing estrus in cattle as part of TAI protocols. The standard dosage for inducing luteolysis is 0.75 mg administered via subcutaneous injection.[1] While direct comparative studies with other PGF2α analogs within a full TAI protocol are limited, its efficacy as a luteolytic agent is well-established.

Ovsynch Protocol and this compound Integration

The Ovsynch protocol is a widely used TAI regimen in dairy and beef cattle. It involves a series of hormonal treatments to synchronize follicular development and ovulation. This compound can be effectively substituted for other PGF2α products within this protocol.

Experimental Protocol: Ovsynch using this compound

  • Animal Selection: Select healthy, cycling, non-pregnant cows or heifers with a body condition score (BCS) between 2.5 and 3.5 (on a 5-point scale).

  • Day 0: Administer 100 µg of Gonadotropin-Releasing Hormone (GnRH) via intramuscular (IM) injection. This will synchronize follicular wave emergence.

  • Day 7: Administer 0.75 mg of this compound via subcutaneous (SC) injection to induce luteolysis.

  • Day 9: Administer a second dose of 100 µg GnRH (IM) to induce ovulation of the dominant follicle.

  • Timed AI: Perform artificial insemination 16 to 20 hours after the second GnRH injection.[2]

Day0 Day 0 Administer GnRH (100 µg) Day7 Day 7 Administer this compound (0.75 mg) Day0->Day7 7 days Day9 Day 9 Administer GnRH (100 µg) Day7->Day9 2 days TAI Timed AI (16-20h post-GnRH) Day9->TAI 16-20h Day0 Day 0 Administer this compound Day7_9 Day 7-9 Administer this compound Day0->Day7_9 7-9 days TAI Timed AI (48-54h post-Tiaprost) Day7_9->TAI

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tiaprost Treatment Response

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where the expected response to Tiaprost, a prostaglandin F2α (PGF2α) analogue, is diminished or absent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a synthetic analogue of prostaglandin F2α (PGF2α) and exerts its effects by acting as an agonist for the prostaglandin F receptor (FP receptor).[1] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[2] Upon activation by this compound, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including smooth muscle contraction, cell proliferation, and inflammation.[2][3]

Q2: What are the recommended storage conditions for this compound?

This compound is typically supplied as a solution and should be stored at -20°C for long-term stability, where it can be viable for up to two years. For short-term use, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Once thawed, solutions should ideally be used the same day.

Q3: Is this compound stable in cell culture media?

The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of certain media components.[4] It is recommended to freshly prepare this compound dilutions in your specific cell culture medium for each experiment. To assess stability in your experimental setup, you can incubate the this compound-containing media for the duration of your experiment and then test its activity in a reliable bioassay.

Troubleshooting Guide: Lack of Response to this compound

A lack of cellular response to this compound can stem from various issues, ranging from reagent integrity to cellular factors. This guide provides a systematic approach to identifying and resolving these common problems.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_1 Step 1 Details cluster_2 Step 2 Details cluster_3 Step 3 Details cluster_4 Step 4 Details A No or Reduced Response to this compound B Step 1: Verify Reagent Integrity & Experimental Setup A->B C Step 2: Assess Cell Health & Culture Conditions B->C Reagents & Setup OK D Step 3: Confirm FP Receptor Expression & Function C->D Cells Healthy E Step 4: Investigate Downstream Signaling Pathways D->E Receptor Expressed & Functional F Resolution E->F Signaling Pathway Issue Identified B1 Check this compound Aliquot (Age, Storage) B2 Verify Concentration Calculation B3 Confirm Vehicle Control is Inert C1 Check Cell Viability & Morphology C2 Confirm Appropriate Cell Density C3 Evaluate Cell Passage Number D1 Western Blot for FP Receptor D2 Use a Positive Control Agonist (e.g., PGF2α) E1 Calcium Flux Assay E2 IP-One Assay for IP1 Accumulation E3 Rho Activation Assay

Caption: A step-by-step workflow for troubleshooting a lack of response to this compound treatment.

Q4: My cells are not responding to this compound. What should I check first?

Answer: Start by verifying the integrity of your this compound solution and the accuracy of your experimental setup.

  • This compound Solution:

    • Age and Storage: Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone excessive freeze-thaw cycles.

    • Concentration: Double-check your dilution calculations to confirm the final concentration is within the expected effective range.

  • Vehicle Control: Confirm that the vehicle used to dissolve this compound (e.g., ethanol, DMSO) is at a final concentration that does not affect cell viability or the signaling pathway being investigated.

  • Positive Control: If possible, include a known agonist for the FP receptor, such as PGF2α, to confirm that the receptor is capable of responding.

Q5: I've confirmed my reagents are fine, but I still see no response. What's the next step?

Answer: Assess the health and culture conditions of your cells.

  • Cell Viability: Check cell viability using a method like Trypan Blue exclusion. Unhealthy or dying cells will not respond appropriately to stimuli.

  • Cell Density: Ensure cells are seeded at an optimal density. Overly confluent or sparse cultures can exhibit altered signaling responses.

  • Cell Passage Number: Use cells with a low passage number. High passage numbers can lead to changes in morphology, growth rates, and protein expression, including GPCRs.

  • Serum Starvation: If your assay measures downstream signaling events like calcium mobilization or IP1 accumulation, serum starvation of the cells for several hours (e.g., overnight) before the experiment is often necessary. Serum contains growth factors and other components that can activate signaling pathways and increase basal signaling, thus masking the effect of your compound.

Q6: My cells are healthy and I'm still not getting a response. How can I check if the FP receptor is the issue?

Answer: You need to confirm that your cells express a functional FP receptor.

  • Receptor Expression:

    • Western Blotting: Perform a Western blot to detect the presence of the FP receptor protein in your cell lysates. This will confirm if the receptor is expressed.

    • RT-qPCR: To check for the presence of FP receptor mRNA, you can perform a reverse transcription-quantitative polymerase chain reaction.

  • Receptor Function:

    • Positive Control Agonist: As mentioned earlier, use a potent, well-characterized FP receptor agonist like PGF2α to see if it elicits a response. If PGF2α works and this compound doesn't, it might point to a problem with your specific this compound compound.

    • Receptor Desensitization/Internalization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, rendering the cells less responsive. Ensure your experimental protocol does not include pre-incubations with agonists that might cause this.

Diagram: this compound Signaling Pathway

TiaprostSignaling This compound This compound FP_receptor FP Receptor (GPCR) This compound->FP_receptor Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates Rho Rho Activation Gq->Rho PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Rho->Cellular_Response

Caption: Simplified signaling pathway of this compound via the FP receptor.

Q7: I've confirmed receptor expression. How do I investigate if the problem lies in the downstream signaling?

Answer: You can perform assays to measure key downstream events in the FP receptor signaling cascade. A lack of response in these assays can help pinpoint the dysfunctional step.

Quantitative Data

Table 1: Representative EC50 Values for PGF2α Analogs

CompoundAssayCell/Tissue TypeEC50 (nM)
PGF2αPGE2 ReleaseCat Iris Muscle45
LatanoprostIntracellular CalciumNot Specified~10-100

Note: This table provides representative data for PGF2α and a related analogue to give an expected range of potency. It is highly recommended to determine the EC50 of this compound in your specific experimental system.

Detailed Experimental Protocols

Protocol 1: Western Blot for FP Receptor Expression

This protocol is to determine the presence of the FP receptor protein in your cell line.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FP receptor

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the FP receptor (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FP receptor activation.

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and control compounds

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate and grow to near confluence.

  • Dye Loading:

    • Remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C in the dark.

  • Baseline Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Measure the baseline fluorescence for a short period before adding the compound.

  • Compound Addition and Measurement:

    • Use the plate reader's injector to add this compound (or control compounds) to the wells.

    • Immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes). A rapid increase in fluorescence indicates a calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

Protocol 3: IP-One Assay for Inositol Monophosphate (IP1) Accumulation

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq pathway activation.

Materials:

  • IP-One assay kit (contains IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer)

  • Stimulation buffer containing LiCl (LiCl inhibits IP1 degradation)

  • This compound and control compounds

  • HTRF-compatible plate reader

Procedure:

  • Cell Stimulation:

    • Remove the growth medium from cultured cells.

    • Add stimulation buffer containing various concentrations of this compound (or control compounds).

    • Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Reagent Addition:

    • Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody in lysis buffer to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio and determine the amount of IP1 produced based on a standard curve. A decrease in the HTRF ratio indicates an increase in IP1 accumulation.

Protocol 4: Rho Activation Assay (Pull-down)

This assay measures the activation of the small GTPase Rho.

Materials:

  • Rho activation assay kit (typically includes Rhotekin-RBD beads, lysis/wash buffer, and anti-RhoA antibody)

  • This compound and control compounds

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Pull-down of Active Rho:

    • Incubate a portion of the cell lysate with Rhotekin-RBD beads for 1 hour at 4°C with gentle agitation. These beads specifically bind to the active, GTP-bound form of Rho.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an anti-RhoA antibody. An increase in the band intensity corresponds to an increase in Rho activation.

    • Also, run a parallel Western blot with a portion of the total cell lysate to confirm equal protein loading and to determine the total amount of RhoA.

Diagram: Logical Decision Tree for Troubleshooting

DecisionTree start Start: No Response to this compound q1 Is this compound solution fresh and correctly prepared? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No. Prepare fresh solution and repeat experiment. q1->a1_no No q2 Are cells healthy (viability >90%, low passage)? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No. Use new, healthy, low-passage cells and repeat. q2->a2_no No q3 Does Western blot show FP receptor expression? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No. Choose a different cell line known to express FP receptor. q3->a3_no No q4 Does a positive control agonist (PGF2α) elicit a response? a3_yes->q4 a4_yes Yes q4->a4_yes Yes a4_no No. Potential issue with receptor function or downstream signaling. Proceed to downstream assays. q4->a4_no No result1 Problem is specific to the this compound compound or its concentration. a4_yes->result1 q5 Is there a response in the Calcium Flux or IP-One assay? a4_no->q5 a5_yes Yes q5->a5_yes Yes a5_no No. Problem is likely at the level of Gq-PLC activation. q5->a5_no No result2 Problem is likely in the Rho activation pathway. a5_yes->result2

Caption: A decision tree to guide the troubleshooting process for a lack of this compound response.

References

Technical Support Center: Optimizing Tiaprost Dosage for Different Animal Breeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tiaprost. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data on dosage and physiological effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analogue of Prostaglandin F2α (PGF2α).[1] Its primary mechanism of action is luteolysis, which is the regression of the corpus luteum (CL).[2] By breaking down the corpus luteum, this compound reduces the production of progesterone, a hormone essential for maintaining pregnancy.[2] This decrease in progesterone allows for the initiation of a new estrous cycle and is utilized for estrus synchronization, induction of parturition, and termination of pregnancy.[3]

Q2: In which animal species is this compound commonly used?

A2: this compound and other PGF2α analogues are widely used in veterinary medicine and animal research across various species, including cattle, horses, pigs, sheep, goats, dogs, and cats.[4]

Q3: Are there established dosage guidelines for this compound?

A3: Yes, there are recommended dosages for different species. However, these are often starting points and may require optimization based on the specific experimental goals and animal characteristics. For detailed dosage information, please refer to the "Quantitative Data Summary" section.

Q4: What are the most common side effects associated with this compound administration?

A4: Side effects can vary by species and dosage. Common side effects include transient sweating, increased heart rate, mild colic or abdominal discomfort, and increased defecation or urination shortly after administration. In dogs and cats, vomiting and diarrhea have been observed. These side effects are typically mild and resolve without intervention.

Q5: How critical is the timing of this compound administration for effective estrus synchronization?

A5: The timing of administration is crucial. This compound is most effective when administered during the luteal phase of the estrous cycle (typically between days 5 and 17 in cattle), when a functional corpus luteum is present. Administration outside of this window will not be effective as there is no mature CL to regress.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Failure to induce estrus or luteolysis. - Incorrect timing of administration (no functional corpus luteum).- Insufficient dosage for the individual animal or breed.- Animal is not cycling (anestrus).- Incorrect diagnosis of a functional corpus luteum.- Confirm the stage of the estrous cycle before treatment using ultrasonography or progesterone assay.- Re-evaluate the dosage. Consider a modest increase in the next experimental round, while monitoring for side effects.- Address underlying nutritional or health issues that may be causing anestrus.- Ensure proper technique for corpus luteum identification.
High incidence of severe side effects (e.g., severe colic, respiratory distress). - Dosage is too high for the specific animal or breed.- Intravenous instead of intramuscular injection.- Individual animal sensitivity.- Immediately reduce the dosage in subsequent administrations.- Verify the correct route of administration (intramuscular is standard).- Monitor animals closely after injection. For severe reactions, provide supportive veterinary care. Consider using a different PGF2α analogue that may have a different side-effect profile.
Variable response to treatment within a group of animals. - Differences in the stage of the estrous cycle among individuals.- Variation in body weight and condition score.- Potential breed-specific differences in drug metabolism and sensitivity.- Pre-synchronize animals using a protocol that includes GnRH to ensure they are at a similar stage of their cycle before this compound administration.- Adjust dosage based on individual body weight.- While direct comparative studies are limited, consider that breeds with different metabolic rates or body compositions (e.g., Holstein vs. Jersey) may require dosage adjustments. Start with a standard dose and adjust based on observed response.
Abortion occurs, but the fetus and placenta are not expelled. - Insufficient uterine contractions.- This may require veterinary intervention. In some cases, a low dose of oxytocin may be administered to stimulate uterine contractions, but this should only be done under veterinary supervision.

Quantitative Data Summary

The following tables summarize recommended dosages and physiological responses of this compound and other PGF2α analogues.

Table 1: Recommended Intramuscular Dosages of this compound and other PGF2α Analogues

Animal Species Drug Recommended Dosage Notes
CattleThis compound0.75 mg (total dose)Effective for luteolysis when administered during the mid-luteal phase.
CattleCloprostenol500 µg (total dose)A common PGF2α analogue used for estrus synchronization.
HorsesDinoprost5 mg (total dose)Standard dose for inducing luteolysis.
HorsesCloprostenol250 µg (total dose)Effective for short-cycling mares with potentially fewer side effects at lower doses.
PigsThis compound300 - 600 µg (total dose)Used for induction of parturition.
SheepThis compound150 - 225 µg (total dose)Used for estrus synchronization.
GoatsPGF2α4 mg (total dose)Minimal effective dose for estrus induction in Criollo goats.
DogsDinoprost20 µg/kgLow dose used for treatment of pyometra with minimal side effects.
CatsPGF2α0.5 - 1.0 mg/kgUsed for induction of abortion after day 40 of gestation.

Table 2: Breed-Specific Physiological and Production Differences (Cattle)

Note: Direct comparative studies on this compound dosage between these breeds are limited. This table provides physiological context that may influence drug metabolism and response, suggesting a potential need for dosage optimization.

Breed Key Characteristics Potential Implication for this compound Dosage
Holstein - High milk yield.- Lower milk fat and protein content compared to Jersey.- Larger body size.A standard dose is generally effective. Dosage adjustments may be needed based on body weight.
Jersey - High milk fat and protein content.- Smaller body size.- Higher dry matter intake per unit of body weight.May require a lower total dose due to smaller body size. Higher metabolic rate could potentially influence drug clearance.
Angus - High carcass quality.- Earlier sexual maturity.Generally responsive to standard synchronization protocols.
Brahman - Heat and parasite resistant.- Slower to reach sexual maturity.- Different growth rates compared to Angus.May have a different physiological response to hormonal treatments. Start with a standard dose and monitor response closely.

Experimental Protocols

Protocol 1: Estrus Synchronization in Cattle using this compound

  • Animal Selection: Select healthy, cycling cows or heifers with a body condition score of 5 or greater (on a 9-point scale) and at least 50 days postpartum.

  • Initial Assessment (Optional but Recommended): Perform ultrasonography to confirm the presence of a functional corpus luteum.

  • Administration of this compound: Administer a single intramuscular injection of 0.75 mg of this compound.

  • Estrus Detection: Beginning 24 hours after injection, monitor animals for signs of estrus (e.g., standing to be mounted, increased activity) at least twice daily.

  • Artificial Insemination: Inseminate animals approximately 12 hours after the first observation of standing estrus (AM/PM rule).

  • Timed Artificial Insemination (Alternative to Step 5): For a fixed-time AI protocol, administer a second injection of this compound 11-14 days after the first. Then, administer GnRH 48-56 hours after the second this compound injection, followed by artificial insemination 16-20 hours later.

Protocol 2: Dosage Optimization Study for a New Animal Breed

  • Animal Grouping: Divide a cohort of at least 20-30 animals of the target breed into a control group and at least three treatment groups.

  • Dosage Selection:

    • Group 1 (Control): Administer a saline placebo.

    • Group 2 (Low Dose): Administer a dose estimated to be at the lower end of the therapeutic range based on data from other similar breeds.

    • Group 3 (Standard Dose): Administer the standard recommended dose for the species.

    • Group 4 (High Dose): Administer a dose slightly higher than the standard dose, ensuring it remains within a safe range.

  • Administration and Monitoring: Administer the assigned dose via intramuscular injection at the same stage of the estrous cycle for all animals. Monitor for both efficacy (e.g., estrus response, progesterone levels) and side effects at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 8, 24 hours post-injection).

  • Data Analysis: Compare the rates of estrus induction, changes in progesterone concentration, and the incidence and severity of side effects between the groups to determine the optimal dose that balances efficacy and safety.

Visualizations

Tiaprost_Signaling_Pathway This compound This compound (PGF2α Analogue) FP_Receptor Prostaglandin F2α Receptor (FP) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Luteolysis Luteolysis (Corpus Luteum Regression) Downstream->Luteolysis Progesterone_decline Decreased Progesterone Luteolysis->Progesterone_decline

Caption: this compound signaling pathway leading to luteolysis.

Experimental_Workflow_Dosage_Optimization start Start: Select Animal Cohort grouping Randomly Assign to Groups (Control, Low, Standard, High Dose) start->grouping administer Administer this compound/Placebo grouping->administer monitor_efficacy Monitor Efficacy (Estrus, Progesterone Levels) administer->monitor_efficacy monitor_safety Monitor Safety (Side Effects) administer->monitor_safety data_analysis Analyze Data (Efficacy vs. Safety) monitor_efficacy->data_analysis monitor_safety->data_analysis determine_optimal Determine Optimal Dose data_analysis->determine_optimal end End determine_optimal->end

Caption: Workflow for a this compound dosage optimization experiment.

References

Technical Support Center: Tiaprost & PGF2α Analogues in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Tiaprost: this compound is a synthetic analogue of Prostaglandin F2α (PGF2α).[1][2] While specific data on "unexpected" side effects of this compound are limited in publicly available literature, its mechanism of action is consistent with other PGF2α analogues.[1][3] Therefore, this guide synthesizes information on the broader class of PGF2α analogues (e.g., Dinoprost, Cloprostenol) to provide a comprehensive troubleshooting resource for researchers. The observed effects of these analogues are generally applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other PGF2α analogues?

A1: this compound, like other PGF2α analogues, acts by binding to the Prostaglandin F2α receptor (FP receptor), which is a G-protein coupled receptor.[3] This binding primarily activates the Gq protein pathway, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade is the foundation for its physiological effects, most notably smooth muscle contraction and luteolysis.

Q2: Besides the intended luteolytic effects, what are the most common unexpected systemic side effects observed in research animals?

A2: Systemic administration of PGF2α analogues can lead to a range of side effects due to the widespread distribution of FP receptors. Commonly reported unexpected effects across various species include cardiovascular changes (hypertension or hypotension, tachycardia), respiratory distress (bronchoconstriction, increased respiratory rate), and gastrointestinal disturbances (diarrhea, vomiting, colic). In acute toxicity studies with this compound in rats, observed toxic symptoms included decreased motility, tachypnoea (rapid breathing), and hyperpnoea (deep breathing).

Q3: Can PGF2α analogues affect the central nervous system (CNS)?

A3: Yes. Central administration of PGF2α in rats has been shown to increase arterial blood pressure, heart rate, and rectal temperature. These effects are thought to be mediated by a selective activation of the sympathetic nervous system. Behavioral changes such as restlessness and agitation have also been noted in some species.

Q4: Are there species-specific differences in the response to PGF2α analogues?

A4: Absolutely. The physiological and toxicological responses to PGF2α analogues can vary significantly between species. For example, PGF2α is known to cause bronchoconstriction in guinea pigs, dogs, and humans, but its effects on airway mechanics in rats are less uniform. Cardiovascular responses can also differ; PGF2α produced complex effects on heart rate and blood pressure in cats, including both increases and decreases. Researchers must carefully consider the animal model being used and consult species-specific literature.

Troubleshooting Guides for Unexpected Side Effects

This section addresses specific adverse events that may be encountered during experiments and provides potential troubleshooting steps.

Issue 1: Sudden Cardiovascular Instability (Hypertension/Hypotension & Tachycardia)
  • Observed Problem: Following administration of a PGF2α analogue, the animal exhibits a rapid and significant change in blood pressure or heart rate.

  • Potential Cause: PGF2α analogues have direct and reflex effects on the cardiovascular system. They can induce vasoconstriction or vasodilation and alter heart rate through complex mechanisms, including central sympathetic activation. In cats, PGF2α has been shown to produce ventricular arrhythmias.

  • Troubleshooting Steps:

    • Continuous Monitoring: Implement continuous blood pressure and ECG monitoring using telemetry devices for chronic studies or appropriate catheterization for acute experiments. This allows for precise characterization of the hemodynamic response.

    • Dose-Response Study: If not already performed, conduct a dose-response study starting with a much lower dose to establish the threshold for cardiovascular effects in your specific animal model.

    • Route of Administration: The route of administration can significantly impact pharmacokinetic and pharmacodynamic profiles. An intravenous bolus may produce more pronounced peak effects compared to a subcutaneous injection or continuous infusion. Consider alternative routes if the cardiovascular response is too severe.

    • Autonomic Blockade: To investigate the mechanism, consider pretreatment with autonomic blocking agents (e.g., a beta-blocker like propranolol or a ganglionic blocker like hexamethonium) to determine the contribution of the sympathetic nervous system to the observed effects.

Issue 2: Acute Respiratory Distress
  • Observed Problem: The animal develops rapid breathing (tachypnoea), labored breathing, or signs of bronchoconstriction shortly after dosing.

  • Potential Cause: PGF2α is a known potent bronchoconstrictor in several species, including guinea pigs and dogs, by acting on smooth muscle in the airways.

  • Troubleshooting Steps:

    • Pulmonary Function Assessment: For mechanistic studies, directly measure airway resistance using techniques like whole-body plethysmography. This provides quantitative data on the degree of bronchoconstriction.

    • Dose & Route Adjustment: As with cardiovascular effects, a lower dose or a different administration route may mitigate the severity of respiratory effects. Inhalation studies, for example, will have a different profile than systemic administration.

    • Pharmacological Intervention: To confirm the mechanism, experiments can be designed with antagonists for relevant receptors, such as those for tachykinins or bradykinin, which can be involved in airway responses.

    • Species Selection: If bronchoconstriction is a prohibitive side effect for your research goals, consider using a species known to be less sensitive. Rats, for instance, show more variable airway responses to PGF2α compared to guinea pigs.

Issue 3: Severe Gastrointestinal (GI) Effects
  • Observed Problem: The animal experiences vomiting, diarrhea, or signs of abdominal pain (colic), which can lead to dehydration and distress.

  • Potential Cause: FP receptors are present in the smooth muscle of the gastrointestinal tract. Their activation by PGF2α analogues leads to increased motility, which can cause these adverse effects.

  • Troubleshooting Steps:

    • Symptomatic Support: Provide supportive care, including fluid and electrolyte replacement, to prevent dehydration, especially in longer-term studies.

    • Dose Titration: Start with lower doses to find a therapeutically effective dose with a more tolerable GI side effect profile.

    • Antiemetic/Antidiarrheal Agents: In some study designs, co-administration of antiemetic or antidiarrheal agents may be considered, but this must be carefully evaluated to ensure it does not interfere with the primary experimental outcomes.

    • Monitor Food and Water Intake: Quantify food and water consumption and body weight daily to objectively assess the impact of GI side effects on the animal's well-being.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and other PGF2α analogues.

Table 1: Acute Toxicity of this compound

Species Route of Administration LD50 Value (mg/kg bw) Observed Toxic Symptoms
Rat Oral 22.9 Decreased motility, tachypnoea, hyperpnoea, convulsions
Rat Intramuscular (IM) 2.0 Decreased motility, tachypnoea, hyperpnoea, convulsions
Rat Intravenous (IV) 2.0 Decreased motility, tachypnoea, hyperpnoea, convulsions
Mouse Oral 15.3 Not specified

| Mouse | Intramuscular (IM) | 9.8 | Not specified |

Table 2: Cardiovascular Effects of PGF2α in Anesthetized Rats (Intracerebroventricular Administration)

Parameter Control PGF2α (icv)
Mean Arterial Pressure (mmHg) Increase Significant Increase
Heart Rate (beats/min) Increase Significant Increase
Plasma Norepinephrine (pg/mL) Increase Preferential Increase

| Plasma Epinephrine (pg/mL) | No Change | No Significant Change |

Experimental Protocols

Protocol 1: Continuous Blood Pressure Monitoring via Radiotelemetry in Rats

This protocol is adapted from standard methods for assessing cardiovascular effects of test compounds.

  • Animal Model: Spontaneously Hypertensive Rat (SHR) or normotensive Wistar-Kyoto (WKY) rats, weighing ≥ 225 g.

  • Surgical Implantation of Telemetry Device:

    • Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Surgical Preparation: Shave and sterilize the abdominal area.

    • Incision: Make a midline abdominal incision to expose the abdominal aorta.

    • Catheter Insertion: Isolate a section of the abdominal aorta. Use temporary ligatures to occlude blood flow. Create a small puncture in the aortic wall and insert the telemetry catheter, advancing it cranially. Secure the catheter with surgical glue and remove the ligatures.

    • Transmitter Placement: Place the body of the telemetry transmitter into the peritoneal cavity and suture it to the abdominal wall.

    • Closure: Suture the abdominal muscle and skin layers.

  • Post-operative Care:

    • Administer analgesics as prescribed by veterinary staff.

    • Allow a recovery period of 7-10 days before starting the experiment. During this time, house animals individually.

  • Experimental Procedure:

    • Acclimation: Place the rat's home cage on the telemetry receiver plate and allow for at least 3 days of acclimation.

    • Baseline Recording: Record baseline blood pressure and heart rate for 24-48 hours before drug administration to establish a stable diurnal rhythm.

    • Drug Administration: Administer this compound or the PGF2α analogue via the desired route (e.g., subcutaneous injection). A control group should receive the vehicle.

    • Data Acquisition: Continuously monitor and record blood pressure, heart rate, and activity. Data can be analyzed to determine the onset, magnitude, and duration of the cardiovascular effects.

Protocol 2: Measurement of Bronchoconstriction in Guinea Pigs using Whole-Body Plethysmography

This protocol is based on methods for evaluating airway responsiveness.

  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Apparatus: A single-chamber or double-chamber whole-body plethysmograph designed for guinea pigs.

  • Experimental Procedure:

    • Acclimation: Place the conscious, unrestrained animal into the plethysmography chamber and allow it to acclimate for 15-20 minutes until a stable breathing pattern is observed.

    • Baseline Measurement: Record the baseline respiratory parameters. In a single-chamber system, the key parameter is Enhanced Pause (PenH), which reflects the "effort of breathing".

    • Aerosol Challenge: Administer an aerosolized solution of the PGF2α analogue directly into the chamber using a nebulizer for a fixed duration (e.g., 1 minute).

    • Data Recording: Record respiratory parameters continuously for a set period following the challenge (e.g., 5-10 minutes) to capture the peak bronchoconstrictor response and its duration.

    • Dose-Response Curve: If required, perform challenges with increasing concentrations of the test article, allowing for a sufficient washout period (e.g., 15-30 minutes) between doses for respiratory parameters to return to baseline.

    • Data Analysis: Calculate the percentage change from baseline for PenH or specific airway resistance at each dose to quantify the bronchoconstrictor effect.

Visualizations (Diagrams)

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a This compound / PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response Mediates PKC->Response Mediates

Caption: PGF2α signaling via the FP receptor to induce physiological responses.

Troubleshooting_Workflow Start Unexpected Adverse Event Observed (e.g., Respiratory Distress) SupportiveCare Provide immediate supportive care (e.g., fluids, oxygen) Start->SupportiveCare CheckDose Is the dose appropriate for the species based on literature? CheckRoute Is the administration route causing a rapid peak concentration? CheckDose->CheckRoute Yes ReduceDose Action: Perform dose-reduction study CheckDose->ReduceDose No AlterRoute Action: Consider alternative route (e.g., SC instead of IV) CheckRoute->AlterRoute No Monitor Implement continuous monitoring (Telemetry, Plethysmography) CheckRoute->Monitor Yes ReduceDose->Monitor AlterRoute->Monitor SupportiveCare->CheckDose Stop Continue experiment with revised protocol Monitor->Stop Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Animal Acclimation (7 days) B Telemetry Device Implantation Surgery A->B C Post-Surgical Recovery (7-10 days) B->C D Baseline Data Recording (24-48 hours) C->D E Administer Vehicle or This compound (T=0) D->E F Continuous Data Acquisition (Cardiovascular Parameters) E->F G Data Analysis (Change from Baseline) F->G H Terminal Procedures (Necropsy, Histopathology) G->H

References

Technical Support Center: Optimizing Tiaprost Efficacy in Estrus Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the factors influencing the efficacy of Tiaprost, a prostaglandin F2-alpha (PGF2α) analogue, in estrus synchronization protocols. Here you will find troubleshooting advice, frequently asked questions, detailed experimental methodologies, and a summary of key data to enhance the success of your research.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Estrus Response Rate Following this compound Administration

Potential Cause Explanation Recommended Solution
Poor Body Condition Score (BCS) Animals with a low BCS (≤4 on a 9-point scale) may be in an anestrous state due to nutritional stress. In such cases, the ovaries are inactive, and there is no corpus luteum (CL) for this compound to regress.[1][2]Ensure animals are on an adequate plane of nutrition to achieve a BCS of at least 5 prior to initiating a synchronization protocol.[2] Consider incorporating a progestin-based treatment (e.g., CIDR) to induce cyclicity in anestrous animals.
Incorrect Timing of Injection This compound is only effective on a mature, functional corpus luteum, typically present between days 5 and 16 of the estrous cycle.[3] Injecting too early in the cycle will not induce luteolysis.For single-injection protocols, ensure accurate heat detection to confirm the stage of the estrous cycle. Alternatively, utilize a two-injection protocol where the second injection is timed to occur when most animals will have a responsive CL.
Animal Health Status Underlying health issues, such as uterine infections or other diseases, can interfere with the normal physiological response to prostaglandins.Conduct a thorough health assessment of all animals before including them in a synchronization program. Address any health concerns with appropriate veterinary care.
Drug Handling and Administration Improper storage or administration of this compound can reduce its potency and effectiveness.Store this compound according to the manufacturer's instructions. Use the correct dosage and administer it via the recommended route (intramuscular). Ensure proper injection technique to guarantee the full dose is delivered.

Issue 2: High Estrus Response but Low Conception Rates

Potential Cause Explanation Recommended Solution
Inaccurate Heat Detection and Timing of AI While this compound synchronizes estrus, the timing of ovulation relative to the onset of estrus can still vary. Inseminating too early or too late will result in poor conception rates.Implement rigorous heat detection methods (e.g., visual observation, tail paint, electronic monitoring systems). Follow the AM/PM rule for artificial insemination (AI): inseminate animals observed in estrus in the morning in the evening, and those observed in the evening the next morning.
Poor Semen Quality or Handling Compromised semen viability due to improper handling or storage will lead to fertilization failure.Ensure semen is sourced from a reputable supplier and handled according to strict protocols. Monitor thaw temperatures and inseminate promptly after thawing.
Suboptimal Uterine Environment Even with successful ovulation, a suboptimal uterine environment can prevent embryo implantation and development. This can be influenced by nutritional deficiencies or subclinical uterine infections.Maintain a balanced nutritional program, paying close attention to energy, protein, and mineral levels. Screen for and treat any uterine pathologies prior to the breeding season.
Technician Proficiency Improper AI technique can lead to semen deposition in the wrong location or cause trauma to the reproductive tract, both of which reduce the chances of conception.Ensure that AI is performed by a skilled and experienced technician. Regular refresher training is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in estrus synchronization?

A1: this compound, a synthetic analogue of PGF2α, induces luteolysis, which is the regression of the corpus luteum (CL). The CL produces progesterone, a hormone that maintains pregnancy and inhibits the return to estrus. By causing the breakdown of the CL, progesterone levels fall, allowing for the development of a dominant follicle, the onset of estrus (heat), and subsequent ovulation.

Q2: How does Body Condition Score (BCS) impact the effectiveness of this compound?

A2: BCS is a critical factor. Animals with a low BCS are often in a state of anestrus, meaning they are not cycling and do not have a functional CL. Since this compound's action is dependent on the presence of a responsive CL, it will be ineffective in these animals. A higher BCS is generally associated with better estrus response and higher conception rates.[2]

Q3: What are the advantages of a two-injection protocol compared to a single injection of this compound?

A3: A two-injection protocol can synchronize a higher percentage of a herd. The first injection will induce luteolysis in animals with a mature CL. Animals that were in the early or late stages of their cycle at the time of the first injection will have a functional CL by the time of the second injection (typically administered 11-14 days later), leading to a more synchronized estrus across the entire group.

Q4: Can this compound be used in conjunction with other hormones like GnRH or progestins?

A4: Yes, and it is often recommended. Combining this compound with Gonadotropin-Releasing Hormone (GnRH) and/or progestins (like in Ovsynch or CIDR-based protocols) can lead to a more tightly synchronized ovulation, allowing for fixed-time artificial insemination (FTAI) and eliminating the need for heat detection. These combination protocols can also help induce cyclicity in some anestrous animals.

Q5: How does nutrition influence the response to this compound synchronization?

A5: Nutrition has a significant impact, primarily through its effect on BCS and overall metabolic status. A positive energy balance is crucial for reproductive function. Nutritional deficiencies can delay the resumption of cyclicity after calving and reduce the likelihood of a successful response to any synchronization protocol.

Data on Factors Affecting Efficacy

The following tables summarize quantitative data on key factors influencing the success of PGF2α-based estrus synchronization protocols.

Table 1: Effect of Body Condition Score (BCS) on Estrus Response and Conception Rate

BCS CategoryEstrus Response Rate (%)Conception Rate (%)
Poor (<2.5)47.8 - 68.4%13.3 - 30.0%
Moderate (2.5 - 3.5)89.0 - 90.3%38.5 - 51.8%
Good (>3.5)92.6 - 98.3%52.9 - 58.6%

Data compiled from multiple studies on PGF2α-based protocols.

Table 2: Comparison of Single vs. Double Injection Protocols

ProtocolEstrus Response Rate (%)Conception Rate (%)
Single Injection90.8%48.1%
Double Injection100%50.0%

Data from a study utilizing a PGF2α analogue.

Table 3: Influence of Parity on Conception Rate

Parity NumberConception Rate (%)
1 (Heifers)Varies
255.9%
373.9%
457.1%
544.4%

Data from a study utilizing a PGF2α analogue.

Experimental Protocols

1. Generalized Two-Injection PGF2α Synchronization Protocol (for Estrus Detection)

  • Day 0: Administer a luteolytic dose of this compound (or other PGF2α analogue) via intramuscular injection to all cycling cows.

  • Day 0-5: Observe animals for signs of estrus and artificially inseminate approximately 12 hours after the onset of standing heat (AM/PM rule).

  • Day 11-14: Administer a second dose of this compound to all animals that were not inseminated after the first injection.

  • Following second injection: Observe for estrus for the next 5 days and inseminate using the AM/PM rule.

2. Generalized Ovsynch Protocol (for Fixed-Time AI)

  • Day 0: Administer an injection of GnRH to synchronize follicular wave emergence.

  • Day 7: Administer an injection of this compound (or other PGF2α analogue) to induce luteolysis.

  • Day 9: Administer a second injection of GnRH to induce ovulation of the dominant follicle.

  • 12-18 hours after second GnRH injection: Perform fixed-time artificial insemination.

Visualizing the Mechanism and Workflow

PGF2α Signaling Pathway in Luteolysis

PGF2a_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a This compound (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Stimulates Ca_release->PKC Gene_Expression Altered Gene Expression PKC->Gene_Expression Phosphorylates Transcription Factors Luteolysis Luteolysis (Progesterone↓, Apoptosis) Gene_Expression->Luteolysis Leads to

Caption: PGF2α signaling cascade leading to luteolysis.

Experimental Workflow for a Two-Injection Protocol

Two_Injection_Workflow Day0 Day 0: Administer this compound (Injection 1) HeatDetect1 Days 0-5: Heat Detection & AI Day0->HeatDetect1 Day11_14 Days 11-14: Administer this compound (Injection 2 to non-AI animals) HeatDetect1->Day11_14 Animals not inseminated PregCheck Pregnancy Diagnosis HeatDetect1->PregCheck Inseminated animals HeatDetect2 Days 11-19: Heat Detection & AI Day11_14->HeatDetect2 HeatDetect2->PregCheck Inseminated animals

Caption: Workflow for a two-injection estrus synchronization protocol.

Logical Relationship of Factors Affecting Efficacy

Factors_Affecting_Efficacy cluster_animal_factors Animal Factors cluster_management_factors Management Factors This compound This compound Efficacy BCS Body Condition Score BCS->this compound Nutrition Nutrition Nutrition->BCS Parity Parity Parity->this compound Health Health Status Health->this compound Breed Breed Breed->this compound Protocol Synchronization Protocol Protocol->this compound AI_Timing AI Timing & Technique AI_Timing->this compound Drug_Handling Drug Handling Drug_Handling->this compound

Caption: Key factors influencing this compound efficacy.

References

Technical Support Center: Tiaprost-Induced Luteolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tiaprost, a prostaglandin F2α (PGF2α) analogue, to induce luteolysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Why am I observing incomplete or variable luteolysis after this compound administration?

Variability in the luteolytic response to this compound is a common issue and can be attributed to several factors:

  • Age of the Corpus Luteum (CL): The primary factor influencing efficacy is the developmental stage of the CL. Newly formed corpora lutea are refractory to the effects of PGF2α and its analogues. In cattle, for instance, the CL is resistant to PGF2α for the first 5 to 7 days after ovulation[1]. Treatment during this refractory period will not induce luteolysis[1]. The transition to responsiveness occurs as the CL matures[1].

  • Dosage and Administration: Sub-optimal dosage or an inappropriate administration route can lead to treatment failure. While the standard therapeutic dose is generally effective, the method of delivery can impact the outcome. For example, a single subcutaneous injection of this compound in cows has been shown to be more effective than continuous infusion via an osmotic mini-pump[2].

  • Species-Specific Differences: The sensitivity of the corpus luteum to exogenous PGF2α varies significantly between species. For example, the human corpus luteum is less susceptible to PGF2α than those of other species, which may be due to the local synthesis of PGF2α in the human ovary[3].

  • Individual Animal Variation: Biological differences between individual animals, including metabolic rate and the specific hormonal milieu at the time of treatment, can contribute to varied responses.

Q2: How can I confirm that successful luteolysis has occurred in my experiment?

Successful luteolysis involves both functional and structural regression of the corpus luteum. Confirmation requires assessing both aspects:

  • Functional Regression: This is characterized by a rapid decline in progesterone production. Plasma or serum progesterone levels should decrease sharply within hours of effective treatment. A common benchmark for successful luteolysis in cattle is a drop in progesterone concentration to below 1 ng/mL.

  • Structural Regression: This involves the physical breakdown of the CL tissue, characterized by apoptosis and necrosis of luteal cells, immune cell infiltration, and degradation of the extracellular matrix. This can be confirmed post-mortem or via biopsy through histological analysis, which would show a decreased size of luteal cells and replacement by connective tissue.

Q3: My progesterone levels are not dropping as expected following this compound treatment. What should I check?

If you observe a failure in functional luteolysis, consider the following troubleshooting steps:

  • Verify Treatment Timing: Confirm that the this compound was administered during the mid-luteal phase when the CL is responsive, not during the early refractory period.

  • Check Compound Integrity: Ensure the this compound solution was stored correctly (e.g., at -20°C for powder, protected from light) and that the prepared solution has not expired or degraded.

  • Review Administration Protocol: Double-check the dosage calculation based on the animal's body weight and the administration technique (e.g., intramuscular, subcutaneous). Ensure the full dose was delivered successfully.

  • Validate Progesterone Assay: Run positive and negative controls with your progesterone assay (e.g., ELISA) to ensure it is performing correctly. Refer to the kit manufacturer's protocol for troubleshooting the assay itself.

  • Consider the Pulsatile Nature of Luteolysis: Natural luteolysis is induced by pulses of PGF2α. A single injection might not be sufficient in all cases or species to mimic the natural process fully. Studies in sheep suggest a minimum of five systemic pulses of PGF2α are required to consistently induce luteolysis.

Q4: My in vitro luteal cell culture model is not responding to this compound. What could be the issue?

In vitro models can present unique challenges:

  • Cell Type and Passage Number: Primary luteal cell cultures can lose key characteristics with repeated passaging. High-passage cells may show reduced expression of essential genes like the PGF2α receptor (FPr) and steroidogenic enzymes, compromising their responsiveness. It is recommended to use primary cultures or very early passage cells (e.g., P3).

  • Culture Conditions: The culture medium and supplements can significantly impact cell function. Ensure the culture conditions are optimized to maintain the steroidogenic phenotype of the luteal cells.

  • Lack of 3D Structure and Systemic Factors: A 2D cell culture lacks the complex microenvironment of the intact corpus luteum, including the vascular network and interactions with immune and other non-steroidogenic cells, which are critical components of the luteolytic process.

Visual Guides: Pathways and Workflows

PGF2a_Signaling_Pathway cluster_cell Luteal Cell This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC StAR_block Inhibition of StAR & Steroidogenesis Ca2->StAR_block Apoptosis Apoptosis Induction (Structural Luteolysis) Ca2->Apoptosis PKC->StAR_block PKC->Apoptosis Prog_decline ↓ Progesterone (Functional Luteolysis) StAR_block->Prog_decline

Caption: this compound/PGF2α signaling pathway in a luteal cell, leading to luteolysis.

Troubleshooting_Workflow Start Problem: Inconsistent or Failed Luteolysis Check_Timing 1. Was treatment in the mid-luteal phase (Day 6+)? Start->Check_Timing Timing_No No: CL was likely in refractory period. Adjust timing. Check_Timing->Timing_No No Check_Dose 2. Was correct dosage and route of administration used? Check_Timing->Check_Dose Yes Timing_Yes Yes Dose_No No: Recalculate dose and verify administration technique. Check_Dose->Dose_No No Check_Compound 3. Was the this compound compound stored and prepared correctly? Check_Dose->Check_Compound Yes Dose_Yes Yes Compound_No No: Use a fresh vial of compound and prepare new solution. Check_Compound->Compound_No No Check_Assay 4. Is the progesterone assay validated and running correctly? Check_Compound->Check_Assay Yes Compound_Yes Yes Assay_No No: Troubleshoot assay (check standards, controls, reagents). Check_Assay->Assay_No No Conclusion Consider species/individual variability or need for pulsatile administration. Check_Assay->Conclusion Yes Assay_Yes Yes

Caption: Troubleshooting workflow for experiments showing failed luteolysis.

Quantitative Data Summaries

Table 1: Recommended this compound Dosages for Luteolysis in Various Species

Species Recommended Dose (Total) Dose per kg Body Weight (bw) Administration Route Reference
Cattle 750 µg 1.0 - 2.5 µg/kg Intramuscular (IM)
Horses 450 µg 0.6 - 1.125 µg/kg Intramuscular (IM)
Pigs 300 - 600 µg 2.0 - 3.0 µg/kg Intramuscular (IM)

| Sheep | 150 - 225 µg | 2.5 - 3.75 µg/kg | Intramuscular (IM) | |

Table 2: Expected Progesterone Dynamics Following PGF2α Analogue Administration in Cattle

Time Post-Treatment Expected Plasma Progesterone Level Key Event Reference(s)
0 hours (Mid-luteal) > 1 ng/mL Baseline
1 - 4 hours Initial significant decrease Onset of functional luteolysis
12 - 24 hours Sharp decline, approaching < 1 ng/mL Advanced functional luteolysis

| 48 - 72 hours | Nadir levels (< 1 ng/mL) | Completion of functional luteolysis | |

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies (Rodent Model)

  • Reconstitution: Aseptically reconstitute lyophilized this compound powder in a sterile vehicle (e.g., sterile saline or phosphate-buffered saline, PBS). For example, to create a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of vehicle. Vortex briefly to ensure complete dissolution.

  • Dosage Calculation: Calculate the required injection volume based on the animal's body weight and the target dose. For example, for a 250g rat and a target dose of 250 µg/kg:

    • Total dose = 0.25 kg * 250 µg/kg = 62.5 µg

    • Volume to inject (from 1 mg/mL stock) = 62.5 µg / 1000 µg/mL = 0.0625 mL or 62.5 µL.

  • Administration: Administer the calculated volume via the desired route as specified in the approved animal protocol (e.g., subcutaneous or intraperitoneal injection). Use an appropriate gauge needle (e.g., 25-27G for rats).

  • Controls: Administer an equivalent volume of the vehicle alone to a control group of animals.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepared solutions are typically stable for up to 1 month at -20°C.

Protocol 2: Quantification of Progesterone using Competitive ELISA

This protocol is a generalized summary based on commercially available kits. Always follow the specific manufacturer's instructions for the kit you are using.

  • Reagent Preparation: Bring all kit components (standards, controls, buffers, enzyme conjugate, antibody) to room temperature before use. Prepare wash buffer by diluting the concentrated stock as per the kit instructions.

  • Standard Curve: Prepare a serial dilution of the progesterone standard provided in the kit to create a standard curve. This typically ranges from 0 to 10 ng/mL.

  • Sample Preparation: Thaw plasma or serum samples. If necessary, dilute samples in the provided assay buffer to ensure the progesterone concentration falls within the range of the standard curve.

  • Assay Procedure:

    • Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate (typically in duplicate).

    • Add the progesterone-enzyme conjugate to all wells.

    • Add the anti-progesterone antibody to all wells (some kits combine this with the conjugate).

    • Incubate the plate for the time and temperature specified in the manual (e.g., 60-90 minutes at room temperature), often with gentle shaking. During this step, progesterone in the sample competes with the enzyme-labeled progesterone for binding to the antibody.

  • Washing: Discard the contents of the plate and wash the wells 3-5 times with the prepared wash buffer to remove all unbound components.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well on a microplate reader at 450 nm within 15 minutes of adding the stop solution.

  • Calculation: The intensity of the color is inversely proportional to the concentration of progesterone in the sample. Calculate the progesterone concentration of the samples by comparing their absorbance readings to the standard curve generated from the standards.

Protocol 3: Histological Assessment of Corpus Luteum Regression

  • Tissue Collection: Euthanize the animal at the desired time point post-treatment. Surgically excise the ovaries and identify the corpus luteum (or corpora lutea).

  • Fixation: Immediately place the CL tissue in 10% neutral buffered formalin for 24-48 hours to fix the tissue architecture.

  • Processing: Dehydrate the fixed tissue through a graded series of ethanol concentrations (e.g., 70%, 95%, 100%), clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.

  • Staining (Hematoxylin and Eosin - H&E):

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

    • Stain with Hematoxylin to stain cell nuclei blue/purple.

    • Differentiate in acid-alcohol and "blue" in running tap water or a suitable bluing agent.

    • Counterstain with Eosin to stain cytoplasm and extracellular matrix pink/red.

  • Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and xylene, and coverslip using a permanent mounting medium.

  • Microscopic Examination: Examine the slides under a light microscope. Assess for signs of luteal regression, which include:

    • Pyknosis: Condensed, shrunken nuclei in apoptotic cells.

    • Increased Cytoplasmic Vacuolization: Indicating cellular stress and degeneration.

    • Decreased Luteal Cell Size: A general reduction in the size of the large and small luteal cells.

    • Infiltration of Immune Cells: Presence of macrophages and lymphocytes.

    • Increased Fibrosis: Replacement of steroidogenic cells with fibroblasts and connective tissue. Compare the histology of CL from treated animals to that of controls to quantify the extent of regression.

References

Technical Support Center: Minimizing Off-Target Effects of Tiaprost In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tiaprost in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α). Its primary on-target effect is mediated through the high-affinity binding to and activation of the prostaglandin F2α receptor (FP receptor).[1] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq protein. This activation initiates a downstream signaling cascade via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates various cellular processes.

Q2: What are the potential off-target effects of this compound and other PGF2α analogs?

A2: While specific off-target binding data for this compound is not extensively available in public literature, studies on other PGF2α analogs like latanoprost and bimatoprost have shown potential cross-reactivity with other prostanoid receptors, particularly the EP1 and EP3 receptors.[1] Such off-target binding can lead to unintended biological responses. Additionally, at high concentrations, prostaglandin analogs may have effects unrelated to receptor binding, and formulation components like preservatives can also contribute to in vitro artifacts.

Q3: How can I confirm that the observed effects in my experiment are due to on-target FP receptor activation?

A3: To confirm on-target activity, you can employ several strategies:

  • Use of a selective FP receptor antagonist: Pre-treatment of your cells with a selective FP receptor antagonist should block the effects of this compound.

  • Knockdown or knockout of the FP receptor: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate FP receptor expression should abolish the cellular response to this compound.

  • Dose-response analysis: A clear dose-dependent effect of this compound that correlates with its known potency for the FP receptor is indicative of on-target activity.

Q4: What are the critical factors to consider in my experimental design to minimize off-target effects?

A4: Careful experimental design is crucial. Key considerations include:

  • Concentration: Use the lowest concentration of this compound that elicits a robust on-target effect. Very high concentrations are more likely to cause off-target binding.

  • Purity of the compound: Ensure the purity of your this compound sample to avoid confounding results from contaminants.

  • Controls: Include appropriate positive and negative controls in all experiments. This includes vehicle controls and, if possible, a structurally related but inactive compound.

  • Cell line validation: Ensure your cell line expresses the FP receptor and that its expression level is consistent across experiments.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
High variability between replicate experiments. Inconsistent cell passage number or confluency.Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of the experiment.
Instability of this compound in solution.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Unexpected or inconsistent cellular response. Off-target effects at other prostanoid receptors.Perform a receptor selectivity panel using competitive binding assays to determine the binding affinity of this compound for other prostanoid receptors (EP, DP, IP, TP).
Cellular stress due to high solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and consistent across all wells, including controls.
Lack of a dose-response relationship. This compound concentration range is too high or too low.Perform a wider range of serial dilutions to identify the optimal concentration range for your specific cell type and assay.
Degradation of the compound.Verify the storage conditions and stability of your this compound stock.

Data Presentation: Comparative Selectivity of PGF2α Analogs

Compound FP Receptor Ki (nM) EP1 Receptor Ki (nM) EP3 Receptor Ki (nM) Other Prostanoid Receptors Reference
PGF2α3-4Data variesData variesBinds to other receptors with lower affinity[2]
Latanoprost Acid98119 (functional activity)>10,000Minimal affinity for DP, EP4, IP, TP[1]
Travoprost Acid3595403501Minimal affinity for DP, EP4, IP, TP[1]
Bimatoprost Acid8395387Lower affinity for other receptors

Note: This data is for comparative purposes to guide experimental design. The exact Ki values can vary depending on the experimental conditions and cell system used.

Experimental Protocols

Competitive Radioligand Binding Assay for Prostanoid Receptor Selectivity

This assay determines the binding affinity of this compound to the FP receptor and other prostanoid receptors (EP1, EP2, EP3, EP4, DP, IP, TP).

Materials:

  • Cell membranes prepared from cell lines stably expressing each human prostanoid receptor.

  • Radioligand specific for each receptor (e.g., [3H]-PGF2α for the FP receptor).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filter harvester.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, cell membranes, and the specific radioligand at a concentration close to its Kd.

    • Non-specific Binding (NSB): Assay buffer, cell membranes, radioligand, and a high concentration of a known unlabeled ligand for that receptor to saturate the binding sites.

    • Competitive Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following FP receptor activation by this compound.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into the microplate and allow them to attach overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Compound Addition: Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of this compound.

    • Use non-linear regression to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds and Activates G_Protein Gαq FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response Triggers

Caption: On-target signaling pathway of this compound via the FP receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare cell membranes expressing prostanoid receptors D Incubate membranes, radioligand, and this compound (or control) A->D B Prepare serial dilutions of this compound B->D C Prepare radioligand C->D E Separate bound and free radioligand via filtration D->E F Measure bound radioactivity E->F G Calculate specific binding F->G H Plot competitive binding curve G->H I Determine IC50 and calculate Ki H->I

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting_Logic Start Unexpected In Vitro Result Check_Concentration Is the this compound concentration in the optimal range? Start->Check_Concentration Check_Controls Are vehicle and other controls behaving as expected? Check_Concentration->Check_Controls Yes Optimize_Experiment Optimize Experimental Conditions Check_Concentration->Optimize_Experiment No Check_Purity Is the compound pure and stable? Check_Controls->Check_Purity Yes Check_Controls->Optimize_Experiment No Investigate_Off_Target Potential Off-Target Effect Check_Purity->Investigate_Off_Target Yes Check_Purity->Optimize_Experiment No Perform_Selectivity_Assay Perform Receptor Selectivity Assays Investigate_Off_Target->Perform_Selectivity_Assay

Caption: Troubleshooting logic for unexpected in vitro results.

References

Technical Support Center: Overcoming Lack of Response to Tiaprost in Bovine Subjects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments involving Tiaprost in bovine subjects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound for estrus synchronization and other reproductive applications in cattle.

Issue Potential Cause Troubleshooting Steps
Failure to Induce Luteolysis (No Estrus) 1. Administration during an unresponsive phase of the estrous cycle (e.g., before day 5).[1] 2. Absence of a functional corpus luteum (CL).[1][2] 3. Incorrect dosage or administration route.[3][4] 4. Suboptimal body condition score or nutritional status of the animal. 5. Stress factors impacting the animal's reproductive physiology.1. Ensure treatment is administered between days 6 and 17 of the estrous cycle for optimal effect. 2. Confirm the presence of a functional CL via palpation or ultrasonography before treatment. 3. Verify the correct dosage and route of administration as per the product label. Intramuscular injection is a common route. 4. Assess and improve the nutritional plan to ensure cows are in adequate body condition (BCS of 5 or greater on a 9-point scale). 5. Minimize handling stress and ensure a comfortable environment for the animals.
Variable or Poor Synchronization of Estrus 1. Variation in the stage of the follicular wave at the time of treatment. 2. Individual animal variation in response to prostaglandin F2α (PGF2α). 3. Inconsistent drug absorption or metabolism.1. Implement a presynchronization protocol using GnRH to control follicular wave emergence before this compound administration. 2. Consider a two-injection protocol with a 14-day interval to synchronize a larger proportion of the herd. 3. Ensure proper injection technique to maximize drug absorption. For timed artificial insemination (TAI) protocols, adherence to the specified timing of injections is critical.
Low Pregnancy Rates Post-Treatment 1. Suboptimal timing of artificial insemination (AI) relative to ovulation. 2. Poor semen quality or improper AI technique. 3. Underlying fertility issues in the cow or bull. 4. Incomplete luteal regression leading to a suboptimal uterine environment.1. For protocols requiring heat detection, inseminate approximately 12 hours after observing standing estrus. For TAI protocols, strictly follow the recommended insemination window. 2. Ensure semen is handled and deposited correctly by a trained technician. 3. Conduct a thorough reproductive evaluation of both the cow and the sire. 4. Consider a protocol with a second PGF2α injection or a combination with GnRH to ensure complete luteolysis and optimize the timing of ovulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in bovine subjects?

A1: this compound is a synthetic analogue of prostaglandin F2α (PGF2α). Its primary mechanism of action is to induce luteolysis, which is the regression of the corpus luteum (CL). The CL produces progesterone, a hormone essential for maintaining pregnancy. By causing the CL to regress, this compound leads to a rapid decline in progesterone levels. This decline removes the inhibition on the hypothalamus and pituitary gland, allowing for the final maturation of an ovarian follicle, the onset of estrus (heat), and subsequent ovulation.

Q2: Why is the timing of this compound administration critical for its efficacy?

A2: The responsiveness of the corpus luteum to PGF2α and its analogs like this compound is dependent on its stage of development. The CL is generally unresponsive to PGF2α before day 5 of the estrous cycle. Administration during this refractory period will not induce luteolysis. The highest efficacy is observed when this compound is administered during the mid-luteal phase (approximately days 6 to 17 of the cycle) when the CL is mature and fully functional.

Q3: Can this compound be used in anestrous (non-cycling) cows?

A3: this compound is only effective in cows that have a functional corpus luteum, meaning they must be cycling. It will not induce estrus in anestrous cows because they lack a CL for the drug to act upon. For anestrous animals, protocols that include a progestin, such as a CIDR (Controlled Internal Drug Release), are recommended to induce cyclicity.

Q4: What are the advantages of using a combination protocol (e.g., with GnRH) over this compound alone?

A4: While this compound alone can be effective for estrus synchronization in cycling cattle, combination protocols involving Gonadotropin-Releasing Hormone (GnRH) offer tighter control over the timing of ovulation. A common protocol, Ovsynch, involves an initial GnRH injection to synchronize follicular wave emergence, followed by a PGF2α (like this compound) injection 7 days later to regress the CL, and a second GnRH injection 48-56 hours after that to trigger a synchronized ovulation. This allows for fixed-time artificial insemination (TAI) without the need for estrus detection, which can improve labor efficiency and pregnancy rates in large herds.

Q5: Are there any known resistance mechanisms to this compound in cattle?

A5: True pharmacological resistance to this compound, akin to antibiotic or anthelmintic resistance, is not a well-documented phenomenon in cattle. The failure of an animal to respond to treatment is typically due to physiological or management factors rather than a developed resistance. These factors include administering the drug at the wrong stage of the estrous cycle, the absence of a functional corpus luteum, or poor health and nutritional status of the animal.

Experimental Protocols

Protocol 1: Single Injection Estrus Synchronization

Objective: To synchronize estrus in a group of cycling beef cows or heifers.

Methodology:

  • Palpate all animals to confirm the presence of a functional corpus luteum.

  • Administer a single intramuscular injection of this compound at the labeled dose to all eligible animals.

  • Beginning 24 to 48 hours after the injection, begin intensive heat detection for the next 5 to 7 days.

  • Inseminate animals approximately 12 hours after the observation of standing estrus.

Protocol 2: Ovsynch Timed Artificial Insemination (TAI)

Objective: To synchronize ovulation for TAI in dairy or beef cows.

Methodology:

  • Day 0: Administer an injection of GnRH (100 µg, IM).

  • Day 7: Administer an injection of this compound (or another PGF2α analog) at the labeled dose (IM).

  • Day 9 (56 hours after PGF2α): Administer a second injection of GnRH (100 µg, IM).

  • Day 10 (16-20 hours after second GnRH): Perform TAI on all cows without the need for estrus detection.

Visualizations

Signaling Pathway of PGF2α-Induced Luteolysis

PGF2alpha_Signaling This compound This compound (PGF2α Analog) FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ERK_MAPK ERK/MAPK Pathway Activation Ca_PKC->ERK_MAPK Gene_Expression Altered Gene Expression (↑ FOS, JUN) ERK_MAPK->Gene_Expression Progesterone_Inhibition ↓ Progesterone Synthesis Gene_Expression->Progesterone_Inhibition Apoptosis Luteal Cell Apoptosis Gene_Expression->Apoptosis Luteolysis Corpus Luteum Regression Progesterone_Inhibition->Luteolysis Apoptosis->Luteolysis

Caption: PGF2α signaling cascade leading to luteolysis in bovine luteal cells.

Experimental Workflow for Ovsynch Protocol

Ovsynch_Workflow cluster_timeline Start Start of Protocol Day0 Day 0: Administer GnRH Start->Day0 Day7 Day 7: Administer this compound (PGF2α) Day0->Day7  7 days Day9 Day 9 (56h post-PGF): Administer second GnRH Day7->Day9  56 hours Day10 Day 10 (16-20h post-GnRH): Timed Artificial Insemination Day9->Day10  16-20 hours End End of Protocol Day10->End

Caption: Timeline and key steps of the Ovsynch TAI protocol.

References

Technical Support Center: Optimizing Tiaprost-Based Synchronization Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the success rate of estrus synchronization experiments utilizing Tiaprost, a synthetic analogue of prostaglandin F2α (PGF2α).

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based synchronization protocols in a question-and-answer format.

Question: What are the primary causes of a poor estrus response following this compound administration?

Answer: A suboptimal estrus response after this compound treatment can stem from several factors:

  • Animal-Related Factors:

    • Anestrus: A significant portion of animals may not be cycling (anestrous), often due to poor body condition, recent parturition, or environmental stress. This compound is only effective in animals with a functional corpus luteum (CL).[1]

    • Immature Corpus Luteum: Administration of this compound too early in the estrous cycle (before day 5-6) when the CL is not fully developed and responsive will result in protocol failure.[2]

    • Body Condition Score (BCS): Animals with a low BCS may have compromised reproductive function, leading to a poor response to hormonal treatments.

  • Protocol and Administration Errors:

    • Incorrect Timing: Deviating from the recommended timing for this compound injection within a specific protocol can disrupt the synchronization of luteolysis and follicular development.

    • Improper Dosage or Administration: Underdosing or incorrect administration route (e.g., subcutaneous instead of intramuscular if specified) can lead to insufficient luteolytic effect.

Question: We observed a high estrus response, but the conception rates are low. What could be the issue?

Answer: Low conception rates despite a good estrus response can be attributed to several factors occurring around the time of insemination:

  • Semen Quality and Handling: Poor quality semen, improper thawing procedures, or incorrect handling can significantly reduce fertilization rates.

  • Insemination Timing: Inseminating too early or too late relative to ovulation will decrease the chances of successful fertilization. The window for optimal insemination is typically 12-16 hours after the onset of estrus.

  • Inseminator Technique: Inexperienced or improper artificial insemination (AI) technique can lead to uterine trauma or incorrect semen placement.

  • Uterine Environment: Underlying uterine pathologies or infections can create an inhospitable environment for sperm and embryos.

Question: How can we differentiate between a protocol failure and an issue with estrus detection?

Answer: Differentiating between these two issues is crucial for effective troubleshooting.

  • Protocol Failure: If a large proportion of the synchronized group fails to show estrus, it is more likely a protocol-related issue. This could be due to the presence of anestrous animals or incorrect hormone administration. Ultrasonography to assess ovarian structures (presence and size of CL and follicles) at key points in the protocol can help diagnose a protocol failure.

  • Estrus Detection Inaccuracy: If estrus is occurring but not being detected, it points to issues with the detection method. This can be addressed by:

    • Increasing the frequency and duration of visual observation.

    • Utilizing estrus detection aids such as tail paint, chalk, or electronic monitoring systems.

    • Implementing a fixed-time artificial insemination (FTAI) protocol, which eliminates the need for estrus detection.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in estrus synchronization?

A1: this compound, as a PGF2α analogue, induces luteolysis, which is the regression of the corpus luteum. The CL produces progesterone, a hormone that maintains pregnancy and inhibits the return to estrus. By causing the breakdown of the CL, progesterone levels decline, allowing for the final maturation of an ovarian follicle, the onset of estrus (heat), and subsequent ovulation.[4]

Q2: When is the optimal time to administer this compound in a synchronization protocol?

A2: this compound is effective when administered during the luteal phase of the estrous cycle when a mature, functional corpus luteum is present. This is typically between days 6 and 16 of the cycle. Administration outside of this window will not be effective.

Q3: Can this compound be used in all types of cattle?

A3: this compound is effective in both beef and dairy cattle. However, the specific protocol and timing may need to be adjusted based on the production system, physiological status of the animals (e.g., lactating vs. non-lactating), and whether they are Bos taurus or Bos indicus breeds, as there can be differences in follicular wave dynamics and response to hormonal treatments.

Q4: What is the role of GnRH in this compound-based protocols?

A4: Gonadotropin-releasing hormone (GnRH) is often used in conjunction with this compound in protocols like Ovsynch. An initial GnRH injection can synchronize follicular wave emergence, ensuring a more synchronous group of follicles for subsequent development. A second GnRH injection after the this compound-induced luteolysis can then trigger a synchronized ovulation, which is essential for fixed-time AI.

Q5: How does the inclusion of a progesterone-releasing device (e.g., CIDR) improve the success of this compound protocols?

A5: A Controlled Internal Drug Release (CIDR) device provides exogenous progesterone. Its inclusion in a protocol can:

  • Induce cyclicity in some anestrous animals, making them responsive to subsequent this compound treatment.

  • Ensure that all animals are at a similar stage of the cycle (luteal phase) when the CIDR is removed and this compound is administered, leading to a tighter synchrony of estrus.

  • Prevent premature estrus in animals that might naturally regress their CL early in the protocol.

Data Presentation

The following tables summarize quantitative data on the efficacy of various synchronization protocols, including those using PGF2α analogues like this compound.

Table 1: Comparative Efficacy of Different PGF2α Analogues in Estrus Synchronization

PGF2α AnalogueEstrus Response Rate (%)Conception Rate (%)Pregnancy Rate (%)Reference(s)
This compound ~92% (in cows with a functional CL)Data not consistently reported in direct comparisonData not consistently reported in direct comparison
Dinoprost 57.6% - 91.3%38.6% - 66.2%31.4% - 54.9%
Cloprostenol 59.4% - 86.6%46.6% - 65.2%39.2% - 57.5%

Note: Success rates can vary significantly based on the specific protocol, herd management, and animal factors.

Table 2: Success Rates of Common Synchronization Protocols Utilizing PGF2α

ProtocolEstrus Response Rate (%)First Service Conception Rate (%)Overall Pregnancy Rate (%)Reference(s)
Ovsynch N/A (FTAI)35% - 48%27% - 45%
CO-Synch + CIDR ~90%50% - 60%47% - 55%
Presynch + Ovsynch N/A (FTAI)40% - 50%~42%
Two PGF2α Injections (14-day interval) 60% - 80%45% - 65%30% - 50%

Experimental Protocols

Below are detailed methodologies for key experiments related to evaluating the success of this compound-based synchronization protocols.

Protocol 1: Evaluation of Estrus Response and Conception Rate

Objective: To determine the percentage of animals that exhibit estrus and conceive following a synchronization protocol.

Methodology:

  • Animal Selection: Select a cohort of reproductively sound, non-pregnant cows or heifers with an appropriate body condition score (BCS > 5 on a 9-point scale).

  • Protocol Administration: Implement the chosen this compound-based synchronization protocol (e.g., Ovsynch, CO-Synch + CIDR) with strict adherence to the specified timings for all hormonal injections and device insertions/removals.

  • Estrus Detection:

    • Beginning 24 hours after the this compound injection (or CIDR removal), conduct continuous visual observation for signs of estrus (e.g., standing to be mounted, mounting other animals, restlessness, clear mucus discharge).

    • Observations should be performed for at least 30 minutes, 3-4 times daily (early morning, midday, and late evening).

    • Utilize estrus detection aids like tail paint or pressure-activated patches to supplement visual observation. An animal is considered in estrus when a significant portion of the paint/chalk is rubbed off or the patch is activated.

  • Artificial Insemination: Inseminate animals approximately 12 hours after the first observation of standing estrus (AM/PM rule). For FTAI protocols, inseminate all animals at the predetermined time.

  • Data Collection:

    • Estrus Response Rate: (Number of animals exhibiting estrus / Total number of synchronized animals) x 100.

    • Conception Rate: (Number of pregnant animals / Number of inseminated animals) x 100.

    • Pregnancy Rate: (Number of pregnant animals / Total number of synchronized animals) x 100.

  • Pregnancy Diagnosis: Perform pregnancy diagnosis via transrectal ultrasonography or palpation between 30 and 60 days post-insemination.

Protocol 2: Assessment of Luteolysis via Progesterone Measurement

Objective: To confirm the luteolytic efficacy of this compound by measuring changes in plasma progesterone concentrations.

Methodology:

  • Animal Selection and Synchronization: Select cycling animals and initiate a synchronization protocol.

  • Blood Sampling:

    • Collect a blood sample via coccygeal venipuncture into a heparinized tube immediately before the administration of this compound (Time 0).

    • Collect subsequent blood samples at 24, 48, and 72 hours post-Tiaprost injection.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -20°C until analysis.

  • Progesterone Assay: Measure the concentration of progesterone in the plasma samples using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Successful luteolysis is generally defined as a decline in plasma progesterone concentration to below 1 ng/mL within 48 to 72 hours after this compound administration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tiaprost_Luteolysis_Pathway cluster_cell Luteal Cell This compound This compound (PGF2α Analogue) FP_Receptor FP Receptor (Gq-protein coupled) This compound->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ store) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ Intracellular [Ca2+] ER->Ca_release Induces Ca_release->PKC Co-activates Apoptosis Apoptosis Signaling Ca_release->Apoptosis Initiates Progesterone_synthesis ↓ Progesterone Synthesis Ca_release->Progesterone_synthesis Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_Pathway Activates MAPK_Pathway->Apoptosis Contributes to Luteolysis Luteolysis (CL Regression) Apoptosis->Luteolysis Progesterone_synthesis->Luteolysis

Caption: this compound-induced luteolysis signaling cascade in a bovine luteal cell.

Ovsynch_Protocol_Workflow Day0 Day 0 Administer GnRH Day7 Day 7 Administer this compound (PGF2α) Day0->Day7 Synchronizes Follicular Wave Day9 Day 9 (56h later) Administer GnRH Day7->Day9 Induces Luteolysis Day10 Day 10 (16h later) Fixed-Time AI Day9->Day10 Triggers Ovulation

Caption: A typical Ovsynch protocol workflow incorporating this compound.

Troubleshooting_Logic Start Low Success Rate CheckEstrus Assess Estrus Response Rate Start->CheckEstrus LowEstrus Low Estrus Response CheckEstrus->LowEstrus Poor GoodEstrus Good Estrus Response CheckEstrus->GoodEstrus Good CheckAnimals Evaluate Animal Factors (Anestrus, BCS) LowEstrus->CheckAnimals CheckProtocol Review Protocol Execution LowEstrus->CheckProtocol CheckSemenAI Evaluate Semen Quality & AI Technique/Timing GoodEstrus->CheckSemenAI AnimalIssues Address Nutrition, Select Cycling Animals CheckAnimals->AnimalIssues ProtocolIssues Ensure Correct Timing & Dosing CheckProtocol->ProtocolIssues SemenAIIssues Improve Semen Handling & AI Procedures CheckSemenAI->SemenAIIssues

Caption: A logical workflow for troubleshooting poor success rates in synchronization protocols.

References

Common pitfalls in preparing Tiaprost working solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiaprost. The information is presented in a question-and-answer format to directly address common issues encountered during the preparation of this compound working solutions.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous buffer.

A1: This is a common issue as this compound, like many prostaglandin F2α analogues, has poor solubility in aqueous solutions at neutral pH. To resolve this, it is recommended to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvents: Use anhydrous ethanol or dimethyl sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add a small volume of the chosen organic solvent (e.g., 100 µL to 1 mg of this compound) to the vial.

    • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Important Note: When preparing for cell culture experiments, the final concentration of the organic solvent in the working solution should be kept low (typically <0.1% for DMSO) to avoid cytotoxicity.

Q2: I've prepared my this compound stock solution in an organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer.

A2: Precipitation upon dilution into an aqueous medium is a strong indication that the solubility limit of this compound in the final buffer has been exceeded.

  • Troubleshooting Steps:

    • Increase the proportion of organic solvent in the final solution (if experimentally permissible): This is often not an option for cell-based assays.

    • Decrease the final concentration of this compound: This is the most common solution. Prepare a more dilute working solution.

    • Use a surfactant or solubilizing agent: In some non-cellular assays, a small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 can help maintain solubility. However, the compatibility of such agents with your specific experiment must be verified.

    • pH adjustment of the aqueous buffer: The solubility of prostaglandins can be pH-dependent. While specific data for this compound is limited, prostaglandin F2α analogues are generally more stable in slightly acidic to neutral pH. Extreme pH values should be avoided as they can lead to degradation.

Q3: I am seeing inconsistent or no biological effect in my experiments.

A3: This could be due to several factors related to the preparation and handling of the this compound working solution.

  • Check for Degradation:

    • Age of the solution: this compound solutions, especially when diluted in aqueous buffers, should be prepared fresh for each experiment.[1] Stock solutions in anhydrous organic solvents are more stable but should be stored properly.

    • Storage conditions: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C or lower.[1]

    • Light exposure: Protect solutions from direct light, as prostaglandins can be light-sensitive.

  • Verify Concentration:

    • Ensure accurate weighing of the solid this compound and precise measurement of the solvent volume.

    • If possible, verify the concentration of your stock solution using a suitable analytical method like HPLC-UV.

  • Experimental Controls:

    • Include a vehicle control (the final concentration of the solvent used to dissolve this compound) in your experiments to ensure the observed effects are not due to the solvent.

    • Use a positive control (a compound with a known effect in your assay) to validate the experimental setup.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing this compound stock solutions?

A: Anhydrous ethanol and dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for preparing stock solutions of this compound and other prostaglandin F2α analogues due to their good solubilizing properties for this class of compounds.

Q: How should I store my this compound stock solution?

A: this compound stock solutions in organic solvents should be stored in tightly sealed vials at -20°C.[1] It is best practice to prepare small aliquots to avoid multiple freeze-thaw cycles. Some sources suggest that solutions stored at -20°C can be stable for up to two years.

Q: For how long is a diluted aqueous working solution of this compound stable?

A: It is highly recommended to prepare aqueous working solutions of this compound fresh on the day of the experiment.[1] The stability of prostaglandins in aqueous solutions can be limited, and they are susceptible to degradation.

Q: What is the typical final concentration of DMSO that is safe for cells in culture?

A: For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.1% (v/v) to minimize cytotoxicity. However, it is always advisable to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent.

Data Presentation

Table 1: Solubility of Prostaglandin F2α Analogues in Common Solvents (General Guidance)

SolventSolubilityRemarks
WaterPractically InsolubleSolubility is very low at neutral pH.
EthanolSolubleA common choice for preparing stock solutions.
MethanolSolubleAnother suitable organic solvent for stock solutions.
DMSOSolubleOften used for preparing highly concentrated stock solutions.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended Duration
Stock SolutionAnhydrous Ethanol or DMSO-20°CUp to 2 years (in aliquots)
Working SolutionAqueous Buffer/Cell Culture Medium2-8°CUse immediately; prepare fresh

Experimental Protocols

Protocol: Preparation of a this compound Working Solution for in vitro Cell-Based Assays

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium (appropriate for your cell line)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of solid this compound and the anhydrous DMSO to come to room temperature before opening.

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the mass of this compound and its molecular weight.

    • Carefully add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

    • Vortex the vial thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To facilitate accurate preparation of the final working solution, it is often helpful to make an intermediate dilution (e.g., 1 mM) from the concentrated stock solution using sterile cell culture medium or a suitable buffer.

  • Prepare the Final Working Solution:

    • Serially dilute the intermediate solution (or the concentrated stock solution) with sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure that the final concentration of DMSO in the working solution applied to your cells is below the cytotoxic level (typically ≤ 0.1%). For example, if your final working solution contains 0.1% DMSO, your vehicle control should be cell culture medium with 0.1% DMSO.

  • Application to Cells:

    • Add the prepared working solutions and vehicle control to your cell cultures according to your experimental design.

    • Gently mix the contents of the culture plates/wells after adding the solutions.

  • Storage of Stock Solution:

    • Aliquot the remaining concentrated stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

Mandatory Visualization

Tiaprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FP_receptor FP Receptor (Prostaglandin F2α Receptor) This compound->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Downstream Downstream Cellular Effects (e.g., Luteolysis) PKC->Downstream Phosphorylates Targets

Caption: this compound signaling pathway via the FP receptor.

References

Technical Support Center: Validating the Bioactivity of Tiaprost

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the bioactivity of a new batch of Tiaprost, a prostaglandin F2α (PGF2α) analogue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic structural analogue of prostaglandin F2α (PGF2α). It exerts its biological effects by acting as an agonist at the PGF2α receptor, also known as the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[1][2]

Q2: What is the primary signaling pathway activated by this compound?

A2: Upon binding to the FP receptor, this compound initiates a Gq-mediated signaling cascade. This involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering a rapid increase in intracellular calcium concentration ([Ca2+]i).[1][3]

Q3: Which in vitro assays are recommended for validating the bioactivity of a new this compound batch?

A3: The most direct method to validate the bioactivity of a new this compound batch is to perform a cell-based functional assay that quantifies the activation of the FP receptor. Recommended assays include:

  • Calcium Mobilization Assays: These assays directly measure the transient increase in intracellular calcium concentration that occurs immediately after receptor activation.

  • Inositol Phosphate (IP1) Accumulation Assays: This method measures the accumulation of IP1, a stable downstream metabolite of IP3. It provides a robust and cumulative measure of Gq pathway activation.

Q4: What cell line should I use for the bioactivity assay?

A4: The ideal cell line is one that endogenously expresses the FP receptor, such as certain human endometrial or trabecular meshwork cells. Alternatively, a host cell line like HEK293 or CHO cells that has been stably or transiently transfected to express the human FP receptor is commonly used. Using a recombinant cell line ensures that the observed activity is specific to the FP receptor.

Q5: What is the expected potency (EC50) for this compound?

A5: The half-maximal effective concentration (EC50) is a key parameter for quantifying the potency of a new batch. While the exact EC50 for this compound can vary depending on the cell line and assay conditions, the natural ligand PGF2α typically exhibits an EC50 in the low nanomolar range (~1 nM) in receptor binding and functional assays. A new batch of this compound should have an EC50 value that is consistent with previous batches and the reference standard.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key biological pathway and a general workflow for validating this compound bioactivity.

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP FP Receptor Gq Gαq FP->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Contraction, Proliferation) Ca->Response PKC->Response This compound This compound This compound->FP Binds

Caption: this compound activates the Gq signaling cascade via the FP receptor.

Experimental_Workflow prep Step 1: Reagent Preparation seed Step 2: Cell Seeding (FP Receptor-Expressing Cells) prep->seed load Step 3: Dye Loading (e.g., Fluo-4 AM for Calcium Assay) seed->load stim Step 4: Cell Stimulation (Dose-Response of this compound) load->stim read Step 5: Signal Detection (Fluorescence Plate Reader) stim->read analyze Step 6: Data Analysis (Dose-Response Curve & EC50) read->analyze validate Step 7: Validation Check (Compare EC50 to Reference) analyze->validate

Caption: General experimental workflow for this compound bioactivity validation.

Quantitative Data Summary

The potency of a new batch of this compound should be compared against a qualified reference standard or historical data from previous batches. The primary quantitative measure is the EC50 value derived from a 4-parameter logistic curve fit of the dose-response data.

CompoundReceptor TargetTypical AssayExpected Potency (EC50)
This compound FP ReceptorCalcium Mobilization / IP1 AccumulationConsistent with reference standard
PGF2α (Reference) FP ReceptorCalcium Mobilization / IP1 Accumulation1 - 10 nM

Note: The EC50 value is highly dependent on the specific assay conditions, including cell type, receptor expression level, and incubation times. The values provided serve as a general guideline.

Troubleshooting Guide

Encountering unexpected results is a common part of in vitro pharmacology. This guide addresses frequent issues.

ProblemPossible CausesRecommended Solutions
No response or very weak signal Cell Health: Cells are unhealthy, of a high passage number, or were seeded at an incorrect density.Reagent Issue: this compound has degraded; incorrect buffer composition.Receptor Expression: Low or no FP receptor expression in the chosen cell line.Cell Culture: Use cells at a low, consistent passage number. Confirm viability before the assay. Optimize cell seeding density.Reagents: Prepare fresh this compound dilutions from a validated stock for each experiment. Verify buffer pH and composition.Expression: Confirm FP receptor expression via qPCR, Western blot, or by using a high-potency control agonist like PGF2α.
High background signal Constitutive Activity: High receptor expression levels may lead to agonist-independent signaling.Assay Components: Autofluorescence from compounds or media; nonspecific binding of detection reagents.Receptor Level: If using a transfected cell line, consider titrating down the amount of plasmid used for transfection to reduce expression levels.Controls: Include "cells only" and "buffer only" wells to measure background fluorescence.
High variability between replicates Pipetting Inaccuracy: Inconsistent volumes, especially during serial dilutions.Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells.Edge Effects: Evaporation from wells on the perimeter of the plate.Technique: Use calibrated pipettes. Ensure thorough mixing of cell suspensions and reagents. Mix the cell suspension gently between plating steps.Plating: After seeding, let the plate sit at room temperature for 20-30 minutes to allow even cell settling before incubation.Incubation: Use a humidified incubator. Consider leaving the outer wells empty or filling them with sterile buffer.
Dose-response curve is shifted Incorrect Concentration: Errors in calculating stock concentration or serial dilutions.Reagent Binding: this compound may bind to plastics or proteins (e.g., albumin) in the assay medium, reducing its free concentration.Verification: Double-check all calculations. Confirm the molecular weight and purity of the new this compound batch.Assay Buffer: Use low-protein or serum-free media for the stimulation step if possible. Consider using low-binding microplates.

digraph "Troubleshooting_Tree" {
graph [size="7.6,", bgcolor="#FFFFFF"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Unexpected Results in\nBioactivity Assay", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the Positive Control\n(e.g., PGF2α) working?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

a1_yes [label="Yes"]; a1_no [label="No"];

prob_this compound [label="Issue is likely with the\nnew this compound batch.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_this compound [label="Check this compound:\n- Purity & Identity\n- Stock Concentration\n- Dilution Series\n- Storage Conditions", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

prob_assay [label="Issue is likely with the\nassay system.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_assay [label="Check System:\n- Cell Health & Passage #\n- Receptor Expression\n- Reagent/Buffer Integrity\n- Instrument Settings", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> prob_this compound [label="Yes"]; q1 -> prob_assay [label="No"]; prob_this compound -> sol_this compound; prob_assay -> sol_assay; }

Caption: A decision tree for troubleshooting unexpected assay results.

Experimental Protocols

Below are detailed methodologies for two recommended bioactivity assays.

Protocol 1: Calcium Mobilization Assay

This assay measures the immediate increase in intracellular calcium upon FP receptor activation using a fluorescent calcium indicator like Fluo-4 AM.

1. Materials:

  • FP receptor-expressing cells (e.g., HEK293-hFP)

  • Black, clear-bottom 96-well or 384-well microplates

  • This compound (new batch and reference standard)

  • PGF2α (positive control)

  • Fluo-4 AM calcium indicator dye

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

2. Cell Preparation:

  • The day before the assay, seed the FP receptor-expressing cells into black, clear-bottom microplates. A typical density is 40,000 - 80,000 cells per well for a 96-well plate.

  • Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

3. Dye Loading:

  • Prepare a Fluo-4 AM dye-loading solution in Assay Buffer according to the manufacturer's instructions.

  • Aspirate the culture medium from the cell plate and add 100 µL (for 96-well) of the dye-loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

4. Assay Execution:

  • Prepare a separate "compound plate" with serial dilutions of this compound (new batch and reference) and PGF2α in Assay Buffer at 3x the final desired concentration.

  • Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Set the instrument to measure fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.

  • Establish a stable baseline reading for 10-20 seconds.

  • Program the instrument to automatically inject the compound dilutions into the cell plate.

  • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

5. Data Analysis:

  • Calculate the response for each well (e.g., maximum peak fluorescence minus baseline).

  • Plot the response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value and maximum response.

Protocol 2: IP1-HTRF Accumulation Assay

This assay quantifies the accumulation of IP1, a stable metabolite in the Gq pathway, using Homogeneous Time-Resolved Fluorescence (HTRF).

1. Materials:

  • FP receptor-expressing cells

  • White, solid-bottom 384-well microplates

  • This compound (new batch and reference standard)

  • PGF2α (positive control)

  • IP1-HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer)

  • Stimulation Buffer (typically provided in the kit, contains LiCl to inhibit IP1 degradation).

  • HTRF-compatible plate reader.

2. Cell Preparation:

  • Harvest and resuspend cells in culture medium.

  • Dispense the cell suspension into the wells of a 384-well plate.

  • Incubate overnight at 37°C with 5% CO2.

3. Assay Execution:

  • Prepare serial dilutions of this compound and PGF2α in Stimulation Buffer.

  • Aspirate the culture medium from the cells and add the compound dilutions.

  • Incubate the plate at 37°C for the time recommended by the kit manufacturer (typically 30-60 minutes) to allow for IP1 accumulation.

  • Lyse the cells by adding the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) prepared in the kit's lysis buffer.

  • Incubate at room temperature for 60 minutes, protected from light.

4. Signal Detection and Analysis:

  • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • The signal is inversely proportional to the amount of IP1 produced. Convert the HTRF ratio to IP1 concentration using a standard curve run in parallel.

  • Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

References

Technical Support Center: Tiaprost Administration and Progesterone Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals using Tiaprost, a prostaglandin F2α (PGF2α) analog, to induce luteolysis. It provides detailed information, troubleshooting advice, and standardized protocols to help interpret variable progesterone responses during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on the corpus luteum (CL) and progesterone levels?

A1: this compound, a synthetic analog of PGF2α, induces luteolysis, which is the regression of the corpus luteum. This process occurs in two main stages:

  • Functional Luteolysis: A rapid decrease in the synthesis and secretion of progesterone by the luteal cells.[1][2] this compound binds to the prostaglandin F2α receptor (FP) on luteal cells, activating a signaling cascade that involves increased intracellular calcium and protein kinase C (PKC) activity.[2][3] This cascade inhibits key steroidogenic enzymes responsible for progesterone production.

  • Structural Luteolysis: The subsequent physical degradation and apoptosis (programmed cell death) of the luteal cells, leading to the complete regression of the CL tissue.[1]

Q2: What is the expected progesterone profile following a successful this compound administration?

A2: Following a single, effective dose of this compound during the mid-luteal phase, a sharp and rapid decline in peripheral progesterone concentrations is expected. In cattle, for instance, progesterone levels typically fall below 1 ng/mL within 48 to 72 hours, which is the primary indicator of successful luteolysis.

Q3: Why is the timing of this compound administration critical for a successful response?

A3: The corpus luteum is only fully responsive to PGF2α during a specific window of its lifespan. A mature CL, typically 5-6 days post-ovulation, has the necessary density of FP receptors for this compound to exert its full luteolytic effect.

  • Administration Too Early (Developing CL): A CL that is less than 5 days old is often refractory or resistant to this compound, and treatment will likely fail to induce luteolysis.

  • Administration Too Late (Regressing CL): If the CL is already naturally regressing at the end of the cycle, the effect of exogenous this compound will be minimal and difficult to distinguish from the natural decline in progesterone.

Q4: Can progesterone levels decrease initially and then rebound?

A4: Yes, this phenomenon can occur and typically indicates incomplete luteolysis. A single dose of this compound might be insufficient to cause the complete structural regression of the CL. While functional luteolysis (a temporary drop in progesterone) may occur, the luteal cells can recover and resume progesterone secretion if the structure remains viable. In such cases, a second dose of this compound may be necessary to achieve complete luteolysis.

Troubleshooting Guide: Variable Progesterone Levels

This section addresses common issues encountered when progesterone levels do not follow the expected pattern after this compound administration.

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
No significant decrease in progesterone post-treatment. 1. Immature Corpus Luteum: Administration occurred too early in the estrous cycle (e.g., < 5 days post-ovulation).Verify CL Age: Confirm the stage of the cycle via ultrasound or historical records before treatment. Ensure the CL is mature and responsive.• Adjust Protocol: Revise the experimental timeline to ensure treatment occurs during the mid-luteal phase.
2. Inadequate Dosage/Route: The dose of this compound was too low, or the administration route was suboptimal for the species or individual.Review Dosage: Check the manufacturer's recommended dosage for the species and route. Consider that lower-than-standard doses may be inadequate.• Confirm Administration: Ensure proper injection technique was used.
3. Luteal Resistance: Individual animals may exhibit resistance due to factors like stress, metabolic status, or specific pathological conditions (e.g., cystic ovaries).Health Assessment: Evaluate the overall health and reproductive status of the animal.• Consider Second Dose: A follow-up dose 24 hours later may be effective.
Progesterone decreases but does not fall below the basal threshold (e.g., > 1 ng/mL). 1. Incomplete Luteolysis: The dose was sufficient to impair but not completely destroy the CL.Administer a Second Dose: A second treatment 12-24 hours after the first can often complete the luteolytic process.• Monitor Persistently: Continue monitoring progesterone for several days to see if levels eventually fall or rebound.
2. Assay Variability: Inter- or intra-assay variability could lead to inaccurate progesterone readings.Validate Assay: Run quality controls and standards to ensure the accuracy and precision of your progesterone assay.• Re-run Samples: Analyze samples from pre- and post-treatment in the same assay run to minimize variability.
Progesterone decreases initially but then increases again after 3-4 days. 1. Luteal Recovery: The CL underwent functional luteolysis but did not fully regress structurally, allowing it to recover and resume progesterone secretion.Implement a Two-Dose Protocol: For future experiments, consider a protocol with two doses of this compound administered 12-24 hours apart to ensure complete structural regression.
2. New Ovulation/CL Formation: The initial luteolysis was successful and induced a new follicular phase and ovulation, resulting in the formation of a new CL.Ovarian Monitoring: Use transrectal ultrasonography to monitor ovarian dynamics. Look for the disappearance of the old CL and the development of a new dominant follicle and subsequent ovulation.

Data Presentation: Progesterone Response to PGF2α

The following table summarizes typical plasma progesterone concentrations in cattle following a single intramuscular injection of a luteolytic dose of a PGF2α analog during the mid-luteal phase.

Time Relative to TreatmentTypical Progesterone (ng/mL)Interpretation
Hour 0 (Pre-treatment) > 4.0Functional Corpus Luteum
Hour 24 1.5 - 3.0Onset of Functional Luteolysis
Hour 48 < 1.0Successful Luteolysis
Hour 72 < 1.0Confirmed Luteolysis
Hour 96 < 0.5Basal Levels / Approaching Estrus
Note: These values are illustrative and can vary based on species, breed, individual animal physiology, and assay used. Data synthesized from multiple sources describing PGF2α-induced luteolysis.

Experimental Protocols

Protocol: Induction of Luteolysis and Progesterone Monitoring

This protocol describes a standard method for inducing luteolysis in a research setting (e.g., in bovine subjects).

  • Animal Selection and Synchronization:

    • Select healthy, reproductively sound, non-pregnant subjects.

    • Synchronize the estrous cycle of all subjects to ensure they are in a similar mid-luteal phase (e.g., Day 7 to Day 12 post-estrus) at the time of treatment. This can be achieved with a pre-synchronization protocol (e.g., using GnRH and PGF2α).

  • Baseline Sampling (Hour 0):

    • Collect a blood sample via jugular or coccygeal venipuncture into an appropriate tube (e.g., heparinized or EDTA-containing).

    • This sample will serve as the baseline progesterone level for a functional CL.

  • This compound Administration:

    • Administer the appropriate luteolytic dose of this compound as per the manufacturer's instructions or experimental design. For cattle, this is often a single intramuscular injection.

  • Post-Treatment Blood Sampling:

    • Collect blood samples at standardized time points to monitor the decline in progesterone. A recommended schedule is:

      • 24 hours post-treatment

      • 48 hours post-treatment

      • 72 hours post-treatment

      • 96 hours post-treatment

  • Sample Processing and Storage:

    • Immediately after collection, place blood samples on ice.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C within 2 hours of collection.

    • Harvest the plasma and store it at -20°C or -80°C until analysis.

  • Progesterone Analysis:

    • Analyze plasma progesterone concentrations using a validated method, such as a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Ensure all samples for a given subject are run in the same assay to minimize inter-assay variability.

  • Data Interpretation:

    • Successful luteolysis is typically defined as a decline in plasma progesterone to a basal level (e.g., < 1.0 ng/mL) by 48-72 hours post-treatment.

Mandatory Visualizations

Signaling Pathway

Tiaprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (PGF2α Analog) FP_Receptor FP Receptor This compound->FP_Receptor Binds PLC PLC FP_Receptor->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Inhibit_Steroid Inhibition of Steroidogenesis (Functional Luteolysis) PKC->Inhibit_Steroid Mediates Ca_ER->PKC Activates Apoptosis Apoptosis (Structural Luteolysis) Ca_ER->Apoptosis Induces P4 Progesterone Synthesis Inhibit_Steroid->P4 Decreases

Caption: this compound signaling pathway in a luteal cell leading to luteolysis.

Experimental Workflow

Exp_Workflow A Animal Selection & Cycle Synchronization B Baseline Blood Sample (Hour 0) A->B C This compound Administration (IM Injection) B->C D Post-Treatment Sampling (24h, 48h, 72h) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-20°C or -80°C) E->F G Progesterone Assay (ELISA or RIA) F->G H Data Analysis & Interpretation G->H

Caption: Standard experimental workflow for a this compound study.

Troubleshooting Logic

Troubleshooting_Flow Start Issue: Progesterone levels remain high 48h post-Tiaprost Q1 Was CL mature (>5 days old) at time of treatment? Start->Q1 A1_No Cause: Refractory CL Action: Re-evaluate timing in protocol. Q1->A1_No No Q2 Was the correct dose and route used? Q1->Q2 Yes A2_No Cause: Dosing Error Action: Review and correct administration protocol. Q2->A2_No No A2_Yes Possible Incomplete Luteolysis or Individual Resistance. Action: Consider a 2-dose protocol or health screening. Q2->A2_Yes Yes

Caption: Troubleshooting flowchart for treatment failure.

References

Technical Support Center: Adjusting Tiaprost Protocols for Seasonal Breeders

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on utilizing Tiaprost, a prostaglandin F2α (PGF2α) analogue, for estrous cycle manipulation in seasonal breeders such as sheep, goats, and mares.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in seasonal breeders?

A1: this compound is a synthetic analogue of prostaglandin F2α. Its primary mechanism of action is luteolysis, which is the regression of the corpus luteum (CL).[1] In seasonal breeders, the estrous cycle is regulated by the presence of a functional CL, which produces progesterone. By destroying the CL, this compound induces a rapid drop in progesterone levels, allowing the animal to return to estrus and initiating a new follicular phase. This makes it a valuable tool for synchronizing estrus, enabling timed artificial insemination (TAI) and more efficient breeding management.[2][3]

Q2: When is the best time to administer this compound during the estrous cycle?

A2: The efficacy of this compound is critically dependent on the presence of a mature, functional corpus luteum. PGF2α and its analogues are most effective when administered during the mid-luteal phase (diestrus). In sheep, the CL becomes responsive to PGF2α approximately 5 days after ovulation, while in goats, this can be as early as day 3.[3] Administration during anestrus, when there is no functional CL, will not be effective.[4] For mares, treatment is effective 4 or more days after ovulation.

Q3: What are the typical dosages for this compound in sheep, goats, and mares?

A3: While specific dosages for this compound can vary by manufacturer and regional regulations, dosages for similar PGF2α analogues provide a strong reference. It is crucial to consult with a veterinarian for precise, extra-label drug use guidance.

SpeciesPGF2α AnalogueRecommended Dosage
Sheep Dinoprost≥15 mg
Cloprostenol125 mcg
Goats Dinoprost2.5–5 mg
Cloprostenol62.5–125 mcg
Mares Dinoprost1 mg per 100 lbs (45.5 kg) body weight (typically 1-2 mL)

Data compiled from multiple sources providing typical dosages for commonly used PGF2α analogues.

Q4: Can this compound be used to induce estrus during the non-breeding (anestrous) season?

A4: No, this compound alone is not effective for inducing estrus in animals that are in seasonal anestrus. This is because anestrous animals lack a functional corpus luteum for the prostaglandin to act upon. To induce cyclicity during the non-breeding season, protocols often involve a period of progestogen treatment (e.g., using CIDRs or intravaginal sponges) to mimic the luteal phase, followed by an injection of a gonadotropin like eCG to stimulate follicular development and ovulation.

Experimental Protocols

Protocol 1: Two-Injection PGF2α Protocol for Cycling Ewes/Does

This protocol is intended for use during the natural breeding season in animals that are confirmed to be cycling.

Methodology:

  • Administer an initial intramuscular (IM) injection of this compound at the recommended dosage.

  • Administer a second IM injection of this compound 9 to 11 days after the first injection.

  • Observe for signs of estrus, which typically occur within 48 to 72 hours after the second injection.

  • Perform artificial insemination (AI) or introduce a male for natural breeding based on observed estrus. For timed AI, insemination is often performed at a fixed time (e.g., 48 and 60 hours) after the second injection.

Protocol 2: Progestogen-Based Protocol for Anestrous Ewes/Does

This protocol is designed to induce and synchronize estrus outside of the natural breeding season.

Methodology:

  • Insert an intravaginal progestogen device (e.g., CIDR or sponge) and leave it in place for 7 to 12 days.

  • On the day of or up to 48 hours before device removal, administer an IM injection of this compound.

  • At the time of device removal, administer an IM injection of equine chorionic gonadotropin (eCG) to stimulate follicular development.

  • Estrus is expected within 24 to 48 hours after device removal.

  • Proceed with timed AI or natural breeding.

Protocol 3: Estrus Synchronization in Cycling Mares

This protocol is for controlling the timing of estrus in mares with a functional corpus luteum.

Methodology:

  • Confirm the presence of a corpus luteum via ultrasonography (must be at least 4-5 days post-ovulation).

  • Administer a single IM injection of this compound at the recommended dosage.

  • Mares will typically return to estrus within 2 to 4 days.

  • Monitor follicular development via ultrasound to determine the optimal time for breeding or AI. Ovulation is expected 8 to 12 days after the this compound injection.

Visualizations

Signaling_Pathway This compound (PGF2α Analogue) Signaling Pathway This compound This compound Receptor Prostaglandin F Receptor (FP) This compound->Receptor Binds to PLC Phospholipase C (PLC) Activation Receptor->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Luteolysis Luteolysis (Corpus Luteum Regression) Ca_PKC->Luteolysis Progesterone ↓ Progesterone Production Luteolysis->Progesterone Estrus Return to Estrus Progesterone->Estrus

Caption: this compound signaling pathway leading to luteolysis.

Experimental_Workflow Two-Injection PGF2α Synchronization Workflow (Sheep/Goats) cluster_0 Protocol Timeline D0 Day 0: First this compound Injection D11 Day 11: Second this compound Injection D0->D11 9-11 day interval D13 Day 13 (48-72h post-inj): Estrus & AI D11->D13 Observe for estrus PregCheck Pregnancy Diagnosis D13->PregCheck ~30 days post-AI

References

Validation & Comparative

A Comparative Analysis of Tiaprost and Dinoprost for Estrus Synchronization in Dairy Cows

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance, experimental protocols, and signaling pathways of two key prostaglandins used in bovine reproductive management.

In the realm of assisted reproductive technologies in dairy cattle, the synchronization of estrus is a cornerstone for optimizing breeding efficiency. Prostaglandin F2α (PGF2α) and its synthetic analogues are pivotal in this process, inducing luteolysis of the corpus luteum (CL) and enabling a timely return to estrus. Among the available options, dinoprost, a synthetic form of the naturally occurring PGF2α, and tiaprost, a synthetic PGF2α analogue, are frequently utilized. This guide provides an objective comparison of their performance based on available experimental data, details their experimental applications, and elucidates their underlying signaling mechanisms.

While direct head-to-head clinical trials comparing the efficacy of this compound and dinoprost in dairy cows are limited in the readily available scientific literature, a comparative analysis can be constructed by examining their individual performance and by using data from studies comparing dinoprost with other synthetic PGF2α analogues, such as cloprostenol, which shares structural and functional similarities with this compound.

Performance and Efficacy

The primary measures of success for estrus synchronization protocols are the rate of estrus response, conception rate, and overall pregnancy rate.

Dinoprost , being biologically identical to natural PGF2α, has been extensively studied. Its efficacy in inducing luteolysis is well-established, provided a functional corpus luteum is present.[1] However, the response can be influenced by the stage of the estrous cycle at the time of administration.[2]

This compound , a potent synthetic analogue, is also recognized for its effective luteolytic action.[3] Synthetic analogues like this compound are designed to have a longer half-life and potentially a higher affinity for the PGF2α receptor, which may influence their clinical efficacy.

Quantitative data from various studies are summarized below to facilitate comparison. It is important to note that direct statistical comparison between this compound and dinoprost from different studies should be approached with caution due to variations in experimental design, animal populations, and environmental factors.

Quantitative Performance Data
ParameterThis compoundDinoprostCloprostenol (for comparison)Source
Estrus Response Rate Not explicitly quantified in comparative studies.57.6% - 92.7%59.4% - 65.7%[2][4]
Conception Rate Not explicitly quantified in comparative studies.37.8% - 66.2%36.7% - 65.2%
Pregnancy Rate Not explicitly quantified in comparative studies.31.3% - 54.9%32.8% - 57.5%

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for estrus synchronization using this compound and dinoprost.

This compound Administration Protocol

A study on the luteolytic effect of this compound in cows utilized the following protocol:

  • Animals: Cycling dairy cows with a palpable corpus luteum.

  • Treatment: A single subcutaneous injection of 0.75 mg of this compound during the mid-luteal phase of the ovarian cycle.

  • Monitoring: Luteolysis was confirmed by monitoring milk or plasma progesterone concentrations. A rapid decline in progesterone levels indicated successful luteolysis.

Dinoprost Administration Protocol (Ovsynch Protocol)

Dinoprost is a key component of many synchronization protocols, with the Ovsynch protocol being one of the most common for timed artificial insemination (TAI).

  • Day 0: Administer Gonadotropin-Releasing Hormone (GnRH) to synchronize follicular wave emergence.

  • Day 7: Administer 25 mg of dinoprost intramuscularly to induce luteolysis of the corpus luteum.

  • Day 9: Administer a second dose of GnRH to trigger ovulation of the dominant follicle.

  • Day 10 (16-20 hours after second GnRH): Perform timed artificial insemination.

Signaling Pathways and Mechanism of Action

Both this compound and dinoprost exert their luteolytic effects by binding to the prostaglandin F2α receptor (FP receptor) on the surface of luteal cells in the corpus luteum. This binding initiates a cascade of intracellular events leading to the functional and structural regression of the CL.

The binding of PGF2α or its analogues to the G-protein coupled FP receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are critical for inhibiting progesterone synthesis (functional luteolysis) and inducing apoptosis (programmed cell death) of the luteal cells (structural luteolysis).

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a This compound / Dinoprost FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ Progesterone_Inhibition Inhibition of Progesterone Synthesis (Functional Luteolysis) Ca2->Progesterone_Inhibition Apoptosis Induction of Apoptosis (Structural Luteolysis) Ca2->Apoptosis PKC->Progesterone_Inhibition PKC->Apoptosis ER->Ca2 Releases

PGF2α Signaling Pathway in Bovine Luteal Cells

Experimental Workflow for a Comparative Study

To directly compare the efficacy of this compound and dinoprost, a randomized controlled trial would be the ideal experimental design.

Experimental_Workflow start Selection of Cycling Dairy Cows (n=X) randomization Randomization start->randomization group_T Group 1: this compound (e.g., 0.75 mg SC) randomization->group_T group_D Group 2: Dinoprost (e.g., 25 mg IM) randomization->group_D treatment Administer Treatment on Day 7 of Estrous Cycle group_T->treatment group_D->treatment monitoring Monitor for Estrus (Visual Observation, Activity Monitors) treatment->monitoring ai Artificial Insemination (12h after estrus detection) monitoring->ai preg_check Pregnancy Diagnosis (e.g., Day 30-35 post-AI) ai->preg_check data_analysis Data Analysis: Estrus Response Rate Conception Rate Pregnancy Rate preg_check->data_analysis

Workflow for a Comparative Efficacy Trial

Conclusion

The choice between these two prostaglandins may ultimately depend on factors such as cost, availability, veterinarian preference, and the specific reproductive management program in place. Further direct comparative studies are warranted to provide a more definitive assessment of any subtle differences in their clinical efficacy for optimizing reproductive performance in dairy herds. Researchers and drug development professionals are encouraged to design and conduct such trials to fill this knowledge gap.

References

Comparative Efficacy of Tiaprost and Cloprostenol in Inducing Luteolysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of reproductive management in livestock, the synchronization of estrus is a critical tool for improving breeding efficiency. This is largely achieved through the administration of prostaglandin F2α (PGF2α) analogues, which induce luteolysis—the regression of the corpus luteum (CL). This process triggers a decline in progesterone levels, allowing for the initiation of a new estrous cycle. Among the synthetic PGF2α analogues, Tiaprost and Cloprostenol are widely utilized. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy Data

ParameterThis compoundCloprostenolSource(s)
Luteolysis Rate ~92.3% (12/13 cows)70% - 86.6% (depending on protocol and cow status)[1],[2][3]
Dosage 0.75 mg500 µg[1],[4]
Route of Administration Subcutaneous (SC)Intramuscular (IM),
Progesterone Decline Rapid decline confirmed by milk/plasma progesterone concentrations.Significant decrease in plasma progesterone concentrations, with lower levels observed in the first 12 hours post-injection compared to other analogues in some studies.,
Estrus Response Rate Not explicitly stated.~58% - 93% depending on ovarian structures.
Pregnancy/Conception Rate Not explicitly stated.31.3% - 48.7% following timed artificial insemination.

Experimental Protocols

The methodologies employed in the studies evaluating this compound and Cloprostenol are crucial for interpreting the efficacy data. Below are detailed protocols from key experiments.

This compound Efficacy Study Protocol

A study investigating the luteolytic efficacy of this compound in cows utilized the following protocol:

  • Animal Model: 13 adult cows in the mid-luteal phase of their ovarian cycle.

  • Treatment: A single subcutaneous injection of 0.75 mg of this compound.

  • Monitoring: Luteolysis was confirmed by monitoring milk or plasma progesterone concentrations. The return to a normal cycle was also observed.

  • Outcome Measurement: The primary outcome was the number of cows that underwent rapid luteolysis.

Cloprostenol Efficacy Study Protocol (Ovsynch Protocol Example)

A common protocol for evaluating Cloprostenol is within an Ovsynch (ovulation synchronization) program:

  • Animal Model: Lactating dairy cows.

  • Presynchronization: Two injections of PGF2α (such as Cloprostenol) are administered 14 days apart (Presynch) before the start of the Ovsynch protocol.

  • Ovsynch Protocol:

    • Day 0: Gonadotropin-releasing hormone (GnRH) injection.

    • Day 7: PGF2α (500 µg Cloprostenol, IM) injection to induce luteolysis.

    • Day 9: Second GnRH injection to trigger ovulation.

    • Day 10 (16-24 hours after second GnRH): Timed artificial insemination (TAI).

  • Monitoring: Blood samples are collected to measure progesterone concentrations to confirm luteolysis (defined as progesterone <0.5 ng/mL at 56, 72, and 96 hours after treatment).

  • Outcome Measurement: Luteolysis rate and pregnancy per AI (P/AI) are the primary endpoints.

Visualizing the Mechanisms and Methods

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of PGF2α-induced luteolysis and a typical experimental workflow for comparing these compounds.

PGF2a_Signaling_Pathway PGF2a PGF2α (this compound/Cloprostenol) FP_Receptor Prostaglandin F Receptor (FP) PGF2a->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Apoptosis Luteal Cell Apoptosis (Structural Luteolysis) Ca_Release->Apoptosis Progesterone_Inhibition Inhibition of Progesterone Synthesis PKC->Progesterone_Inhibition Progesterone_Inhibition->Apoptosis Experimental_Workflow start Animal Selection (e.g., Dairy Cows with Functional CL) randomization Randomization start->randomization groupA Group A: this compound (e.g., 0.75 mg SC) randomization->groupA groupB Group B: Cloprostenol (e.g., 500 µg IM) randomization->groupB treatment Administer Treatment (Mid-luteal phase) groupA->treatment groupB->treatment monitoring Monitoring treatment->monitoring blood_sampling Blood Sampling (Progesterone Assay) monitoring->blood_sampling estrus_detection Estrus Detection monitoring->estrus_detection data_analysis Data Analysis (Luteolysis Rate, Estrus Response, Pregnancy Rate) blood_sampling->data_analysis ai Artificial Insemination (Timed or based on estrus) estrus_detection->ai preg_diag Pregnancy Diagnosis (e.g., Ultrasound at Day 30-40) ai->preg_diag preg_diag->data_analysis

References

Head-to-Head Comparison of PGF2α Analogs: An In Vitro Pharmacological Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro pharmacological properties of several key prostaglandin F2α (PGF2α) analogs. While the primary focus is on the well-characterized ophthalmic drugs Latanoprost, Travoprost, and Bimatoprost due to the wealth of available quantitative data, this document also incorporates available information on Tiaprost, a PGF2α analog primarily used in veterinary medicine for its potent luteolytic effects.

The objective of this guide is to present a clear, data-driven comparison of these compounds' receptor binding affinities, functional potencies, and selectivity profiles to aid in research and drug development efforts. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited assays are provided.

PGF2α Analog Signaling Pathway

Prostaglandin F2α and its analogs primarily exert their effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which in turn mediates various cellular responses.

PGF2a_Signaling_Pathway PGF2a_analog PGF2α Analog FP_receptor FP Receptor (GPCR) PGF2a_analog->FP_receptor Binds to Gq_protein Gq/11 Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Intracellular Ca2+ Release ER->Ca_release Triggers Cellular_response Cellular Response Ca_release->Cellular_response

Caption: PGF2α analog signaling through the FP receptor.

Quantitative Comparison of PGF2α Analogs

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of Latanoprost acid, Travoprost acid, and Bimatoprost acid for the human FP receptor. It is important to note that Latanoprost, Travoprost, and Bimatoprost are often administered as prodrugs and are converted to their active acid forms in vivo.

Note on this compound: Despite extensive literature searches, specific quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound at the FP receptor or other prostanoid receptors were not found in publicly available, peer-reviewed scientific publications. The available data for this compound is primarily qualitative, focusing on its in vivo luteolytic effects.

Table 1: FP Receptor Binding Affinity (Ki) of PGF2α Analogs

A lower Ki value indicates a higher binding affinity.

CompoundKi (nM) at Human FP ReceptorReference
Travoprost acid35 ± 5[1]
Bimatoprost acid83[1]
Latanoprost acid98[1]
This compoundData not available
Table 2: Functional Potency (EC50) of PGF2α Analogs at the Human FP Receptor

The half maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates greater potency.

CompoundEC50 (nM) in Human Ciliary Muscle CellsReference
Travoprost acid1.4[1]
Bimatoprost acid2.8 - 3.8[1]
Latanoprost acid32 - 124
This compoundData not available
Table 3: Selectivity Profile of PGF2α Analogs Against Other Prostanoid Receptors (Ki in nM)

This table demonstrates the selectivity of the PGF2α analogs for the FP receptor over other prostanoid receptors. Higher Ki values indicate lower binding affinity and thus greater selectivity for the FP receptor.

CompoundDP ReceptorEP1 ReceptorEP3 ReceptorEP4 ReceptorIP ReceptorTP ReceptorReference
Travoprost acid52,0009,5403,50141,000>90,000121,000
Bimatoprost acidNot Reported95387Not ReportedNot ReportedNot Reported
Latanoprost acidNot ReportedSignificant functional activity (EC50 = 119 nM)Not ReportedNot ReportedNot ReportedNot Reported
This compoundData not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor_prep Receptor Preparation (e.g., cell membranes expressing FP receptor) Incubation Incubate receptor, radioligand, and varying concentrations of test compound Receptor_prep->Incubation Radioligand_prep Radioligand Preparation (e.g., [3H]-PGF2α) Radioligand_prep->Incubation Test_compound_prep Test Compound Preparation (unlabeled PGF2α analog) Test_compound_prep->Incubation Filtration Separate bound from free radioligand (e.g., vacuum filtration) Incubation->Filtration Scintillation Quantify bound radioactivity (Scintillation Counting) Filtration->Scintillation IC50_calc Determine IC50 (concentration of test compound that inhibits 50% of radioligand binding) Scintillation->IC50_calc Ki_calc Calculate Ki (using Cheng-Prusoff equation) IC50_calc->Ki_calc

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Receptor Preparation: Cell membranes expressing the target receptor (e.g., human FP receptor) are prepared from cultured cells or tissue homogenates. The protein concentration of the membrane preparation is determined.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGF2α) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (the PGF2α analog).

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the FP receptor, by detecting changes in intracellular calcium concentration.

Calcium_Mobilization_Assay cluster_0 Cell Preparation cluster_1 Compound Addition & Measurement cluster_2 Data Analysis Cell_plating Plate cells expressing FP receptor in a microplate Dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_plating->Dye_loading FLIPR_setup Place microplate in a FLIPR instrument Dye_loading->FLIPR_setup Compound_injection Inject varying concentrations of PGF2α analog FLIPR_setup->Compound_injection Fluorescence_reading Measure fluorescence intensity over time Compound_injection->Fluorescence_reading Response_curve Plot fluorescence change against compound concentration Fluorescence_reading->Response_curve EC50_calc Determine EC50 (concentration for 50% maximal response) Response_curve->EC50_calc

Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Methodology:

  • Cell Culture and Plating: Cells stably or transiently expressing the FP receptor are seeded into a 96- or 384-well microplate and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C. The AM ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.

  • Assay: The microplate is placed into a fluorescence imaging plate reader (FLIPR).

  • Compound Addition: A baseline fluorescence reading is taken before the automated addition of the PGF2α analog at various concentrations to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is monitored in real-time immediately after compound addition. An increase in intracellular calcium concentration upon receptor activation leads to a significant increase in the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity is plotted against the log concentration of the PGF2α analog. A dose-response curve is generated, and the EC50 value is calculated, representing the concentration of the analog that produces 50% of the maximal fluorescence response.

Conclusion

This guide provides a comparative overview of the in vitro pharmacology of several PGF2α analogs. Travoprost acid demonstrates the highest binding affinity and functional potency for the human FP receptor among the compounds with available data, and it also exhibits a high degree of selectivity. Bimatoprost acid and Latanoprost acid are also potent FP receptor agonists. While quantitative in vitro data for this compound is lacking in the public domain, its established potent luteolytic effects in vivo strongly suggest that it is a potent agonist at the FP receptor in the relevant species. Further research is required to fully characterize the in vitro pharmacological profile of this compound and enable a direct quantitative comparison with other PGF2α analogs. The provided experimental protocols offer a foundation for conducting such comparative studies.

References

A Comparative Analysis of Prostaglandin Side Effect Profiles: Tiaprost in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of various prostaglandin analogues, with a focus on Tiaprost in relation to commonly used ophthalmic prostaglandins such as Latanoprost, Travoprost, and Bimatoprost. It is important to note at the outset that this compound is a prostaglandin F2α (PGF2α) analogue primarily utilized in veterinary medicine for reproductive applications, and its side effect profile in humans, particularly for ophthalmic use, is not established.[1] In contrast, Latanoprost, Travoprost, and Bimatoprost are widely prescribed for the treatment of glaucoma and ocular hypertension in humans, and their adverse effects are well-documented.

Overview of Prostaglandin Analogues and Their Applications

Prostaglandin analogues are synthetic compounds that mimic the action of natural prostaglandins. In ophthalmology, PGF2α analogues are a first-line treatment for open-angle glaucoma and ocular hypertension due to their efficacy in lowering intraocular pressure (IOP).[2][3] They achieve this by increasing the uveoscleral outflow of aqueous humor.[2] While effective, these drugs are associated with a range of local and, less commonly, systemic side effects.

This compound, as a PGF2α analogue, is used in veterinary medicine to induce luteolysis (the regression of the corpus luteum) in animals such as cattle, horses, and pigs for estrus synchronization and other reproductive purposes.[1] There is a lack of data regarding its use in humans for any indication.

Comparative Side Effect Profiles

Due to the disparate applications and available data, a direct comparison of this compound's side effect profile with that of ophthalmic prostaglandins is not feasible. The known side effects of this compound are derived from animal studies in a non-ophthalmic context. Acute toxicity studies in rats have shown that high doses of this compound can lead to decreased motility, rapid breathing, convulsions, and in extreme cases, death. In horses, observed side effects include sweating, colic, and muscle tremors.

The side effect profiles of Latanoprost, Travoprost, and Bimatoprost, however, have been extensively studied in human clinical trials for ophthalmic use. The most frequently reported adverse events are localized to the eye and surrounding tissues.

Quantitative Comparison of Ocular Side Effects

The following table summarizes the reported incidence of common ocular side effects for Latanoprost, Travoprost, and Bimatoprost based on available clinical data. It is important to note that incidence rates can vary depending on the study population and design.

Side EffectLatanoprostTravoprostBimatoprost
Conjunctival Hyperemia 5-15%More frequent than LatanoprostUp to 45%
Eyelash Changes (lengthening, thickening, darkening) CommonCommon15-35%
Iris Hyperpigmentation More likely in mixed-color irides, can be permanentCan occurMore likely in brown/hazel irides, can be irreversible
Eye Irritation/Pruritus CommonCommon~10%
Periorbital Pigmentation Can occurCan occurCommon
Blurred Vision Can occurCan occurCommon

Systemic side effects with these ophthalmic prostaglandins are rare but can include headache and symptoms of upper respiratory tract infection.

Experimental Protocols for Side Effect Assessment

The evaluation of side effects for ophthalmic prostaglandin analogues typically involves randomized, controlled clinical trials. A general methodology is outlined below:

Study Design: A multi-center, randomized, double-masked, parallel-group study is a common design.

Participants: Patients with a diagnosis of open-angle glaucoma or ocular hypertension are recruited. Baseline characteristics, including IOP and a thorough ophthalmologic examination, are recorded.

Intervention: Patients are randomly assigned to receive one of the prostaglandin analogues (e.g., Latanoprost 0.005%, Travoprost 0.004%, or Bimatoprost 0.03%) administered once daily in the evening.

Data Collection:

  • Efficacy: IOP is measured at various time points throughout the study (e.g., week 1, month 1, month 3, month 6).

  • Safety and Tolerability:

    • Ocular Side Effects: A slit-lamp examination is performed at each follow-up visit to assess for conjunctival hyperemia, iris color change, eyelash changes, and any other ocular adverse events. Standardized grading scales are often used to quantify the severity of these effects.

    • Non-Ocular Side Effects: Patients are questioned about any systemic adverse events at each visit.

    • Patient-Reported Outcomes: Questionnaires may be used to assess subjective symptoms like eye irritation, pain, or blurred vision.

Statistical Analysis: The incidence of each adverse event is calculated for each treatment group. Statistical tests (e.g., Chi-squared test or Fisher's exact test) are used to compare the rates of side effects between the different prostaglandin analogues.

Signaling Pathways and Experimental Workflows

Prostaglandin F2α Signaling Pathway

Prostaglandin F2α analogues exert their effects by binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This activation initiates a downstream signaling cascade that leads to the desired therapeutic effect of increased uveoscleral outflow, as well as some of the observed side effects.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α Analogue (Latanoprost, Travoprost, Bimatoprost) FP_receptor FP Receptor PGF2a->FP_receptor Binds to G_protein Gq/11 FP_receptor->G_protein Activates Side_Effects Side Effects (e.g., Hyperemia, Pigmentation) FP_receptor->Side_Effects Mediates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates MMPs Matrix Metalloproteinases (MMPs) PKC->MMPs Upregulates Uveoscleral_Outflow Increased Uveoscleral Outflow MMPs->Uveoscleral_Outflow Leads to

Caption: PGF2α analogue signaling pathway.

Experimental Workflow for Ophthalmic Prostaglandin Side Effect Evaluation

The following diagram illustrates a typical workflow for a clinical trial designed to assess the side effect profile of ophthalmic prostaglandin analogues.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Study Execution cluster_assessment Phase 3: Data Collection & Assessment cluster_analysis Phase 4: Data Analysis & Reporting Protocol Protocol Development & Ethics Approval Recruitment Patient Recruitment (Glaucoma/Ocular Hypertension) Protocol->Recruitment Screening Screening & Baseline (IOP, Ocular Exam) Recruitment->Screening Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., Latanoprost) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Travoprost) Randomization->Treatment_B Treatment_C Treatment Group C (e.g., Bimatoprost) Randomization->Treatment_C Follow_up Follow-up Visits (e.g., 1, 3, 6 months) Treatment_A->Follow_up Treatment_B->Follow_up Treatment_C->Follow_up IOP_measurement IOP Measurement Follow_up->IOP_measurement Side_effect_assessment Side Effect Assessment (Slit-lamp, Questionnaires) Follow_up->Side_effect_assessment Data_analysis Statistical Analysis (Incidence, Comparison) IOP_measurement->Data_analysis Side_effect_assessment->Data_analysis Reporting Reporting of Findings Data_analysis->Reporting

Caption: Clinical trial workflow for prostaglandin side effect evaluation.

Conclusion

References

Economic Analysis of Tiaprost Versus Other Synchronization Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of assisted reproductive technologies in livestock, the economic and therapeutic efficacy of hormonal agents used for estrus synchronization is of paramount importance to researchers, veterinarians, and producers. This guide provides a comparative analysis of Tiaprost, a synthetic prostaglandin F2α (PGF2α) analog, against other commonly used synchronization agents, primarily Dinoprost and Cloprostenol. The objective is to present available performance data, detail experimental protocols, and outline the underlying physiological mechanisms to aid in informed decision-making.

Prostaglandin F2α and its synthetic analogs are pivotal in veterinary reproductive management for their luteolytic action, which induces the regression of the corpus luteum, thereby enabling the synchronization of estrus in cattle and other livestock.[1][2] This synchronization facilitates the use of artificial insemination (AI) at a predetermined time, reducing labor costs associated with estrus detection and allowing for more uniform calf crops.[3] The choice of a specific PGF2α analog often depends on a combination of factors including efficacy, cost, and established protocols.

While Dinoprost (a synthetic equivalent of natural PGF2α) and Cloprostenol (a synthetic analog) are widely studied and utilized, this compound is another synthetic analog mentioned in the literature for its effective luteolytic properties.[1] This guide synthesizes the available data to draw comparisons, while also highlighting areas where further research is needed, particularly in the direct economic evaluation of this compound against its counterparts.

Performance Data: A Comparative Overview

Quantitative data on the efficacy of estrus synchronization agents are typically measured by estrus response rate, conception rate, and overall pregnancy rate. The following table summarizes available data for this compound, Dinoprost, and Cloprostenol from various studies. It is important to note that these values are from different studies with varying protocols and animal populations, and therefore, direct comparisons should be made with caution. A notable gap in the current body of research is the lack of direct, peer-reviewed economic data, such as cost per dose and cost per pregnancy, for this compound.

AgentDoseEstrus Response Rate (%)Conception Rate (%)Pregnancy Rate (%)Study Notes
This compound 0.75 mg92.3% (Luteolysis)--Effective luteolytic agent in a study of 13 cows.[4]
Dinoprost 25 mg57.6%66.2%54.9%Single treatment in anestrous dairy cows.
25 mg34.0% (1st parity cows)34.4% (Days 3-4 post-tx)12.2%Two treatments 14 days apart.
25 mg82.6%38.6%31.4%Comparison with Cloprostenol.
Cloprostenol 500 µg59.4%65.2%57.5%Single treatment in anestrous dairy cows.
500 µg42.4% (1st parity cows)38.3% (Days 3-4 post-tx)14.4%Two treatments 14 days apart.
500 µg83.0%46.6%39.2%Comparison with Dinoprost.
-90.8%48.1%-Single injection protocol in dairy cows.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Prostaglandin F2α Signaling Pathway for Luteolysis

Prostaglandin F2α analogs like this compound, Dinoprost, and Cloprostenol initiate luteolysis by binding to the prostaglandin F receptor (FP) on luteal cells. This binding triggers a cascade of intracellular events leading to the regression of the corpus luteum.

PGF2a_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α Analog (this compound, Dinoprost, etc.) FP_Receptor FP Receptor PGF2a->FP_Receptor Gq Gq Protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Luteolytic_Effects Downstream Luteolytic Effects Ca_Release->Luteolytic_Effects PKC->Luteolytic_Effects

PGF2α analog signaling pathway leading to luteolysis.
Experimental Workflow for Comparative Efficacy Studies

A common experimental design to compare the efficacy of different synchronization agents involves randomly assigning animals to treatment groups and then monitoring key reproductive outcomes.

Experimental_Workflow cluster_treatments Treatment Administration cluster_outcomes Data Analysis start Selection of Cycling Cows (e.g., with Corpus Luteum) randomization Random Assignment to Treatment Groups start->randomization groupA Group A (e.g., this compound) randomization->groupA groupB Group B (e.g., Dinoprost) randomization->groupB groupC Group C (e.g., Cloprostenol) randomization->groupC monitoring Estrus Detection (Days 1-7 post-treatment) groupA->monitoring groupB->monitoring groupC->monitoring insemination Artificial Insemination (12h after estrus detection) monitoring->insemination pregnancy_diag Pregnancy Diagnosis (~30-40 days post-AI) insemination->pregnancy_diag outcome1 Estrus Response Rate pregnancy_diag->outcome1 outcome2 Conception Rate pregnancy_diag->outcome2 outcome3 Pregnancy Rate pregnancy_diag->outcome3

Generalized experimental workflow for comparing synchronization agents.

Experimental Protocols

The methodologies employed in studying estrus synchronization agents are critical for interpreting the results. Below are summaries of protocols from the cited literature.

Study FocusAnimal SubjectsProtocol Details
Cloprostenol vs. Dinoprost 523 non-pregnant Polish Holstein Frisian cows with a corpus luteum.Cows were randomly assigned to receive a single intramuscular injection of either 500 µg of cloprostenol (n=261) or 25 mg of dinoprost (n=262). Estrus detection was performed, and cows were inseminated accordingly. Pregnancy was diagnosed via ultrasonography.
Cloprostenol vs. Dinoprost 4549 lactating dairy cows.Cows were randomly assigned to receive two treatments, 14 days apart, of either 500 µg of cloprostenol or 25 mg of dinoprost. The second treatment was administered on the first day of the voluntary waiting period. Cows detected in estrus within 5 days after the second treatment were inseminated.
This compound Luteolytic Efficacy 13 cows in the mid-luteal phase of the ovarian cycle.Each cow received a 0.75 mg subcutaneous injection of this compound. Luteolysis was determined by monitoring milk or plasma progesterone concentrations.
Cloprostenol Efficacy 174 dairy cows and heifers.Animals received a single injection of Alfaglandin C (Cloprostenol). Those that did not show estrus received a second injection. Estrus response and conception rates were recorded.

Concluding Remarks

The available evidence confirms that this compound is an effective luteolytic agent in cattle, a fundamental characteristic for an estrus synchronization product. However, a significant gap exists in the scientific literature regarding direct, large-scale comparative trials of this compound against the more established PGF2α analogs, Dinoprost and Cloprostenol. Studies comparing Dinoprost and Cloprostenol have yielded conflicting results, with some suggesting a higher efficacy for Cloprostenol, while others find no significant difference.

For researchers and drug development professionals, this highlights a clear need for further investigation. Future studies should aim to conduct head-to-head comparisons of this compound, Dinoprost, and Cloprostenol under identical protocols and within the same animal populations. Crucially, these studies must incorporate a robust economic analysis, tracking not only the initial cost of the hormonal agents but also the overall cost per successful pregnancy. Such data are essential for providing comprehensive guidance to the livestock industry on the most cost-effective strategies for reproductive management. Without these direct comparative economic analyses, a complete assessment of this compound's position in the market remains speculative.

References

Meta-analysis of Tiaprost efficacy in bovine reproductive studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Tiaprost and Other Prostaglandin Analogues in Bovine Reproductive Studies

This guide provides a comparative analysis of this compound and other prostaglandin F2α (PGF2α) analogues used in bovine reproductive management. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on efficacy, experimental protocols, and mechanisms of action.

Introduction to Prostaglandins in Bovine Reproduction

Prostaglandin F2α and its synthetic analogues are essential tools in bovine reproductive management. These compounds are primarily used for their luteolytic effect, which is the regression of the corpus luteum (CL).[1][2] This action allows for the synchronization of estrus and ovulation, enabling more efficient artificial insemination (AI) and improved reproductive outcomes in cattle.[3][4] this compound is a synthetic analogue of PGF2α, which, like other analogues such as cloprostenol and dinoprost, is utilized to control the estrous cycle in cattle.[5]

Mechanism of Action: Prostaglandin F2α Signaling Pathway

The luteolytic action of PGF2α and its analogues is initiated by binding to the PGF2α receptor (PTGFR), a G-protein coupled receptor located on the plasma membrane of luteal cells. This binding triggers a cascade of intracellular events leading to the functional and structural regression of the corpus luteum. The key steps in this signaling pathway include the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). These events, in turn, activate downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to decreased progesterone production and apoptosis of luteal cells.

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a PGF2α Analogue (e.g., this compound) Receptor PGF2α Receptor (PTGFR) PGF2a->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Ca_Release->PKC MAPK MAPK Pathway Activation PKC->MAPK Progesterone ↓ Progesterone Synthesis MAPK->Progesterone Apoptosis Apoptosis MAPK->Apoptosis Luteolysis Luteolysis Progesterone->Luteolysis Apoptosis->Luteolysis

PGF2α Signaling Pathway in Bovine Luteal Cells.

Comparison of Prostaglandin Analogues

While this compound, cloprostenol, and dinoprost are all used for estrus synchronization, they are distinct chemical entities with different recommended dosages. The following table summarizes their key characteristics.

FeatureThis compoundCloprostenolDinoprost
Type Synthetic PGF2α AnalogueSynthetic PGF2α AnalogueSynthetic PGF2α
Typical Intramuscular Dose 0.75 mg500 µg25 mg
Administration Route Intramuscular/SubcutaneousIntramuscularIntramuscular

Note: Dosages may vary by manufacturer and specific protocol. Always consult product labels.

Efficacy in Estrus Synchronization

Direct comparative studies evaluating the efficacy of this compound against other prostaglandin analogues under the same experimental conditions are limited in the reviewed literature. However, data from studies comparing cloprostenol and dinoprost provide a benchmark for reproductive performance.

Table 1: Comparative Efficacy of Cloprostenol and Dinoprost in Dairy Cows

ParameterCloprostenolDinoprostReference
Estrus Detection Rate 59.4%57.6%
Conception Rate 65.2%66.2%
Pregnancy Rate 57.5%54.9%
Breeding Rate 83.0%82.6%
Conception Rate 46.6%38.6%
Pregnancy Rate 39.2%31.4%

The results presented are from different studies and may not be directly comparable due to variations in experimental design and conditions.

Information on the efficacy of this compound indicates that a 0.75 mg subcutaneous injection during the mid-luteal phase is a highly effective luteolytic agent in cows. However, without direct comparative trials, a quantitative comparison of its efficacy in terms of estrus response, conception, and pregnancy rates with other prostaglandins is not possible.

Experimental Protocols

A variety of estrus synchronization protocols utilizing prostaglandins have been developed. A common approach involves one or two injections of a PGF2α analogue to induce luteolysis in cycling cattle.

A. Single Injection Protocol:

  • Animal Selection: Select non-pregnant, cycling cows that are between days 5 and 17 of their estrous cycle, as a mature corpus luteum is required for the prostaglandin to be effective.

  • Administration: Administer a single intramuscular injection of the PGF2α analogue at the recommended dose.

  • Estrus Detection and AI: Observe for signs of estrus, which typically occur 2 to 5 days post-injection. Perform artificial insemination 12 hours after the onset of standing heat.

B. Double Injection Protocol:

  • First Injection: Administer an initial intramuscular injection of the PGF2α analogue to all selected cows.

  • Second Injection: Administer a second injection 11 to 14 days after the first.

  • Estrus Detection and AI: Most animals will come into estrus 2 to 5 days after the second injection. Artificial insemination can be performed based on detected estrus or at a fixed time (e.g., 72 and 96 hours after the second injection).

Estrus_Synchronization_Workflow cluster_workflow Double Injection Estrus Synchronization Protocol Start Start (Day 0) Inject1 First PGF2α Injection Start->Inject1 Wait Wait 11-14 Days Inject1->Wait Inject2 Second PGF2α Injection Wait->Inject2 EstrusDetect Estrus Detection (2-5 Days) Inject2->EstrusDetect AI Artificial Insemination EstrusDetect->AI End End AI->End

A Typical Double Injection Estrus Synchronization Workflow.

Conclusion

References

Unraveling the Receptor Selectivity of Tiaprost and Cloprostenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in receptor selectivity between prostaglandin F2α (PGF2α) analogues is critical for targeted therapeutic development. This guide provides a detailed comparison of two such analogues, Tiaprost and Cloprostenol, focusing on their interaction with the prostaglandin F receptor (FP receptor) and other prostanoid receptors.

Both this compound and Cloprostenol are synthetic analogues of PGF2α and are recognized as potent agonists of the FP receptor. Their primary mechanism of action involves binding to and activating the FP receptor, a G-protein coupled receptor (GPCR), which initiates a cascade of intracellular signaling events. However, their selectivity profiles across the broader family of prostanoid receptors—including the prostaglandin E (EP), D (DP), I (IP), and thromboxane (TP) receptors—are crucial determinants of their overall pharmacological effects and potential side-effect profiles.

Quantitative Receptor Binding Profiles

A thorough comparison of receptor selectivity relies on quantitative binding affinity data, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While comprehensive, directly comparative data for both this compound and Cloprostenol across a full panel of prostanoid receptors is limited in publicly available literature, the following table summarizes the available information.

Table 1: Prostanoid Receptor Binding Affinities (Ki in nM)

ReceptorThis compoundCloprostenolReference
FP Data Not Available0.47DrugBank
EP1 Data Not AvailableData Not Available
EP2 Data Not AvailableData Not Available
EP3 Data Not AvailableData Not Available
EP4 Data Not AvailableData Not Available
DP Data Not AvailableData Not Available
IP Data Not AvailableData Not Available
TP Data Not AvailableData Not Available

Note: The Ki value for Cloprostenol refers to its active d-enantiomer. Studies have indicated that d-cloprostenol is equipotent to the natural ligand PGF2α at the FP receptor.

FP Receptor Signaling Pathway

Upon agonist binding, the FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP FP Receptor Gq Gq Protein FP->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ Ca->PKC Co-activation Response Cellular Responses (e.g., smooth muscle contraction) Ca->Response Direct effects PKC->Response Phosphorylation events ER->Ca Release Agonist This compound or Cloprostenol Agonist->FP Binding

FP Receptor Signaling Pathway

Activation of Phospholipase C (PLC) by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a range of cellular responses, most notably smooth muscle contraction.

Experimental Protocols

The determination of receptor binding affinities is a cornerstone of pharmacological research. A standard method employed is the radioligand binding assay.

Radioligand Binding Assay Protocol (General)

1. Membrane Preparation:

  • Cells or tissues expressing the prostanoid receptor of interest are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α for the FP receptor) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (this compound or Cloprostenol) are added to compete with the radioligand for binding to the receptor.

  • The mixture is incubated at a specific temperature for a set duration to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (with receptors) Incubation Incubation (reach equilibrium) Membrane->Incubation Radioligand Radioligand (e.g., [³H]-PGF2α) Radioligand->Incubation TestCompound Unlabeled Test Compound (this compound or Cloprostenol) TestCompound->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Analysis Data Analysis (calculate IC50 and Ki) Counting->Analysis

Experimental Workflow for a Radioligand Binding Assay

Conclusion

Comparative Analysis of Gene Expression Changes Induced by Tiaprost and Dinoprost: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the molecular impacts of two prostaglandin F2α analogs on reproductive tissues, providing researchers, scientists, and drug development professionals with a comparative overview based on available experimental data.

Introduction

Tiaprost and Dinoprost are synthetic and naturally occurring prostaglandin F2α (PGF2α) analogs, respectively, widely employed in veterinary and human medicine for their potent luteolytic activity. Their primary function is to induce the regression of the corpus luteum, a transient endocrine structure in the ovary, thereby playing a critical role in the synchronization of estrous cycles and the termination of pregnancy. While both compounds target the prostaglandin F receptor (FP receptor), a comprehensive understanding of their comparative effects on global gene expression is crucial for optimizing their clinical use and for the development of novel therapeutic strategies. This guide provides a comparative analysis of the gene expression changes induced by this compound and Dinoprost, drawing upon available transcriptomic data for Dinoprost as a representative PGF2α analog due to the limited availability of specific molecular data for this compound.

Comparative Overview of Gene Expression Changes

Studies on Dinoprost have revealed significant alterations in the transcriptome of both the corpus luteum and the endometrium. These changes are pivotal for initiating luteolysis and preparing the uterus for a new cycle.

Key Gene Categories and Pathways Affected by Dinoprost (and likely this compound):
  • Prostaglandin Synthesis and Signaling: A primary response to Dinoprost is the upregulation of genes involved in the prostaglandin synthesis pathway, creating a positive feedback loop. A key induced gene is Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2). This enzyme is critical for the production of more PGF2α, amplifying the luteolytic signal. Concurrently, changes in the expression of prostaglandin receptors, including the FP receptor itself, are observed.

  • Apoptosis and Cell Death: Luteal regression is fundamentally a process of programmed cell death. Dinoprost treatment leads to the upregulation of pro-apoptotic genes, such as those belonging to the BCL-2 family and caspases, which execute the apoptotic cascade.

  • Inflammation and Immune Response: The process of luteolysis involves a significant inflammatory component. Dinoprost induces the expression of various cytokines and chemokines, which recruit immune cells to the corpus luteum, further contributing to its demise.

  • Extracellular Matrix Remodeling: The structural breakdown of the corpus luteum requires the degradation of its extracellular matrix. Dinoprost treatment has been shown to modulate the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), facilitating tissue remodeling.

  • Steroidogenesis: A hallmark of luteolysis is the rapid decline in progesterone production. Dinoprost administration leads to the downregulation of genes involved in steroidogenesis, including the steroidogenic acute regulatory protein (StAR) and key enzymes in the progesterone synthesis pathway.

Quantitative Data Summary

The following table summarizes representative gene expression changes observed in bovine corpus luteum and endometrial cells following Dinoprost (PGF2α) treatment, based on available microarray and RNA-sequencing studies. It is important to note that the magnitude of change can vary depending on the experimental model, dosage, and time point of analysis.

GeneTissue/Cell TypeDirection of ChangeFold Change (Approximate Range)Key Function
PTGS2 (COX-2) Corpus Luteum, EndometriumUpregulated2 - 10Prostaglandin Synthesis
FAS Corpus LuteumUpregulated1.5 - 5Apoptosis
CASP3 Corpus LuteumUpregulated1.5 - 4Apoptosis
CXCL8 (IL-8) Corpus LuteumUpregulated2 - 8Chemokine (Immune Cell Recruitment)
MMP9 Corpus LuteumUpregulated1.5 - 6Extracellular Matrix Remodeling
STAR Corpus LuteumDownregulated0.2 - 0.7Steroidogenesis
HSD3B1 Corpus LuteumDownregulated0.3 - 0.6Steroidogenesis
PTGFR (FP Receptor) Corpus LuteumDownregulated0.4 - 0.8Prostaglandin Signaling (Feedback)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are generalized protocols for key experiments cited in the literature on Dinoprost-induced gene expression changes.

In Vitro Treatment of Bovine Endometrial Cells
  • Cell Culture: Primary bovine endometrial epithelial or stromal cells are isolated from uterine horns obtained from a local abattoir. The tissues are enzymatically digested (e.g., with collagenase and dispase) to separate the cell types. Cells are then cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics until they reach a desired confluency.

  • Drug Treatment: Once confluent, the cells are serum-starved for a period (e.g., 12-24 hours) to synchronize their cell cycles. Subsequently, the cells are treated with Dinoprost at a specified concentration (e.g., 100 nM) or a vehicle control for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • RNA Extraction: At the end of the treatment period, the culture medium is removed, and the cells are lysed directly in the culture dish using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Total RNA is then extracted according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

  • Gene Expression Analysis: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Gene expression is then quantified using methods such as quantitative real-time PCR (qRT-PCR) for specific target genes or microarray/RNA-sequencing for global transcriptomic analysis.

In Vivo Treatment and Corpus Luteum Biopsy in Bovine Models
  • Animal Synchronization: The estrous cycles of non-pregnant, cycling cows are synchronized using a standard protocol (e.g., Ovsynch or CIDR-based protocols).

  • Drug Administration: At a specific stage of the estrous cycle (e.g., mid-luteal phase, day 10-12), cows are administered a luteolytic dose of Dinoprost or a saline control via intramuscular injection.

  • Corpus Luteum Biopsy: At defined time points post-injection (e.g., 0, 4, 12, 24, 48 hours), a biopsy of the corpus luteum is collected. This is typically performed via a transvaginal ultrasound-guided biopsy procedure.

  • Tissue Processing and RNA Extraction: The collected luteal tissue is immediately snap-frozen in liquid nitrogen or placed in an RNA stabilization solution (e.g., RNAlater). Total RNA is then extracted from the tissue using a suitable kit (e.g., TRIzol reagent followed by a column-based purification).

  • Gene Expression Analysis: As with the in vitro protocol, RNA quality and quantity are assessed, followed by gene expression analysis using qRT-PCR, microarray, or RNA-sequencing.

Signaling Pathways and Experimental Workflow

Dinoprost Signaling Pathway

Dinoprost, as a PGF2α analog, initiates its cellular effects by binding to the G-protein coupled FP receptor. This binding triggers a cascade of intracellular events that ultimately lead to changes in gene expression and the physiological responses of luteolysis.

Dinoprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dinoprost Dinoprost FP_Receptor FP Receptor Dinoprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ca2_release->MAPK_Cascade Activates PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Changes (e.g., ↑PTGS2, ↑Apoptosis Genes) Transcription_Factors->Gene_Expression Regulates

Caption: Simplified signaling pathway of Dinoprost (PGF2α) via the FP receptor.

Experimental Workflow for Comparative Gene Expression Analysis

The following diagram illustrates a typical workflow for a comparative study of gene expression changes induced by this compound and Dinoprost.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_output Output Cell_Culture Cell Culture (e.g., Bovine Endometrial Cells) Treatment Treatment Groups: - Control (Vehicle) - this compound - Dinoprost Cell_Culture->Treatment Time_Course Time-Course Sampling (e.g., 0, 6, 12, 24h) Treatment->Time_Course RNA_Extraction Total RNA Extraction Time_Course->RNA_Extraction QC RNA Quality & Quantity Control RNA_Extraction->QC Gene_Expression Gene Expression Profiling (RNA-Seq or Microarray) QC->Gene_Expression Data_Analysis Bioinformatic Analysis (DEG, Pathway Analysis) Gene_Expression->Data_Analysis Data_Table Table of Differentially Expressed Genes Data_Analysis->Data_Table Pathway_Diagrams Signaling Pathway Diagrams Data_Analysis->Pathway_Diagrams Comparison_Guide Comparative Analysis Report Data_Table->Comparison_Guide Pathway_Diagrams->Comparison_Guide

Caption: A generalized workflow for a comparative gene expression study.

Conclusion

While direct comparative data for this compound and Dinoprost at the transcriptomic level is currently lacking, the extensive research on Dinoprost provides a robust framework for understanding the molecular mechanisms of PGF2α-induced luteolysis. It is highly probable that this compound, as a potent FP receptor agonist, induces a very similar suite of gene expression changes, leading to the upregulation of prostaglandin synthesis, apoptosis, and inflammatory pathways, and the downregulation of steroidogenesis. Future research employing head-to-head transcriptomic comparisons will be invaluable for elucidating any subtle differences in their molecular actions, which could have implications for their clinical efficacy and side-effect profiles. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and providing a roadmap for future investigations.

Validating Tiaprost as a Research Tool for Prostaglandin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate research tools is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of Tiaprost, a prostaglandin F2α (PGF2α) analogue, with other commonly used PGF2α analogues to validate its use in prostaglandin research.

This compound is a synthetic analogue of PGF2α, a class of lipid compounds that mediate a wide range of physiological and pathological processes.[1] Like other PGF2α analogues, this compound is expected to exert its effects primarily through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor initiates a signaling cascade that is crucial in various biological systems, making its specific agonists valuable tools for research.

This guide objectively compares the performance of this compound with other well-characterized PGF2α analogues, namely the active forms of latanoprost, travoprost, and bimatoprost. The comparison is based on available experimental data for receptor binding affinity and functional potency. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Quantitative Comparison of PGF2α Analogues

A critical aspect of validating a research tool is to understand its quantitative interaction with its biological target. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of several PGF2α analogues for the human FP receptor. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.

Prostaglandin F2α Analogue (Active Form)Receptor Binding Affinity (Ki) [nM]In Vitro Efficacy (EC50) [nM]
This compound Data not availableData not available
Latanoprost acid98[2]32-124[2]
Travoprost acid35[2]1.4 - 3.6
Bimatoprost acid832.8 - 3.8
Table 1: Comparison of Receptor Binding Affinity and Potency of PGF2α Analogues for the Human FP Receptor.

Prostaglandin FP Receptor Signaling Pathway

PGF2α analogues, upon binding to the FP receptor, primarily activate the Gq alpha subunit of the associated heterotrimeric G-protein. This initiates a well-defined signaling cascade. The activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α Analogue (e.g., this compound) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

FP Receptor Signaling Pathway

Experimental Protocols

To facilitate the validation of this compound and other PGF2α analogues as research tools, detailed methodologies for key experiments are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for the human FP receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-PGF2α.

  • Competitor: this compound and other PGF2α analogues (for comparison).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of unlabeled PGF2α.

    • Competitive Binding: Radioligand, cell membranes, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes with FP Receptors Start->Prepare_Membranes Setup_Assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound/ Unbound Ligand Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Calcium_Assay_Workflow Start Start Plate_Cells Plate FP Receptor- Expressing Cells Start->Plate_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Compound Add Varying Concentrations of Test Compound Measure_Baseline->Add_Compound Measure_Response Measure Fluorescence Change Over Time Add_Compound->Measure_Response Analyze_Data Analyze Data: - Determine Peak Response - Plot Dose-Response Curve - Calculate EC50 Measure_Response->Analyze_Data End End Analyze_Data->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiaprost
Reactant of Route 2
Tiaprost

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.